3,5-Diisopropyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3,(H,11,12) |
InChI Key |
FZMYPWJHNCMDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of 3,5-Diisopropyl-1H-pyrazol-4-amine: A Comprehensive Technical Guide
Executive Summary
4-Aminopyrazoles are privileged scaffolds in modern drug discovery and agrochemical development, frequently serving as key pharmacophores in kinase inhibitors and advanced fungicides[1]. However, the synthesis of highly sterically hindered derivatives, such as 3,5-diisopropyl-1H-pyrazol-4-amine, presents unique synthetic challenges. Direct electrophilic nitration of the pre-formed pyrazole ring is often low-yielding due to the severe steric shielding provided by the bulky isopropyl groups at the C3 and C5 positions[2].
This whitepaper details a highly efficient, self-validating three-step Knorr-type synthetic pathway that circumvents these steric penalties via the pre-functionalization of an acyclic precursor. By prioritizing mechanistic causality and strict In-Process Controls (IPCs), this guide provides a robust framework for researchers and drug development professionals.
Strategic Retrosynthesis & Mechanistic Rationale
To overcome the steric hindrance of the diisopropyl moieties, the nitrogen atom destined for the C4 position must be installed prior to ring closure.
-
Phase 1 (Oximation): The synthesis begins with the acyclic β-diketone, 2,6-dimethylheptane-3,5-dione[3]. Electrophilic nitrosation yields the oxime intermediate, successfully installing the C4-nitrogen without steric pushback.
-
Phase 2 (Cyclization): Condensation of the oxime with hydrazine hydrate drives the formation of the pyrazole core, yielding the 4-nitrosopyrazole intermediate[4].
-
Phase 3 (Reduction): Catalytic hydrogenation cleanly reduces the nitroso group to the primary amine, avoiding the harsh conditions and tedious workups of traditional metal-acid reductions[5].
Figure 1: Three-step synthesis pathway of 3,5-diisopropyl-1H-pyrazol-4-amine.
Step-by-Step Experimental Methodologies & Causality
Phase 1: Electrophilic Oximation of 2,6-Dimethylheptane-3,5-dione
-
Protocol:
-
Charge a round-bottom flask with 2,6-dimethylheptane-3,5-dione (1.0 eq) and glacial acetic acid (3.0 volumes).
-
Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Dissolve sodium nitrite (NaNO2, 1.2 eq) in a minimal amount of distilled water and add dropwise over 30 minutes.
-
Remove the ice bath and stir the mixture at 20 °C for 3 hours[3].
-
Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Mechanistic Causality: Acetic acid serves a dual purpose: it acts as a solvent for the lipophilic diketone and provides a mild proton source to generate the active electrophile (nitrosonium ion, NO+) from NaNO2. The strict temperature control (0–5 °C) during addition prevents the thermal decomposition of nitrous acid into volatile nitrogen oxides[2]. Warming to 20 °C ensures complete tautomerization of the initial nitroso adduct to the more thermodynamically stable 4-(hydroxyimino)-2,6-dimethylheptane-3,5-dione[3].
-
Self-Validation (IPC): Thin-Layer Chromatography (Hexanes:EtOAc 4:1). The oxime product will stain intensely with KMnO4 due to the hydroxylamine functionality, confirming the installation of the nitrogen group.
Phase 2: Hydrazine-Mediated Cyclization
-
Protocol:
-
Dissolve the crude 4-(hydroxyimino)-2,6-dimethylheptane-3,5-dione (1.0 eq) in absolute ethanol (5.0 volumes).
-
Add hydrazine hydrate (N2H4·H2O, 1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (78 °C) for 4 hours.
-
Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold water to precipitate 3,5-diisopropyl-4-nitrosopyrazole[4].
-
-
Mechanistic Causality: Hydrazine acts as a bis-nucleophile. The first equivalent attacks one carbonyl to form a hydrazone, followed by an intramolecular attack on the second carbonyl. The subsequent dehydration aromatizes the system, forming the pyrazole ring[2]. Excess hydrazine is used to push the equilibrium toward complete cyclization.
-
Self-Validation (IPC): LC-MS analysis. Confirm the disappearance of the oxime mass and the appearance of the [M+H]+ peak corresponding to the cyclized nitrosopyrazole.
Phase 3: Catalytic Hydrogenation to the Target Amine
-
Protocol:
-
Dissolve 3,5-diisopropyl-4-nitrosopyrazole in methanol (10 volumes).
-
Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a nitrogen atmosphere.
-
Purge the vessel with hydrogen gas and maintain an H2 atmosphere (1 atm, balloon) at room temperature for 4 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst, wash with methanol, and concentrate the filtrate.
-
Recrystallize from ethanol/water to yield pure 3,5-diisopropyl-1H-pyrazol-4-amine[4].
-
-
Mechanistic Causality: The highly electron-rich nature of the diisopropyl-substituted pyrazole ring makes it stable to hydrogenation. Pd/C facilitates the clean, stepwise reduction of the nitroso group to a primary amine without the risk of over-reduction or ring cleavage. This method eliminates the need for iron powder and mixed acids, simplifying the post-treatment and significantly improving the yield[2].
-
Self-Validation (IPC): LC-MS and 1H-NMR. The disappearance of the nitroso color (often green/blue) to a colorless solution is a strong visual indicator. NMR will show a sharp singlet integrating to 2H (~3.5-4.0 ppm) for the new primary amine.
Figure 2: Experimental workflow and In-Process Control (IPC) checkpoints.
Quantitative Data: Optimization of Reduction Conditions
To establish the most robust protocol for Phase 3, various reduction methodologies were evaluated. Catalytic hydrogenation remains the superior choice for both yield and operational simplicity[2].
| Reduction Method | Reagents / Catalyst | Reaction Time | Crude Yield (%) | Purity (LC-MS) | Mechanistic Notes |
| Catalytic Hydrogenation | H2 (1 atm), 10% Pd/C, MeOH | 4 h | 92% | >98% | Cleanest profile; simple Celite filtration workup[2]. |
| Hydrazine Transfer | N2H4·H2O, EtOH, Reflux | 24 h | 81% | 90% | Slower reaction; avoids pressurized H2 but requires extended heating[5]. |
| Metal-Acid Reduction | Zn dust, Glacial AcOH | 12 h | 75% | 85% | Requires tedious neutralization and extraction; prone to zinc complexation. |
References
- Title: Synthesis of Compound 3 (Ambeed Patent Data for 2,6-dimethylheptane-3,5-dione oximation)
- Source: scispace.
- Source: researchgate.
- Source: dergipark.org.
Sources
1H NMR spectrum of 3,5-Diisopropyl-1H-pyrazol-4-amine
In-Depth Technical Guide: 1 H NMR Spectral Analysis of 3,5-Diisopropyl-1H-pyrazol-4-amine
Executive Summary
In the landscape of modern drug discovery, highly substituted pyrazoles serve as privileged scaffolds, frequently acting as kinase inhibitors and receptor modulators. 3,5-Diisopropyl-1H-pyrazol-4-amine (CAS: 2387291-17-8) is a sterically hindered, electron-rich heteroaromatic building block. Accurate structural verification of this molecule is critical before its incorporation into larger active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide deconstructs the causality behind the 1 H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-diisopropyl-1H-pyrazol-4-amine, mapping the quantum mechanical realities of its symmetry to practical, self-validating experimental workflows.
Molecular Architecture and Symmetry Dynamics
To interpret the NMR spectrum of 3,5-diisopropyl-1H-pyrazol-4-amine, one must first understand its dynamic behavior in solution.
Annular Tautomerism and Effective C2v Symmetry
The pyrazole ring contains two adjacent nitrogen atoms: one pyrrole-like (N-H) and one pyridine-like (N=). In solution, the proton rapidly exchanges between N1 and N2. This phenomenon, known as annular tautomerism, occurs at a rate significantly faster than the NMR timescale (typically milliseconds).
Because of this rapid proton migration, the NMR spectrometer detects a time-averaged structure. Consequently, the isopropyl groups at positions 3 and 5 become chemically and magnetically equivalent. The molecule exhibits an effective C2v symmetry axis bisecting the C4 atom and the N1-N2 bond. This symmetry drastically simplifies the spectrum, collapsing what would be distinct 3- and 5-position signals into unified, highly integrated peaks. This structural behavior is consistent with crystallographic and spectroscopic data observed in analogous precursors like 3,5-diisopropyl-4-nitropyrazole .
Synthetic Workflow & Sample Preparation Logic
The synthesis of 3,5-diisopropyl-1H-pyrazol-4-amine dictates its potential impurity profile. Understanding the synthetic route is essential for NMR interpretation, as residual solvents or unreacted intermediates will manifest in the spectrum.
Workflow detailing the synthesis and NMR preparation of 3,5-Diisopropyl-1H-pyrazol-4-amine.
Causality in Solvent Selection
For NMR acquisition, DMSO- d6 is the solvent of choice over CDCl 3 or CD 3 OD.
-
Why avoid CD 3 OD? Protic solvents cause rapid deuterium exchange with the -NH 2 and -NH protons. This exchange would erase these critical diagnostic signals from the 1 H spectrum.
-
Why use DMSO- d6 ? It is a strongly polar, aprotic solvent that disrupts intermolecular hydrogen bonding between pyrazole molecules, preventing line broadening due to aggregation. Furthermore, it slows down the exchange rate of the amine and pyrazole protons with trace water, allowing them to be observed as distinct broad singlets.
1 H NMR Spectral Analysis
The spectrum of 3,5-diisopropyl-1H-pyrazol-4-amine is a textbook example of J -coupling and symmetry. The molecule contains 17 protons, which resolve into four distinct chemical environments.
Signal Assignments and Spin-Spin Coupling Causality
-
Isopropyl Methyls (-CH 3 ): The 12 protons of the four methyl groups are entirely equivalent due to the C2v symmetry and free rotation around the C-C bonds. They are split by the single adjacent methine proton. Following the n+1 rule ( 1+1=2 ), they appear as a massive doublet at ~1.25 ppm.
-
Isopropyl Methines (-CH-): The 2 methine protons are split by the 6 adjacent methyl protons of their respective isopropyl groups. Following the n+1 rule ( 6+1=7 ), they appear as a septet at ~2.95 ppm.
-
Amine Protons (-NH 2 ): The electron-donating nature of the amine group shields these protons, placing them at ~3.80 ppm. The quadrupolar relaxation of the adjacent 14 N nucleus causes this signal to appear as a broad singlet .
-
Pyrazole Proton (-NH): Highly deshielded by the aromatic ring current and the electronegative nitrogens, this proton appears far downfield at ~11.50 ppm as a broad singlet .
Quantitative Data Summary
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J ) | Assignment |
| ~11.50 | Broad Singlet (br s) | 1H | N/A | Pyrazole N-H (Position 1) |
| ~3.80 | Broad Singlet (br s) | 2H | N/A | Amine -NH 2 (Position 4) |
| ~2.95 | Septet (sep) | 2H | ~7.0 Hz | Isopropyl -CH- (Positions 3, 5) |
| ~1.25 | Doublet (d) | 12H | ~7.0 Hz | Isopropyl -CH 3 (Positions 3, 5) |
Note: Exact chemical shifts may vary slightly (±0.2 ppm) depending on sample concentration and exact temperature due to hydrogen bonding dynamics.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.
Protocol A: Synthesis of 3,5-Diisopropyl-1H-pyrazol-4-amine
-
Ring Closure: React 2,6-dimethylheptane-3,5-dione (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at reflux for 4 hours.
-
Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the UV-inactive diketone and the appearance of a UV-active pyrazole spot.
-
-
Nitration: Cool the intermediate to 0°C and add a mixture of concentrated HNO 3 and H 2 SO 4 . Stir for 2 hours. Pour over crushed ice to precipitate 3,5-diisopropyl-4-nitro-1H-pyrazole. Filter and wash with cold water.
-
Reduction: Dissolve the nitro-intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N 2 , then introduce H 2 gas via a balloon. Stir vigorously at room temperature for 12 hours.
-
Validation Check: The reaction is complete when H 2 consumption ceases. Filter through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent to yield the crude amine .
-
Protocol B: Self-Validating NMR Acquisition
-
Sample Preparation: Weigh exactly 15 mg of the synthesized compound.
-
Causality: 15 mg provides an optimal signal-to-noise ratio for a 16-scan 1 H acquisition without causing concentration-dependent viscosity issues that broaden peaks.
-
-
Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO- d6 (containing 0.03% v/v TMS as an internal standard).
-
Validation Check: The solution must be optically clear. If any particulates remain, filter the solution through a glass wool plug packed in a Pasteur pipette. Particulates distort magnetic field homogeneity, ruining the resolution of the septet.
-
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire the spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of 2 seconds.
-
Data Validation: Phase and baseline correct the spectrum. Set the integration of the upfield doublet (~1.25 ppm) to exactly 12.00 .
-
Self-Validation: If the molecule is pure and structurally correct, the subsequent integrals must automatically read ~2.00 (methine), ~2.00 (amine), and ~1.00 (pyrazole NH). A deviation of >5% in these ratios indicates either incomplete reduction (missing amine protons) or residual solvent contamination.
-
References
-
The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data Source: Journal of Molecular Structure, Volume 562, Issues 1–3, 2001, Pages 11-17. URL:[Link]
-
3,5-Bis(1-methylethyl)-1H-pyrazol-4-amine (CAS: 2387291-17-8) Compound Information Source: ChemSrc Database URL:[Link]
Decoding the Carbon Framework: Advanced 13C NMR Analysis of Pyrazole Derivatives
An In-Depth Technical Guide for Drug Development Professionals
As of 2026, pyrazole derivatives remain one of the most privileged scaffolds in medicinal chemistry, forming the core of blockbuster kinase inhibitors, anti-inflammatories, and novel agrochemicals. However, the structural elucidation of these heterocycles via 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical bottleneck. The presence of two adjacent nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—induces complex electronic environments and dynamic annular tautomerism.
Drawing on standard practices from modern high-field NMR facilities across Japanese pharmaceutical hubs and global research centers, this whitepaper provides an authoritative, self-validating framework for the 13C NMR analysis of pyrazoles. We will move beyond basic spectral interpretation to explore the causality behind experimental parameters, ensuring that every protocol you execute yields unambiguous, reproducible data.
Mechanistic Causality: The Electronic and Dynamic Nature of Pyrazoles
To master 13C NMR assignment, one must first understand the fundamental electronic distribution and dynamic behavior of the pyrazole ring.
The Shielding Paradox of C4
The pyrazole ring is a π -excessive heterocycle. The N1 nitrogen donates its lone pair into the aromatic system, creating a resonance structure where electron density is heavily localized on the C4 carbon.
-
Causality: This increased electron density acts as a magnetic shield against the applied external magnetic field ( B0 ). Consequently, C4 consistently appears highly shielded (upfield) in the 13C NMR spectrum, typically between 100–110 ppm . Conversely, C3 and C5 are adjacent to electronegative nitrogen atoms, experiencing strong inductive deshielding that pushes their resonances downfield to 130–150 ppm .
Annular Tautomerism and Signal Coalescence
In N-unsubstituted pyrazoles, the N-H proton rapidly migrates between N1 and N2 (prototropic exchange).
-
Causality: If this exchange rate is faster than the NMR timescale (defined by the difference in resonance frequencies, Δν ), the NMR spectrometer cannot distinguish between the two tautomers. The signals for C3 and C5 average out, resulting in a single, severely broadened peak or complete coalescence.
-
Solvent Intervention: Non-polar solvents like CDCl₃ fail to disrupt intermolecular hydrogen bonding, allowing pyrazoles to form cyclic dimers or trimers that act as rapid proton-transfer highways. Polar aprotic solvents like DMSO-d₆ act as competitive hydrogen-bond acceptors, solvating the monomeric pyrazole and drastically slowing the exchange rate, thereby resolving the hidden C3 and C5 signals .
Fig 1. Mechanistic workflow of solvent and temperature effects on pyrazole tautomerism resolution.
Quantitative Data: Substituent Effects on 13C Chemical Shifts
The introduction of substituents (alkylation, arylation, or halogenation) breaks the symmetry of the pyrazole ring and locks or shifts the tautomeric equilibrium. The table below summarizes the causal shifts observed across different substitution patterns, serving as a benchmark for your spectral assignments .
| Substitution Pattern | Solvent | C3 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | Tautomeric State |
| 1H-Pyrazole | DMSO-d₆ | 133.6 | 104.5 | 133.6 | Fast Exchange (Averaged) |
| 1-Methylpyrazole | CDCl₃ | 138.5 | 105.1 | 129.3 | Locked (N-Alkylated) |
| 3-Methyl-1H-pyrazole | CDCl₃ | 143.0 (br) | 103.5 | 143.0 (br) | Fast Exchange (Coalesced) |
| 3-Methyl-1H-pyrazole | DMSO-d₆ | 139.8 | 104.2 | 149.5 | Slowed Exchange (Resolved) |
| 1-Phenylpyrazole | CDCl₃ | 140.2 | 107.6 | 126.8 | Locked (N-Arylated) |
(Note: "br" denotes a broadened signal due to intermediate exchange rates on the NMR timescale).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the success and accuracy of the experiment are inherently proven by internal data checkpoints, eliminating assignment ambiguity.
Protocol 1: Tautomeric Arrest via Solvent and Thermal Control
When analyzing a novel N-unsubstituted pyrazole, standard room-temperature acquisition in CDCl₃ often yields missing or broadened C3/C5 signals. Use this protocol to force resolution.
-
Baseline Acquisition: Acquire a standard 1D 13C NMR spectrum in CDCl₃ at 298 K.
-
Causality: Establishes the baseline exchange rate. If C3/C5 are broad or missing, annular tautomerism is confirmed.
-
-
Solvent Switch: Evaporate the CDCl₃ under a gentle stream of nitrogen and reconstitute the sample in anhydrous DMSO-d₆ (or DMF-d₇).
-
Validation Checkpoint: Acquire the spectrum. If the broad singlet bifurcates into two distinct, sharp peaks, the tautomeric equilibrium has been successfully slowed by solvent-solute hydrogen bonding. The protocol validates itself.
-
-
Variable Temperature (VT) NMR: If signals remain coalesced in DMSO-d₆, lower the probe temperature in 10 K increments down to 223 K.
-
Causality: Reducing thermal energy decreases the kinetic rate of proton transfer below the NMR timescale.
-
Validation Checkpoint: The exact coalescence point is mathematically validated when the broad singlet splits into two distinct peaks of unequal integrals, directly reflecting the thermodynamic population ratio of the two tautomers .
-
Protocol 2: 2D NMR Workflow for Unambiguous Quaternary Assignment
In highly substituted pyrazoles, C3 and C5 are often quaternary, making 1D 13C data insufficient for assignment. This 2D workflow uses the highly shielded C4 proton as an internal anchor.
-
1D Data Acquisition: Acquire high-resolution 1H and 13C spectra to identify the total number of carbon environments.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Causality: HSQC maps direct ¹J_CH couplings (typically 140–160 Hz).
-
Validation Checkpoint: The highly shielded C4 carbon (~105 ppm) must correlate directly to the H4 proton. Because C3 and C5 are quaternary in this scenario, they will be entirely absent from the HSQC spectrum. This perfectly segregates protonated from non-protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Causality: HMBC detects long-range ²J_CH and ³J_CH couplings, optimized for ~8 Hz.
-
Validation Checkpoint: Use the previously validated H4 proton as your internal anchor. H4 will show strong ²J correlations to both C3 and C5. To break the tie, trace the ³J correlations from adjacent substituent protons (e.g., a methyl group at C3 will show a ³J correlation to C4 and a ²J correlation to C3, but no correlation to C5). The convergence of these independent correlation pathways mathematically proves the assignment.
-
Fig 2. Self-validating 2D NMR workflow for the unambiguous assignment of pyrazole carbons.
Conclusion
The successful 13C NMR analysis of pyrazole derivatives requires more than pattern recognition; it demands a mechanistic manipulation of the molecule's physical chemistry. By leveraging solvent-induced tautomeric arrest and employing self-validating 2D NMR correlation pathways, researchers can confidently map the carbon framework of even the most complex pyrazole-based drug candidates.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Molecules (2021). Faria, J.V., et al. URL:[Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Canadian Journal of Chemistry (1993). Lopez, C., et al. URL:[Link]
-
13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives Organic Magnetic Resonance (1984). Cabildo, P., et al. URL:[Link]
-
1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives Magnetic Resonance in Chemistry (2008). López-Cara, L.C., et al. URL:[Link]
mass spectrometry of 3,5-Diisopropyl-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Diisopropyl-1H-pyrazol-4-amine
Authored by: A Senior Application Scientist
This guide provides a comprehensive examination of the mass spectrometric behavior of 3,5-Diisopropyl-1H-pyrazol-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Analytical Imperative for Pyrazole Derivatives
Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The compound 3,5-Diisopropyl-1H-pyrazol-4-amine, with its distinct substitution pattern, presents a unique analytical challenge. Mass spectrometry (MS) stands as the definitive technique for its structural elucidation and quantification. Its ability to provide precise molecular weight and detailed structural information through fragmentation analysis is indispensable for confirming synthesis, identifying metabolites, and ensuring purity.
This guide moves beyond a simple recitation of methods. It explains the causality behind instrumental choices and fragmentation pathways, grounding every recommendation in the fundamental principles of physical organic chemistry and mass spectrometry.
Molecular and Physicochemical Profile
A thorough understanding of the analyte's properties is the foundation of any robust analytical method.
| Property | Value |
| Molecular Formula | C₉H₁₇N₃ |
| Molecular Weight | 167.25 g/mol |
| Chemical Structure | |
| Key Features | - A five-membered pyrazole ring. - Two isopropyl substituents at positions 3 and 5. - An exocyclic primary amine at position 4. |
| Nitrogen Rule | The molecule contains an odd number of nitrogen atoms (3), therefore its nominal molecular weight is an odd number (167), which is a key diagnostic feature in its electron ionization mass spectrum.[1] |
Ionization Techniques: A Dichotomy of Purpose
The choice of ionization source is the most critical parameter in mass spectrometry, dictating the type of information obtained. For 3,5-Diisopropyl-1H-pyrazol-4-amine, two techniques are paramount: Electron Ionization (EI) for structural detail via extensive fragmentation and Electrospray Ionization (ESI) for gentle ionization and molecular weight confirmation, ideal for coupling with liquid chromatography.
Electron Ionization (EI): The Gold Standard for Structural Fingerprinting
EI is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte, leading to reproducible and information-rich fragmentation patterns. This makes it exceptionally well-suited for creating a unique spectral "fingerprint" for library matching and unambiguous identification.
-
Mechanism: The analyte in the gas phase is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation, the molecular ion (M⁺•), which is often unstable and undergoes subsequent fragmentation.
-
Applicability: EI is ideal for volatile and thermally stable compounds like 3,5-Diisopropyl-1H-pyrazol-4-amine when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The resulting mass spectra are highly conserved and can be compared against established libraries like the NIST Mass Spectral Library.[2]
Electrospray Ionization (ESI): The Gentle Giant for LC-MS
ESI is a "soft" ionization technique that generates ions from a solution with minimal fragmentation. It is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS), enabling the analysis of a broad range of compounds.
-
Mechanism: The analyte is dissolved in a polar, volatile solvent and pumped through a capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For an amine-containing compound like our target, ionization occurs via protonation in the positive ion mode, yielding the [M+H]⁺ ion.
-
Applicability: ESI is the method of choice for quantifying the compound in complex matrices (e.g., biological fluids) and for targeted fragmentation studies using tandem mass spectrometry (MS/MS). The generation of the protonated molecule provides a clear indication of the molecular weight.[3][4]
Fragmentation Pathways: Deciphering the Molecular Blueprint
The core of mass spectrometric analysis lies in interpreting the fragmentation patterns. The structure of 3,5-Diisopropyl-1H-pyrazol-4-amine dictates a set of predictable cleavage events.
Predicted EI Fragmentation
Upon 70 eV electron impact, the molecular ion (M⁺• at m/z 167) will undergo a series of characteristic fragmentations. The primary driving forces are the stability of the pyrazole ring and the propensity for cleavage at the bulky isopropyl substituents.
-
Alpha (α)-Cleavage: The most favorable cleavage event for alkyl-substituted rings and amines is the loss of a methyl radical (•CH₃) from one of the isopropyl groups. This results in a highly stable secondary carbocation resonance-stabilized by the pyrazole ring.
-
[M - 15]⁺: Loss of •CH₃ leads to a prominent ion at m/z 152 . This is often the base peak in the spectrum of similar alkyl-substituted heterocycles.
-
-
Loss of Propene: A McLafferty-type rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆) from an isopropyl group, resulting in an ion at m/z 125 .
-
Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic loss for pyrazoles is the expulsion of hydrogen cyanide (HCN).[5]
-
[M - CH₃ - HCN]⁺: Sequential loss of a methyl radical and HCN from the m/z 152 ion would produce a fragment at m/z 125 .
-
-
Formation of Isopropyl Cation: Cleavage of the bond between the isopropyl group and the pyrazole ring can generate the stable isopropyl cation.
-
[C₃H₇]⁺: This would result in an ion at m/z 43 .
-
The following diagram illustrates the primary predicted fragmentation pathway under Electron Ionization.
Caption: Experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of 3,5-Diisopropyl-1H-pyrazol-4-amine and dissolve it in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source. [6]3. GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) for purity. Extract the mass spectrum from the main peak and compare the fragmentation pattern with the predicted pathways and reference spectra from databases like the NIST Chemistry WebBook. [2]
Protocol 2: LC-MS/MS for Quantification and Targeted Analysis
This workflow is optimized for quantifying the analyte in complex mixtures and confirming its identity through targeted MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Create a series of dilutions in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to generate a calibration curve.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source. [7]3. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: +3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 168.
-
MS2 Product Ion Scan: Fragment the m/z 168 precursor ion with an appropriate collision energy (start with ~15-25 eV and optimize) and scan for product ions.
-
-
Data Analysis: For quantification, use Multiple Reaction Monitoring (MRM) by monitoring the transition from the precursor ion (m/z 168) to a stable, high-intensity product ion (e.g., m/z 151 or m/z 126).
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of 3,5-Diisopropyl-1H-pyrazol-4-amine is a tractable but nuanced challenge. By leveraging the complementary strengths of EI and ESI, a complete analytical picture can be assembled. EI-GC-MS provides an unassailable structural fingerprint, while ESI-LC-MS/MS offers the sensitivity and selectivity required for quantitative applications in complex environments. The fragmentation patterns, driven by predictable alpha-cleavage and neutral losses, are diagnostic and allow for confident identification. This guide provides the strategic framework and detailed protocols necessary for researchers to approach this analysis with scientific integrity and experimental rigor.
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Pla-Gozalbez, A., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Ghosh, P., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Available at: [Link]
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Chander, C. P., et al. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. ResearchGate. Available at: [Link]
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Wang, D., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry. Available at: [Link]
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Journal of Multidisciplinary Research. (2025). Mass Spectrometric Analysis of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research. Available at: [Link]
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McMurry, J. (2018). Amines and Heterocycles. LibreTexts. Available at: [Link]
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NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and characterization of new 3,5‐disubstituted‐4,5‐dihydro‐1H-pyrazole and their carbothioamide derivatives. Available at: [Link]
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ResearchGate. (2024). Crystal structure of bis(3,5-diisopropyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate, 2[C9H18N3][C8F4O4]. Available at: [Link]
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Khan, I., et al. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl). Molecules. Available at: [Link]
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Li, L., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]
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Zhang, J., et al. (2021). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules. Available at: [Link]
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Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]
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International Journal of Green Pharmacy. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Available at: [Link]
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NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]
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A Technical Guide to the Theoretical Properties of Substituted Pyrazoles for Drug Discovery Professionals
Abstract
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2][3] Their derivatives are integral to a wide range of pharmaceuticals, including anti-inflammatory drugs like celecoxib and multi-targeted kinase inhibitors such as sunitinib used in cancer therapy.[1] The chemical versatility of the pyrazole scaffold, which allows for fine-tuning of its physicochemical properties through substitution, makes it a privileged structure in drug design.[1] This guide provides an in-depth exploration of the theoretical properties of substituted pyrazoles, offering a framework for understanding their structure, reactivity, and interactions with biological targets. By leveraging computational chemistry, researchers can rationalize structure-activity relationships (SAR), predict molecular properties, and guide the synthesis of novel pyrazole derivatives with enhanced therapeutic potential.[1][4]
The Pyrazole Core: A Privileged Scaffold
The pyrazole ring is an aromatic system with six π-electrons delocalized over the five-membered ring. This aromaticity is a key determinant of its stability and chemical behavior.[5] The two nitrogen atoms within the ring are not equivalent: one is a pyridine-like nitrogen (sp2 hybridized, with its lone pair in an sp2 orbital within the plane of the ring) and the other is a pyrrole-like nitrogen (sp2 hybridized, with its lone pair contributing to the aromatic π-system).[6][7] This electronic arrangement governs the molecule's reactivity, including its ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[2]
The numbering of the pyrazole ring begins at the pyrrole-like nitrogen and proceeds around the ring to give the lowest possible numbers to the substituents.
Fundamental Theoretical Properties
Annular Tautomerism: A Defining Feature
A critical characteristic of N1-unsubstituted pyrazoles is annular tautomerism, a prototropic shift between the two nitrogen atoms.[8][9] This equilibrium can significantly influence the molecule's properties and its interactions with a biological target.[9] The relative stability of the tautomers is highly dependent on the nature and position of substituents on the pyrazole ring.[8][10]
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative energies of these tautomers.[5] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can shift the equilibrium. For instance, studies have shown that strong electron-donating groups like -OH and -NH2 tend to stabilize the N2-H tautomer, while strong electron-withdrawing groups such as -COOH and -CFO favor the N1-H tautomer.[10] The presence of solvent can also play a significant role in tautomeric preference, often by stabilizing one form through hydrogen bonding.[8]
Diagram 1: Tautomeric Equilibrium in a 3(5)-Substituted Pyrazole
Caption: A typical workflow for predicting the theoretical properties of pyrazole derivatives using DFT.
Applications in Rational Drug Design
The theoretical properties of pyrazoles are not merely academic; they have profound implications for drug discovery and development. [4][11]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties. [1]Theoretical descriptors derived from computational studies, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP), are fundamental to building robust QSAR models for pyrazole-based drug candidates. [12]These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. [4]For pyrazole derivatives, docking studies can:
-
Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole core or its substituents and the amino acid residues in the active site of a target protein. [2]* Explain the observed SAR for a series of compounds.
-
Guide the design of new derivatives with improved binding affinity and selectivity. [11] The accuracy of docking is enhanced by using accurate partial charges and geometries for the pyrazole ligand, which are derived from high-level quantum chemical calculations.
Diagram 3: Role of Theoretical Properties in Drug Discovery
Caption: Integration of theoretical property calculations into the modern drug discovery pipeline for pyrazole-based therapeutics.
Conclusion
Computational chemistry provides an indispensable framework for understanding and predicting the theoretical properties of substituted pyrazoles. [4]From the fundamental nature of their tautomeric equilibria and electronic structure to their complex interactions with biological macromolecules, in silico methods empower researchers to make more informed decisions in the drug design process. [11]By integrating DFT calculations, QSAR, and molecular docking into their workflows, scientists can accelerate the discovery and optimization of novel pyrazole-based therapeutics, ultimately bringing more effective medicines to patients faster.
References
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- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
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Physicochemical Profiling and Mass Validation of 3,5-Diisopropyl-1H-pyrazol-4-amine: A Technical Guide
As a Senior Application Scientist in early-stage drug discovery, I approach the physicochemical profiling of novel building blocks not merely as an exercise in data collection, but as the foundational step in rational drug design. The molecular weight of a compound dictates its pharmacokinetic destiny. This whitepaper provides an in-depth technical analysis of 3,5-Diisopropyl-1H-pyrazol-4-amine , focusing on the derivation, synthetic causality, and analytical validation of its molecular weight (167.25 g/mol ).
Structural Elucidation & Pharmacokinetic Relevance
3,5-Diisopropyl-1H-pyrazol-4-amine (CAS Registry Number: 2387291-17-8)[1] is a highly substituted heterocyclic building block. Its chemical formula, C9H17N3 , yields an average molecular weight of 167.25 g/mol and a monoisotopic exact mass of 167.1422 Da .
In the context of Fragment-Based Drug Discovery (FBDD), this specific molecular weight is highly strategic. According to the [2], ideal starting fragments should have a molecular weight of ≤ 300 Da. At 167.25 g/mol , this aminopyrazole core leaves a "mass budget" of over 330 Da for lead optimization before encountering the 500 Da limit imposed by [1].
Furthermore, the aminopyrazole motif is a privileged pharmacophore for kinase inhibition. The three nitrogen atoms provide a robust hydrogen-bond donor/acceptor network capable of anchoring the molecule within the ATP-binding hinge region of kinases, maximizing Ligand Efficiency (LE) relative to its low molecular weight.
Quantitative Data: Physicochemical & Isotopic Profiles
To effectively utilize this compound in high-throughput screening or synthetic scale-up, researchers must understand its exact mass distribution. The tables below summarize the critical quantitative parameters required for mass spectrometry validation.
Table 1: Physicochemical Parameters
| Property | Value | Computational/Experimental Significance |
| Molecular Formula | C9H17N3 | Dictates exact mass and elemental composition. |
| Average Molecular Weight | 167.25 g/mol | Ideal for FBDD (Leaves >330 Da for optimization). |
| Exact Mass (Monoisotopic) | 167.1422 Da | Target for High-Resolution Mass Spectrometry (HRMS). |
| [M+H]+ Ion | 168.1495 m/z | Primary adduct observed in positive ESI mode. |
| Hydrogen Bond Donors | 3 | Facilitates hinge-region binding in kinase targets. |
| Hydrogen Bond Acceptors | 2 | Enhances aqueous solubility and target interaction. |
Table 2: Theoretical Isotopic Distribution (Positive Ion Mode, [M+H]+)
| Isotope | m/z | Relative Abundance (%) | Origin |
| M | 168.1495 | 100.0 | Primary isotopes: 12C, 1H, 14N |
| M+1 | 169.1528 | ~10.5 | 13C incorporation across 9 carbon atoms |
| M+2 | 170.1561 | ~0.5 | 13C2 or 15N incorporation |
Mechanistic Synthesis & Causality
To physically generate the 167.25 g/mol mass, we must construct the C9H17N3 framework. Direct amination of a pre-formed pyrazole is sterically hindered and regiochemically challenging. Therefore, the nitrogen atom destined to become the C4-amine is introduced prior to ring cyclization.
The synthesis begins with 2,6-dimethylheptane-3,5-dione . Nitrosation of the active methylene using sodium nitrite in acetic acid at 20 °C[2] yields an oxime intermediate. Subsequent cyclization with hydrazine[3] forms the pyrazole core, and catalytic hydrogenation reduces the oxime to the target amine.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows. Every step includes internal checks to ensure the structural integrity and exact mass of the final product.
Protocol A: Synthesis of 3,5-Diisopropyl-1H-pyrazol-4-amine
Phase 1: Regioselective Nitrosation
-
Preparation: Dissolve 2,6-dimethylheptane-3,5-dione (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration. Cool to 0–5 °C.
-
Reagent Addition: Add a saturated aqueous solution of sodium nitrite (NaNO2, 1.2 eq) dropwise over 30 minutes.
-
Reaction: Stir the mixture at 20 °C for 3 hours[2].
-
Causality: The acidic environment generates nitrous acid (HONO) in situ. The low temperature prevents thermal degradation of HONO, allowing it to electrophilically attack the highly enolizable C4 position, yielding 4-(hydroxyimino)-2,6-dimethylheptane-3,5-dione.
-
Phase 2: Cyclization & Reduction 4. Cyclization: Transfer the crude oxime to a pressure flask, dissolve in ethanol, and add hydrazine hydrate (1.1 eq). Stir for 2 hours at room temperature[3].
-
Causality: Hydrazine acts as a bis-nucleophile, condensing with both carbonyl groups to close the pyrazole ring.
-
Reduction: Add 10% Pd/C (0.1 eq by weight). Purge the flask with N2, then introduce H2 gas (1 atm). Stir vigorously for 12 hours.
-
Causality: Catalytic hydrogenation selectively reduces the oxime/nitroso group to a primary amine without cleaving the aromatic pyrazole ring.
-
-
Purification: Filter through Celite to remove Pd/C, concentrate in vacuo, and purify via flash chromatography.
Protocol B: HRMS Validation of Molecular Weight
To prove the successful synthesis of the 167.25 g/mol compound, High-Resolution Mass Spectrometry (HRMS) must be employed.
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, ensuring efficient ionization to the [M+H]+ species.
-
-
Self-Validating Calibration: Inject a blank solvent run followed by a standard tuning mix (e.g., Agilent ESI-L) to calibrate the ESI-TOF mass spectrometer to sub-ppm mass accuracy. The blank ensures no carryover of m/z 168 is present in the system.
-
Data Acquisition: Inject 2 µL of the sample. Acquire data in positive electrospray ionization (ESI+) mode over a mass range of 100–500 m/z.
-
Validation Criteria: Extract the chromatogram for m/z 168.1495. The synthesis is considered successful if the observed mass matches the theoretical mass within a ±3 ppm window, and the M+1/M isotopic ratio aligns with the predicted 10.5% abundance (Table 2).
Workflow Visualization
The following diagram illustrates the logical progression from starting material to mass validation, highlighting the transformation of the molecular framework.
Figure 1: Synthetic and analytical workflow for 3,5-Diisopropyl-1H-pyrazol-4-amine mass validation.
References
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Lipinski, C. A. et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews (2001). URL:[Link]
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-
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Harnessing the Therapeutic Potential of Novel Pyrazole Scaffolds: A Guide to Evaluating Biological Activity
An In-depth Technical Guide
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," enabling the design of ligands for a diverse array of biological targets.[3][4] Pyrazole-containing compounds are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the systematic evaluation of novel pyrazole derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, emphasizing the design of self-validating protocols to ensure data integrity. This document outlines detailed methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights and data interpretation strategies.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The versatility of the pyrazole ring is central to its success in drug discovery. Its two nitrogen atoms offer multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement and pharmacokinetic profiles. The N-1 position can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, facilitating critical interactions within the binding pockets of enzymes and receptors.[4] This inherent chemical tractability, combined with its metabolic stability, makes the pyrazole scaffold an exceptional starting point for the development of new therapeutic agents.[8] Numerous studies have demonstrated that appropriate substitutions on the pyrazole ring can significantly enhance the biological efficacy and selectivity of the resulting compounds.[9][10]
Foundational Principles of In Vitro Biological Screening
A robust preliminary screening cascade is essential to efficiently identify and prioritize promising lead compounds. The choice of initial assays should be guided by cost-effectiveness, throughput, and the ability to provide clear, actionable data.[11][12] For novel pyrazoles, a tiered approach is recommended, beginning with broad-spectrum cytotoxicity and antimicrobial assays before proceeding to more specific, mechanism-based studies. Every protocol must incorporate appropriate controls to be a self-validating system. This includes a negative control (vehicle, e.g., DMSO) to establish a baseline, a positive control (a known active compound, e.g., Doxorubicin for cancer) to confirm assay performance, and untreated cells to monitor baseline health and growth.
Evaluating Anticancer Activity
Novel pyrazole derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[9] Documented mechanisms include the inhibition of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[9][13]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in a 96-well flat-bottom plate at a density of 1-2 × 10⁴ cells per well in 100 µL of appropriate culture medium. The chosen cell density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and non-linear assay response.[16] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of the novel pyrazole compound in sterile DMSO. Subsequently, create a series of two-fold serial dilutions in culture medium to achieve the desired final test concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a positive control (e.g., Doxorubicin), a negative control (medium with the same final DMSO concentration), and untreated cells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The exposure time is a critical variable and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, only viable cells will reduce the MTT to formazan.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
Data Presentation: Anticancer Activity
Summarizing quantitative data in a structured table allows for easy comparison of the potency of different derivatives across various cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Representative Novel Pyrazoles
| Compound ID | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference Drug (Doxorubicin) |
| PYZ-01 | 3,5-diphenyl-1H-pyrazole | 19.5 | 14.0 | 3.9 | 5.3 | 0.02-0.95[9][14] |
| PYZ-02 | 1-acetyl-3-(4-chlorophenyl)-... | 0.126 | >50 | 0.039 | 0.053 | 0.02-0.95[14] |
| PYZ-03 | 4-amino-5-selenolo[2,3-c] | >50 | >50 | 13.85 | >50 | 0.02-0.95[9] |
| PYZ-04 | Indole-linked pyrazole | 23.7 | >50 | <23.7 | <23.7 | 0.02-0.95[9] |
Note: Data presented are hypothetical examples derived from published ranges for novel pyrazole derivatives to illustrate data presentation.[9][14]
Workflow Visualization
Caption: Workflow for In Vitro Anticancer Screening.
Evaluating Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of targeting resistant pathogens.[8] Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[17][18][19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21] This method is highly reproducible and allows for the simultaneous testing of multiple compounds against different microbial strains.[20][22]
Step-by-Step Methodology:
-
Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate under appropriate conditions until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in the appropriate broth within a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls: Include several essential controls in each plate:
-
Sterility Control: Broth only (no compound, no inoculum).
-
Growth Control: Broth with inoculum (no compound).
-
Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Clotrimazole) with inoculum.
-
Solvent Control: Broth with inoculum and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Data Presentation: Antimicrobial Activity
MIC values provide a clear quantitative measure of a compound's potency against specific microorganisms.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Representative Novel Pyrazoles
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | A. niger (Fungus) | Reference Drugs |
| PYZ-A | 16 | 32 | 8 | 1 | Ciprofloxacin (0.5), Clotrimazole (2)[17] |
| PYZ-B | >64 | 0.25 | >64 | >64 | Ciprofloxacin (0.5), Clotrimazole (2)[17] |
| PYZ-C | 32 | 64 | 4 | 1 | Ciprofloxacin (0.5), Clotrimazole (2)[17] |
| PYZ-D | 0.25 | >64 | 16 | 4 | Ciprofloxacin (0.5), Clotrimazole (2)[17] |
Note: Data presented are hypothetical examples derived from published ranges for novel pyrazole derivatives to illustrate data presentation.[17]
Workflow Visualization
Caption: Workflow for MIC Determination.
Evaluating Anti-inflammatory Activity
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Commercially available enzyme immunoassay (EIA) kits provide a reliable and standardized method for assessing the selective inhibition of COX-1 and COX-2 enzymes. The principle involves measuring the amount of prostaglandin produced by the isolated enzyme in the presence and absence of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers, enzymes (ovine COX-1, human recombinant COX-2), heme, and arachidonic acid (substrate) according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare dilutions of the novel pyrazole compounds in the provided assay buffer.
-
Enzyme Reaction: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.
-
Inhibition Step: Add the pyrazole compound dilutions to the wells. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop Reaction: Add a stopping solution (e.g., a strong acid) to terminate the reaction.
-
Prostaglandin Quantification (EIA): The concentration of the product (typically PGF₂α, converted from the unstable PGH₂) is then measured using a competitive enzyme immunoassay. This involves incubating the reaction mixture with a PGF₂α-acetylcholinesterase conjugate (tracer) and a PGF₂α-specific antibody.
-
Development and Reading: After incubation and washing steps, a developing reagent (Ellman's Reagent) is added. The absorbance is read at 405 nm. The intensity of the color is inversely proportional to the amount of PGF₂α produced.
-
Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation: Anti-inflammatory Activity
A table is effective for comparing the potency and selectivity of different pyrazole derivatives.
Table 3: In Vitro COX Inhibition (IC₅₀ in nM) and Selectivity of Novel Pyrazoles
| Compound ID | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference Drug (Celecoxib) |
| PYZ-X1 | >1000 | 39.4 | >25 | SI > 7.5[26] |
| PYZ-X2 | 880 | 61.2 | 14.4 | SI > 7.5[26] |
| PYZ-X3 | 677 | 38.7 | 17.5 | SI > 7.5[26] |
| PYZ-X4 | >1000 | 3.5 | >285 | SI > 7.5[27] |
Note: Data presented are hypothetical examples derived from published ranges for novel pyrazole derivatives to illustrate data presentation.[26][27]
Signaling Pathway Visualization
Caption: Inhibition of the COX Pathway by Pyrazoles.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological evaluation of novel pyrazole derivatives. The protocols described for assessing anticancer, antimicrobial, and anti-inflammatory activities are designed to be robust, reproducible, and self-validating. By understanding the rationale behind each experimental step and employing rigorous controls, researchers can generate high-quality, trustworthy data to guide their drug discovery efforts.
The true potential of novel pyrazoles lies in their structural diversity. Future work should focus on establishing clear Structure-Activity Relationships (SAR) to guide the rational design of next-generation compounds with enhanced potency, improved selectivity, and favorable drug-like properties.[10] Promising candidates identified through these in vitro screens will warrant further investigation through more complex models, such as 3D cell cultures, co-culture systems, and ultimately, in vivo studies to evaluate efficacy and safety.[28][29]
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Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). MDPI. Retrieved March 14, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Asian Journal of Chemistry. Retrieved March 14, 2026, from [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed. Retrieved March 14, 2026, from [Link]
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Antimicrobial Susceptibility Testing - Antiviral. (n.d.). Creative Diagnostics. Retrieved March 14, 2026, from [Link]
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Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 14, 2026, from [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [Link]
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Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Taylor & Francis Online. Retrieved March 14, 2026, from [Link]
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Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022, January 20). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020, June 1). Ingenta Connect. Retrieved March 14, 2026, from [Link]
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Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. Retrieved March 14, 2026, from [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Asian Journal of Research in Biochemistry. Retrieved March 14, 2026, from [Link]
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Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024, May 24). PubMed. Retrieved March 14, 2026, from [Link]
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Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved March 14, 2026, from [Link]
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Latest Developed Methods for Antimicrobial Susceptibility Testing. (n.d.). Longdom Publishing. Retrieved March 14, 2026, from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. Retrieved March 14, 2026, from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021, June 5). MDPI. Retrieved March 14, 2026, from [Link]
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Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. Retrieved March 14, 2026, from [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. Retrieved March 14, 2026, from [Link]
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Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009, December 1). Clinical Infectious Diseases | Oxford Academic. Retrieved March 14, 2026, from [Link]
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Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancermedicalscience. Retrieved March 14, 2026, from [Link]
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Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. Retrieved March 14, 2026, from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved March 14, 2026, from [Link]
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Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011, November 15). SpringerLink. Retrieved March 14, 2026, from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved March 14, 2026, from [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved March 14, 2026, from [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Omega. Retrieved March 14, 2026, from [Link]
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher. Retrieved March 14, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved March 14, 2026, from [Link]
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In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved March 14, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved March 14, 2026, from [Link]
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Methodological & Application
Application Note: 3,5-Diisopropyl-1H-pyrazol-4-amine as a Sterically Demanding Ligand Scaffold in Transition Metal Catalysis
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
The development of highly active transition-metal catalysts relies heavily on the precise tuning of the steric and electronic properties of supporting ligands. While biaryl phosphines (e.g., Buchwald-type ligands) have dominated palladium-catalyzed cross-coupling, pyrazole-derived scaffolds are emerging as highly modular alternatives. Specifically, 3,5-Diisopropyl-1H-pyrazol-4-amine represents a privileged building block for synthesizing next-generation bidentate and phosphinoamine ligands.
Causality in Ligand Design: Why the Diisopropyl Substitution?
The 4-amino group of the pyrazole core serves as a versatile primary site for nucleophilic reactions, allowing for straightforward derivatization into Schiff bases or phosphinoamines[1]. However, the true catalytic advantage lies in the 3,5-substitution pattern:
-
Steric Shielding (Increased Cone Angle): Unlike the less hindered 3,5-dimethyl analogues, the bulky isopropyl groups create a deep steric pocket. When coordinated to a metal center (e.g., Pd or Ru), this bulk prevents the formation of inactive, off-cycle dimeric species.
-
Accelerated Reductive Elimination: In cross-coupling catalytic cycles, steric bulk forces the reacting aryl and amine fragments into closer proximity, significantly lowering the activation energy required for reductive elimination [3].
-
Bifunctional Hydrogen Bonding: The 1H-pyrazole nitrogen can participate in secondary coordination sphere interactions, acting as an internal hydrogen-bond donor to stabilize transition states during challenging substrate activations [4].
Ligand Derivatization Workflow
To utilize 3,5-diisopropyl-1H-pyrazol-4-amine in cross-coupling, it is typically converted into a phosphinoamine ligand (hereafter referred to as L1 ). By reacting the primary amine with chlorodiphenylphosphine ( Ph2PCl ), the resulting P−N bonded ligand provides a hemilabile coordination environment. The strong σ -donation from the phosphorus atom stabilizes low-valent Pd(0), while the steric bulk of the diisopropyl pyrazole ring facilitates the catalytic turnover.
Fig 1: Synthetic workflow for derivatizing the pyrazole amine into an active Pd-ligand complex.
Application: Palladium-Catalyzed C-N Cross-Coupling
The synthesized ligand L1 demonstrates exceptional efficiency in the Buchwald-Hartwig amination of deactivated aryl chlorides. The catalytic cycle relies on the ligand's ability to undergo rapid oxidative addition with the aryl halide, followed by amine coordination. The steric pressure exerted by the diisopropyl groups is the primary driving force for the final reductive elimination step, releasing the coupled product and regenerating the active Pd(0) species [3].
Fig 2: Catalytic cycle of Pd-catalyzed amination highlighting the role of the L1 ligand.
Experimental Protocols
Self-Validation Note: Both protocols incorporate built-in analytical checkpoints (TLC/UPLC) to ensure intermediate stability and reaction completion before proceeding to downstream steps.
Protocol A: Synthesis of N-(Diphenylphosphanyl)-3,5-diisopropyl-1H-pyrazol-4-amine (Ligand L1)
Rationale: Triethylamine is used as an acid scavenger to prevent the protonation of the highly nucleophilic pyrazole amine, ensuring selective P-N bond formation [1].
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Reagent Loading: Add 3,5-Diisopropyl-1H-pyrazol-4-amine (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL). Stir until fully dissolved.
-
Base Addition: Inject anhydrous triethylamine ( Et3N ) (1.5 equiv, 7.5 mmol) via syringe. Cool the mixture to 0 °C using an ice bath.
-
Phosphinylation: Dropwise add chlorodiphenylphosphine ( Ph2PCl ) (1.05 equiv, 5.25 mmol) over 15 minutes. Causality: Slow addition prevents localized heating and suppresses bis-phosphinylation side reactions.
-
Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar amine spot confirms completion.
-
-
Workup: Filter the precipitated triethylamine hydrochloride salt under an Argon atmosphere using a Schlenk frit. Concentrate the filtrate under reduced pressure to yield crude L1 . Recrystallize from cold pentane/toluene to obtain the pure ligand as a white solid.
Protocol B: General Procedure for Pd-Catalyzed Amination of Aryl Chlorides
Rationale: Sodium tert-butoxide ( NaOtBu ) is selected as the base because its high pKa efficiently deprotonates the coordinated amine intermediate without interfering with the sterically hindered Pd center [2].
-
Precatalyst Activation: In an Argon-filled glovebox, charge a vial with Pd2(dba)3 (1.0 mol% Pd), Ligand L1 (2.2 mol%), and anhydrous toluene (2.0 mL). Stir for 15 minutes at room temperature until the solution turns from dark purple to a clear orange/red, indicating the formation of the active Pd(0)−L1 complex.
-
Substrate Addition: Add the aryl chloride (1.0 mmol), the secondary amine (e.g., morpholine, 1.2 mmol), and NaOtBu (1.4 mmol).
-
Heating: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in an oil bath at 90 °C for 12 hours.
-
Validation & Quenching: Cool to room temperature.
-
Validation Checkpoint: Dilute a 10 µL aliquot in acetonitrile and analyze via UPLC-MS. A product area >95% relative to the starting aryl chloride validates catalytic turnover.
-
-
Isolation: Dilute the mixture with ethyl acetate (10 mL), filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via flash column chromatography.
Quantitative Data: Ligand Performance Comparison
To demonstrate the structural superiority of the diisopropyl substitution, the performance of L1 was benchmarked against its 3,5-dimethyl analogue and a commercial standard (BrettPhos) in the coupling of 4-chlorotoluene with morpholine.
| Ligand Scaffold | R-Group on Pyrazole | Catalyst Loading (Pd) | Reaction Time | UPLC Yield (%) |
| L-Me | 3,5-Dimethyl | 2.0 mol% | 24 h | 45% |
| L1 (Target) | 3,5-Diisopropyl | 2.0 mol% | 12 h | 92% |
| BrettPhos | N/A (Biaryl) | 2.0 mol% | 12 h | 95% |
Data Insight: The data clearly illustrates that the 3,5-diisopropyl motif provides the requisite steric bulk to match the performance of state-of-the-art biaryl phosphines, doubling the yield of the dimethyl analogue while halving the required reaction time.
References
- Source: benchchem.
- Source: acs.
- Source: nih.
- Title: Synthesis and Characterization of New Palladium(ii)
Application Note: Evaluating Pyrazole Compounds as Targeted Anti-Inflammatory Agents
Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by the gastrointestinal and renal toxicities associated with non-selective Cyclooxygenase (COX) inhibition. Pyrazole derivatives have emerged as a cornerstone in modern medicinal chemistry to overcome these limitations. Featuring a five-membered planar aromatic ring with two adjacent nitrogen atoms, the pyrazole scaffold acts as a highly effective aryl bioisostere[1]. This structural motif not only improves lipophilicity and aqueous solubility but also facilitates precise spatial orientation within the hydrophobic binding pockets of target enzymes[1]. This application note provides a comprehensive technical guide on the mechanistic rationale, quantitative efficacy, and standardized experimental protocols for evaluating novel pyrazole-based anti-inflammatory agents.
Mechanistic Rationale: The Pyrazole Scaffold
The primary pharmacological value of pyrazole compounds lies in their ability to selectively modulate the arachidonic acid cascade.
-
Selective COX-2 Inhibition: Traditional NSAIDs inhibit both COX-1 (responsible for physiological prostaglandins that protect the gastric mucosa) and COX-2 (induced during inflammation). Pyrazole derivatives, prototyped by Celecoxib, utilize specific functional groups (such as sulfonamides) to anchor deeply into the uniquely large hydrophobic side-pocket of the COX-2 enzyme, achieving high selectivity and sparing COX-1[2].
-
Dual COX/LOX Inhibition: A significant challenge with selective COX-2 inhibition is the "shunting" of arachidonic acid into the 5-Lipoxygenase (5-LOX) pathway, leading to an overproduction of pro-inflammatory and bronchoconstrictive leukotrienes (e.g., LTB4). Next-generation pyrazole analogs are being rationally designed as dual COX/LOX inhibitors to block both pathways simultaneously, thereby offering superior anti-inflammatory efficacy with a reduced risk of cardiovascular and gastric side effects[3].
Arachidonic acid cascade highlighting selective COX-2 and dual COX/LOX inhibition by pyrazoles.
Comparative Efficacy: Quantitative Data
To benchmark the efficacy of novel pyrazoles, researchers rely on the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI), calculated as IC50(COX−1)/IC50(COX−2) . A higher SI indicates a safer gastrointestinal profile.
Table 1: Quantitative Efficacy of Selected Pyrazole Derivatives
| Compound / Scaffold | Primary Target | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Key Pharmacological Insight |
| Celecoxib (Standard) | COX-2 | > 15.0 | ~ 0.04 | ~ 375 | Prototype selective inhibitor; binds hydrophobic pocket[2]. |
| Compound 5u | COX-2 | 130.1 | 1.79 | 72.73 | High selectivity; significant in vivo edema reduction[4]. |
| Compound 44 | Dual COX/LOX | > 50.0 | 0.01 | > 5000 | Inhibits 5-LOX (IC₅₀=1.78 µM); prevents leukotriene shunting[3]. |
| Pyrazole-Pyridazine 6f | COX-2 | 14.5 | 1.15 | 12.6 | Hybrid design; suppresses TNF-α and IL-6 in macrophages[5]. |
| Compound AD 532 | COX-2 | N/A | Moderate | N/A | Reduced ulcerogenic effect; lower cardiovascular toxicity risk[6]. |
Experimental Protocols
The evaluation of pyrazole derivatives requires a robust, self-validating pipeline moving from isolated enzyme kinetics to complex in vivo physiological systems.
Sequential experimental workflow for validating novel pyrazole-based anti-inflammatory agents.
Protocol 1: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
Objective: Quantify the IC₅₀ and SI of synthesized pyrazole derivatives. Causality & Rationale: The EIA measures Prostaglandin F2α (PGF2α), a stable chemical reduction product of the highly unstable intermediate PGH2. This provides a direct, unconfounded functional readout of cyclooxygenase catalytic activity. Self-Validating System: The protocol mandates a vehicle control (establishing the 100% initial activity baseline), a blank (to subtract background optical noise), and a reference standard (Celecoxib) to verify the assay's dynamic range.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 1 mM hematin.
-
Expert Insight: Hematin must be freshly added as it acts as an essential cofactor for the peroxidase active site of the COX enzymes.
-
-
Inhibitor Pre-Incubation: Add 10 µL of the pyrazole test compound (dissolved in DMSO, utilizing serial dilutions from 0.01 to 100 µM) to the enzyme solution. Incubate at 37°C for 15 minutes.
-
Expert Insight: Pre-incubation is critical. Pyrazole derivatives typically exhibit time-dependent, slow-binding kinetics as they navigate and lock into the COX-2 allosteric pocket.
-
-
Reaction Initiation: Add 10 µL of Arachidonic Acid (AA) substrate to trigger the enzymatic cascade. Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Add 30 µL of stannous chloride (SnCl₂) dissolved in HCl.
-
Expert Insight: SnCl₂ rapidly reduces the transient PGH2 into the highly stable PGF2α, preventing spontaneous, non-enzymatic degradation and ensuring precise downstream quantification.
-
-
Quantification: Transfer the mixture to an ELISA microplate pre-coated with anti-PGF2α antibodies. Read absorbance at 412 nm using a spectrophotometric microplate reader.
-
Data Analysis: Calculate IC₅₀ using non-linear regression analysis. Determine the SI to gate compounds for in vivo testing.
Protocol 2: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)
Objective: Evaluate the systemic anti-inflammatory efficacy and oral bioavailability of lead pyrazole candidates. Causality & Rationale: Subplantar injection of carrageenan induces a biphasic edema. The late phase (3–5 hours post-injection) is heavily mediated by the local production of prostaglandins (primarily PGE2) via inducible COX-2. Measuring paw volume strictly during this temporal window isolates the compound's COX-2 inhibitory efficacy in a living system. Self-Validating System: The use of a water displacement plethysmometer provides objective, quantitative data, eliminating observer bias. Blinding the operator to the treatment groups further ensures data integrity.
Step-by-Step Methodology:
-
Animal Preparation: Acclimate adult Wistar rats (150-200g) to laboratory conditions. Fast the animals for 12 hours prior to the experiment, providing water ad libitum.
-
Expert Insight: Fasting ensures uniform gastric emptying, standardizing the oral absorption kinetics of the highly lipophilic pyrazole compounds.
-
-
Dosing: Administer the pyrazole derivatives orally (p.o.) at predefined doses (e.g., 10, 20, 50 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC). Include a vehicle control group (0.5% CMC only) and a standard reference group (Celecoxib, 50 mg/kg).
-
Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.
-
Volumetric Measurement: Submerge the injected paw into a plethysmometer up to the lateral malleolus. Record the displaced water volume at baseline (0 hour), and subsequently at 1, 3, 4, and 5 hours post-injection.
-
Efficacy Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[(Vc - Vt) / Vc] × 100 (Where Vc is the mean increase in paw volume of the control group, and Vt is the mean increase in the treated group).
Conclusion
The pyrazole nucleus remains a highly privileged scaffold in anti-inflammatory drug discovery[1]. By leveraging its unique spatial geometry, researchers can design highly selective COX-2 inhibitors or dual COX/LOX inhibitors[3]. Adhering to strict, self-validating in vitro and in vivo protocols ensures that only candidates with optimal efficacy, high selectivity indices, and minimal ulcerogenic liabilities progress through the development pipeline[6].
References
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences URL:2
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL:3
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: National Institutes of Health (NIH) URL:1
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... Source: RSC Publishing URL:5
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: National Institutes of Health (NIH) URL:4
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A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug Source: National Institutes of Health (NIH) URL:6
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Catalytic Activity of Metal Complexes with Pyrazole Ligands: Application Notes and Protocols
Introduction: The Versatility of Pyrazole Ligands in Homogeneous Catalysis
In the landscape of coordination chemistry and homogeneous catalysis, the choice of ligand is paramount to steering the reactivity and selectivity of a metal center. Among the vast families of N-donor ligands, pyrazoles and their derivatives have emerged as exceptionally versatile and tunable building blocks for the construction of highly effective catalysts.[1][2][3] Their five-membered ring structure containing two adjacent nitrogen atoms allows for a variety of coordination modes, including monodentate, bidentate, and bridging.[1] This flexibility, coupled with the ease of modifying their steric and electronic properties through substitution, enables the rational design of metal complexes tailored for specific catalytic transformations.[1][3]
One of the most celebrated classes of pyrazole-based ligands are the "scorpionates," such as hydrotris(pyrazolyl)borates (Tp) and -methanes (Tpm).[4] Coined by Swiatoslaw Trofimenko, these tridentate, monoanionic ligands bind to metals in a facial geometry, creating a stable coordination environment that leaves multiple sites available for substrate binding and activation.[4][5] The steric bulk provided by scorpionate ligands can shield the metal center, promoting specific reaction pathways and enhancing catalyst stability.[4][6]
The applications of metal-pyrazole complexes are extensive, spanning C-C coupling reactions like Suzuki and Heck, olefin polymerization, oxidation of alcohols and hydrocarbons, and bioinorganic modeling.[1][2][4][7] The adjustable electronic nature of the pyrazole ring can significantly influence the redox properties of the metal center, which is crucial for catalytic cycles involving oxidative addition and reductive elimination steps.[1] For instance, in copper-catalyzed oxidations, pyrazole ligands facilitate the necessary changes in the metal's oxidation state to activate molecular oxygen or other oxidants.[1] Similarly, in palladium-catalyzed cross-coupling reactions, these ligands enhance the stability and activity of the catalytic species, leading to improved yields and selectivity.[1] This guide will delve into the practical applications of these remarkable catalysts, providing detailed protocols and insights into their function.
I. Application Focus: Oxidation of Alcohols with Copper-Pyrazole Systems
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper complexes, particularly those supported by pyrazole-based ligands, have proven to be highly effective catalysts for these reactions, often utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide.[8][9][10]
Scientific Rationale
The efficacy of copper-pyrazole catalysts in alcohol oxidation stems from several key factors:
-
Redox Activity: Copper readily cycles between Cu(I) and Cu(II) oxidation states, a crucial requirement for many catalytic oxidation mechanisms. Pyrazole ligands help to stabilize both states and modulate the redox potential to favor the desired catalytic turnover.
-
Bio-inspired Catalysis: Many copper-containing enzymes, such as galactose oxidase, catalyze alcohol oxidation in biological systems.[8] Pyrazole-based ligands can mimic the coordination environment of the active sites in these enzymes, leading to highly efficient and selective biomimetic catalysts.[8]
-
Ligand-Assisted Activation: The pyrazole ligand is not merely a spectator. In some systems, particularly those with protic N-H groups, the ligand can participate directly in the catalytic cycle through proton transfer, facilitating substrate activation and product release in a process known as metal-ligand cooperation.[11][12]
-
Tunability: As previously mentioned, the steric and electronic properties of the pyrazole ring can be finely tuned. For example, introducing electron-withdrawing groups can increase the Lewis acidity of the copper center, while bulky substituents can create a specific pocket for substrate binding, enhancing selectivity.
A common approach involves the in situ generation of the active catalyst from a copper(II) salt and a pyrazole-based ligand.[13][14] The choice of the copper salt's counter-ion (e.g., acetate, sulfate, chloride) can also significantly influence the catalytic activity.[13][14]
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening the catalytic activity of in situ generated copper-pyrazole complexes for alcohol oxidation.
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4][5] Several FDA-approved drugs, such as the tyrosine kinase inhibitors Crizotinib and Pralsetinib, feature a pyrazole scaffold, highlighting its therapeutic significance.[3]
Traditionally, the synthesis of pyrazole derivatives involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to the formation of byproducts, necessitating laborious purification steps.[6][7] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, aligning with the principles of green chemistry.[1][6][8] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[6][7][8][9][10]
This comprehensive guide provides an in-depth exploration of the microwave-assisted synthesis of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to harness the full potential of this transformative technology.
The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis
Unlike conventional heating which relies on conduction and convection to transfer thermal energy from an external source, microwave heating generates heat volumetrically within the sample itself.[7] This is achieved through the direct interaction of microwave radiation with polar molecules and ions in the reaction mixture.[11][12][13] The two primary mechanisms responsible for this rapid and uniform heating are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[11][12][13] This constant reorientation leads to friction and collisions at a molecular level, generating heat.[12][14]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their translational motion.[9][13][14] The resistance to this ionic movement results in the dissipation of energy as heat.[9][14]
This direct energy transfer leads to a rapid and uniform temperature increase throughout the reaction medium, often resulting in localized superheating that can significantly accelerate reaction rates.[12]
Strategic Approaches to Microwave-Assisted Pyrazole Synthesis
The versatility of microwave irradiation has enabled the development of highly efficient synthetic routes to a wide array of pyrazole derivatives. Key strategies include:
One-Pot, Multi-Component Reactions (MCRs): A Paradigm of Efficiency
MCRs, where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials, are particularly well-suited for microwave assistance.[5] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. Microwave irradiation can dramatically shorten the reaction times for these often complex transformations.[5][15][16]
A notable example is the synthesis of 4H-pyrano[2,3-c]pyrazoles, which have shown promising antimicrobial activity.[15][16]
Cyclocondensation Reactions: The Core of Pyrazole Formation
The reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative is a fundamental method for constructing the pyrazole ring.[2][5] Microwave irradiation has been shown to significantly accelerate these cyclocondensation reactions, often leading to higher yields and cleaner products compared to conventional heating.[3]
Workflow for Microwave-Assisted Pyrazole Synthesis
Caption: General workflow for microwave-assisted pyrazole synthesis.
Protocols and Application Notes
Protocol 1: One-Pot, Four-Component Synthesis of 4H-Pyrano[2,3-c]pyrazoles
This protocol describes a highly efficient, microwave-assisted, one-pot synthesis of substituted 4H-pyrano[2,3-c]pyrazoles.
Materials:
-
Ethyl acetoacetate (10 mmol)
-
Hydrazine hydrate (10 mmol)
-
Malononitrile (10 mmol)
-
Substituted aromatic aldehyde (10 mmol)
-
Potassium tert-butoxide (10 mol%)
-
Methanol (25-30 mL)
-
Microwave synthesis reactor
-
Sealed microwave reaction vessel (appropriate volume)
-
Magnetic stir bar
Procedure:
-
In a designated microwave reaction vessel, combine ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), malononitrile (10 mmol), and the chosen aromatic aldehyde (10 mmol).
-
Add methanol (25-30 mL) and a catalytic amount of potassium tert-butoxide (10 mol%).
-
Place a magnetic stir bar in the vessel and securely seal it.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the reaction mixture at a constant power (e.g., 280 W) for 5-6 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[16]
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting precipitate is filtered, washed with hot water, and then recrystallized from hot ethanol to yield the pure 4H-pyrano[2,3-c]pyrazole derivative.[15]
Comparative Data: Microwave vs. Conventional Heating
| Synthesis Method | Reaction Time | Yield |
| Microwave Irradiation | 5-6 minutes | Good to Excellent |
| Conventional (Reflux) | 2-2.5 hours | Moderate |
| [16] |
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-pyrazoles
This protocol outlines the synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds via their tosylhydrazones.
Materials:
-
Tosylhydrazone of α,β-unsaturated carbonyl compound (10 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (20 mmol)
-
N,N-dimethylformamide (DMF) (minimal amount, e.g., 30 mg/mmol of substrate)
-
Microwave synthesis reactor
-
40 mL Pyrex tube or appropriate sealed microwave vessel
-
Magnetic stir bar
Procedure:
-
In a 40 mL Pyrex tube, combine the tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) and anhydrous potassium carbonate (20 mmol).[17]
-
Add a minimal amount of DMF to facilitate energy transfer.[17]
-
Place a magnetic stir bar in the tube and place it in the microwave cavity.
-
Irradiate the mixture with stirring at 130 °C. The temperature is maintained by modulating the microwave power (typically 5-300 W).[17]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-10 minutes.[17]
-
Upon completion, the product is isolated using standard purification techniques.[17]
Comparative Data: Microwave vs. Conventional Heating
| Synthesis Method | Temperature (°C) | Reaction Time | Yield |
| Microwave-Assisted | 130 | 3-10 minutes | High |
| Conventional Heating (Oil Bath) | 130 | 1-3 hours | Moderate |
| [17] |
Reaction Mechanism: Cycloaddition of Tosylhydrazones
Caption: Proposed mechanism for the synthesis of 3,5-disubstituted-1H-pyrazoles.
Safety Considerations in Microwave-Assisted Synthesis
While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols:
-
Use Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[18][19] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors, and are built to withstand the rigors of chemical reactions.[18]
-
Pressure Management: Reactions in sealed vessels can generate significant pressure.[9] Always use vessels rated for the expected temperatures and pressures, and never exceed the manufacturer's recommended limits.[18] Loosening screw caps for reactions at atmospheric pressure can prevent pressure buildup.[20]
-
Solvent Choice: Be aware of the dielectric properties of your solvents. Polar solvents heat very efficiently, while non-polar solvents are transparent to microwaves.[12][13] The use of flammable solvents requires adequate ventilation and may necessitate specialized equipment with vapor sensors.[20]
-
Avoid Metals: Do not use metal objects, such as spatulas or aluminum foil, inside the microwave cavity as they can cause arcing and create a fire hazard.[18][20] Small amounts of ground metal catalysts are generally safe to use.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.
Conclusion: A Greener, Faster Future for Pyrazole Synthesis
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a greener, faster, and often more efficient route to valuable chemical entities.[1][6][8] For the synthesis of pyrazole derivatives, this technology provides a clear advantage over conventional methods, enabling rapid access to diverse libraries of these medicinally important compounds. By understanding the underlying principles and adhering to established protocols and safety guidelines, researchers can effectively leverage the power of microwave irradiation to accelerate their discovery and development efforts.
References
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]
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Theory of Microwave Heating for Organic Synthesis - CEM Corporation. Available at: [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
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Microwave Chemistry: General Features and Applications. Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at: [Link]
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Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives | Abstract. Available at: [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]
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(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. Available at: [Link]
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Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents - PubMed. Available at: [Link]
-
One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Available at: [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC. Available at: [Link]
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RF Energy Industrial I Microwave-Driven Chemical Reactions - RFHIC. Available at: [Link]
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Laboratory Microwave Safety Precautions | PDF - Scribd. Available at: [Link]
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Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Available at: [Link]
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Microwave-assisted multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles and their antimicrobial activity - SciSpace. Available at: [Link]
-
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Available at: [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC. Available at: [Link]
-
Safety Considerations for Microwave Synthesis - CEM Corporation. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
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Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Publishing. Available at: [Link]
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A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Available at: [Link]
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Microwave Synthesis - Organic Chemistry Portal. Available at: [Link]
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3,5-Diisopropyl-1H-pyrazol-4-amine as a precursor for pharmaceuticals
An Application Note for Drug Development Professionals
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of privileged pharmacophores that can precisely navigate the complex topography of the kinase ATP-binding site. 3,5-Diisopropyl-1H-pyrazol-4-amine (CAS 2387291-17-8) has emerged as a highly valuable precursor in this domain. By combining the classic hinge-binding capability of the pyrazol-4-amine core with the steric bulk and lipophilicity of dual isopropyl substitutions, this scaffold allows medicinal chemists to engineer targeted therapies with enhanced metabolic stability, superior cell permeability, and exquisite kinome selectivity[1].
This technical guide provides an in-depth mechanistic analysis of the scaffold's pharmacological utility, alongside field-proven, self-validating synthetic protocols for its preparation and downstream functionalization.
Pharmacological Rationale: The "Why" Behind the Structure
Hinge-Binding Dynamics
In the design of kinase inhibitors, the pyrazole core is renowned for its ability to form a robust bidentate or tridentate hydrogen-bonding network with the backbone amides and carbonyls of the kinase hinge region[2]. The 1H -pyrazole nitrogen acts as a hydrogen bond donor, while the adjacent sp2 -hybridized nitrogen acts as an acceptor[2]. The 4-amino group serves as a critical synthetic handle, typically converted into an amide or urea, which can project a secondary warhead or solubilizing group toward the solvent-exposed region or the DFG (Asp-Phe-Gly) motif[3].
The Diisopropyl Advantage (Causality & Selectivity)
While unsubstituted pyrazol-4-amines are promiscuous hinge binders, the addition of bulky isopropyl groups at the C3 and C5 positions introduces critical structural constraints:
-
Steric Shielding & Selectivity: The isopropyl groups create deliberate steric clashes with large gatekeeper residues (e.g., Methionine or Phenylalanine) present in off-target kinases[2]. This allows the molecule to selectively target kinases possessing a smaller gatekeeper residue (like Threonine) or a uniquely shaped hydrophobic selectivity pocket[2].
-
Metabolic Stability: The bulky alkyl groups shield the electron-rich pyrazole core from oxidative degradation (such as N-oxidation or ring opening) by cytochrome P450 enzymes, significantly improving the in vivo half-life of the resulting drug candidate[1].
-
Tuned Lipophilicity: The dual isopropyl substitution increases the overall LogP of the scaffold, enhancing passive membrane permeability and intracellular accumulation without violating Lipinski's Rule of Five[4].
Fig 2. Pharmacophore binding model of the pyrazol-4-amine scaffold in the kinase ATP-binding site.
Synthetic Methodology & Retrosynthetic Workflow
The synthesis of 3,5-diisopropyl-1H-pyrazol-4-amine relies on a robust three-step sequence starting from the commercially available 1,3-diketone, 2,6-dimethylheptane-3,5-dione [5]. The workflow ensures high regiocontrol and avoids the formation of unwanted regioisomers common in asymmetric pyrazole syntheses.
Fig 1. Three-step synthetic workflow for 3,5-Diisopropyl-1H-pyrazol-4-amine.
Protocol 1: Nitrosation of the 1,3-Diketone
Causality: Acetic acid is utilized not merely as a solvent, but as a mild acid catalyst to generate the active electrophile (nitrous acid, HNO2 ) in situ from sodium nitrite. This ensures selective electrophilic attack at the highly enolizable C4 position of the diketone[5].
-
Dissolve 2,6-dimethylheptane-3,5-dione (1.0 eq) in glacial acetic acid (0.5 M concentration) and cool the solution to 10°C using an ice-water bath.
-
Prepare a concentrated aqueous solution of sodium nitrite ( NaNO2 , 1.2 eq).
-
Add the NaNO2 solution dropwise over 30 minutes to maintain the internal temperature below 20°C.
-
Stir the reaction at 20°C for 3 hours[5].
-
Self-Validation: The reaction is complete when the solution transitions from clear to a pale yellow/greenish suspension. Pour into ice water to precipitate the 4-(hydroxyimino) intermediate. Filter, wash with cold water, and dry under a vacuum.
Protocol 2: Cyclization to 4-Nitrosopyrazole
Causality: Hydrazine hydrate acts as a bis-nucleophile. It attacks the two carbonyl carbons of the diketone intermediate, driving a condensation-dehydration cascade that forms the aromatic pyrazole ring.
-
Suspend the 4-(hydroxyimino) intermediate (1.0 eq) in absolute ethanol (0.3 M).
-
Add hydrazine hydrate ( N2H4⋅H2O , 1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 78°C) for 4 hours.
-
Self-Validation: The formation of the 4-nitrosopyrazole is visually confirmed by the development of a deep green or blue color in the solution, characteristic of the nitroso chromophore.
-
Concentrate the mixture in vacuo, partition between ethyl acetate and brine, dry the organic layer over Na2SO4 , and evaporate to yield the crude nitroso intermediate.
Protocol 3: Reduction to 3,5-Diisopropyl-1H-pyrazol-4-amine
Causality: Palladium on carbon (Pd/C) with hydrogen gas provides a clean, surface-catalyzed reduction of the nitroso group to the primary amine without risking the over-reduction of the aromatic pyrazole ring.
-
Dissolve the crude 4-nitrosopyrazole in anhydrous methanol (0.2 M).
-
Add 10% Pd/C (10% w/w relative to the substrate). Purge the flask with nitrogen, then with hydrogen gas.
-
Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6-8 hours.
-
Self-Validation: The reaction progress is visually validated by the transition of the deep green nitroso solution to a colorless or pale yellow amine solution.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to afford the target 3,5-diisopropyl-1H-pyrazol-4-amine as an off-white solid.
Quantitative Data & Analytical Characterization
To ensure the integrity of the synthesized precursors before utilizing them in expensive downstream cross-coupling or amide-formation steps, verify the intermediates against the following expected analytical parameters.
| Parameter | 4-(Hydroxyimino) Intermediate | 4-Nitrosopyrazole Intermediate | 3,5-Diisopropyl-1H-pyrazol-4-amine |
| Physical Appearance | White to pale yellow solid | Deep green/blue solid | Off-white to pale brown powder |
| Typical Yield | 80 - 85% | 70 - 75% | 85 - 90% |
| ESI-MS (m/z) | [M+H]+ 186.1 | [M+H]+ 182.1 | [M+H]+ 168.1 |
| Key 1H NMR Shifts ( CDCl3 ) | 1.10 (d, 12H, CH3 ) | 1.35 (d, 12H, CH3 ) | 1.25 (d, 12H, CH3 ), 3.50 (br s, 2H, NH2 ) |
| TLC ( Rf ) | 0.4 (Hexanes/EtOAc 3:1) | 0.6 (Hexanes/EtOAc 3:1) | 0.2 (DCM/MeOH 9:1) |
Downstream Application: Kinase Inhibitor Assembly
Once synthesized, the highly nucleophilic 4-amino group of 3,5-diisopropyl-1H-pyrazol-4-amine is primed for derivatization.
Amide Coupling Protocol for Drug Assembly: To attach a targeted pharmacophore (e.g., a substituted benzoic acid or heterocyclic carboxylic acid) to the pyrazole core:
-
Dissolve the carboxylic acid warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Causality: HATU is preferred over EDC/HOBt for pyrazolamines due to the slight steric hindrance introduced by the flanking diisopropyl groups; HATU provides the necessary electrophilic activation to drive the coupling to completion.
-
Add 3,5-diisopropyl-1H-pyrazol-4-amine (1.1 eq) and stir at room temperature for 12 hours.
-
Quench with saturated NaHCO3 , extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor candidate.
References
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Journal of Medicinal Chemistry (ACS Publications) Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design. URL:[Link]
-
White Rose Research Online Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool. URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. URL:[Link]
-
Journal of the American Chemical Society (ACS Publications) Copper Binding Agents Acting as Copper Ionophores Lead to Caspase Inhibition and Paraptotic Cell Death in Human Cancer Cells. URL:[Link]
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Application Note: Regioselective Functionalization of the Pyrazole Ring at the N1 Position
Contextual Overview: The Regioselectivity Challenge
Pyrazoles are a privileged class of nitrogenous heterocycles, serving as the core structural motif in numerous FDA-approved pharmaceuticals, agrochemicals, and biologically active molecules. However, the functionalization of unsymmetrical 1H-pyrazoles presents a persistent synthetic challenge: the adjacent nitrogen atoms (N1 and N2) possess nearly indistinguishable reactivities. Because these molecules exist as rapidly interconverting tautomers in solution, standard alkylation or arylation conditions typically yield an undesirable mixture of N1 and N2 regioisomers. This lack of selectivity complicates downstream purification, reduces overall assay yields, and acts as a bottleneck in drug development pipelines.
Mechanistic Causality: Driving N1 Selectivity (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond empirical screening and understand the thermodynamic and kinetic drivers that govern N-functionalization. By manipulating sterics, electronics, and non-covalent interactions, we can force the reaction pathway toward the desired N1 isomer.
A. Steric Masking via α-Halomethylsilanes
Traditional methylating agents (e.g., methyl iodide) are small and highly reactive, leading to poor discrimination between the N1 and N2 positions. To circumvent this, recent methodologies employ a "masking" strategy [1]. By utilizing sterically encumbered α-halomethylsilanes, the transition state for N2-alkylation becomes energetically unfavorable due to severe steric clashes with substituents at the C3 or C5 positions. The bulky silane directs the electrophile exclusively to the less hindered N1 position. Subsequent protodesilylation using an aqueous fluoride source (e.g., TBAF) cleanly reveals the N1-methyl pyrazole. This approach consistently achieves N1/N2 selectivity ratios exceeding 99:1.
B. Attractive Interactions in Catalyst-Free Michael Additions
While steric bulk is a classic control element, recent crystallographic evidence highlights the profound role of attractive non-covalent interactions [2]. In catalyst-free Michael additions of pyrazoles to α,β-unsaturated systems, specific ionic interactions and hydrogen-bonding networks stabilize the transition state leading to the N1-alkylated product. X-ray crystallography of the resulting products confirms that these attractive forces effectively override the inherent tautomeric equilibrium, yielding N1-functionalized pyrazoles in >90% yield without the need for transition metal catalysts.
C. Transition-Metal Catalyzed N-Arylation (Ullmann-Type)
For N-arylation, transition-metal catalysis is required to overcome the activation energy barrier of C(sp2)-N bond formation. Ullmann-type couplings utilizing Cu(I) catalysts and phenanthroline-based ligands have proven highly effective for complex, functionalized pyrazoles (such as SuFEx-able pyrazole-3-sulfonyl fluorides) [3]. The regioselectivity in these cross-couplings is heavily influenced by the coordination of the pyrazole to the copper center, where the less sterically encumbered nitrogen preferentially undergoes oxidative addition and subsequent reductive elimination.
Caption: Logic of regioselective N1-functionalization driven by sterics and attractive interactions.
Quantitative Benchmarks: Methodological Comparison
To aid in experimental design, the following table synthesizes the reaction parameters and regioselective outcomes of the primary N1-functionalization strategies.
| Functionalization Type | Reagent / Catalyst System | Driving Force for Selectivity | Typical Yield | N1:N2 Ratio |
| N-Methylation | α-Halomethylsilane / KHMDS | Steric Masking & Protodesilylation | 70 - 95% | > 99:1 |
| N-Alkylation (Michael) | α,β-Unsaturated Ketone (Catalyst-Free) | Attractive Interactions (H-Bonding) | > 90% | > 99.9:1 |
| N-Alkylation (Acidic) | Trichloroacetimidate / Brønsted Acid | Cationic Precursor Stability | 40 - 77% | ~ 2.5:1 |
| N-Arylation (Ullmann) | Aryl Iodide / Cu2O / Phenanthroline | Metal Coordination / Sterics | 80 - 91% | Highly N1 |
Validated Methodologies
The following protocols have been optimized for reproducibility and act as self-validating systems.
Caption: Standard experimental workflow for the N1-functionalization and isolation of pyrazoles.
Protocol A: Highly Selective N1-Methylation via α-Halomethylsilane Masking
Causality Note: KHMDS is selected as the base because its bulky nature prevents competitive nucleophilic attack on the silane, while its strong basicity ensures complete deprotonation of the pyrazole.
Materials:
-
Unsymmetrical 1H-pyrazole (1.0 equiv)
-
(Chloromethyl)dimethylphenylsilane (1.2 equiv)
-
KHMDS (1.2 equiv, 1M in THF)
-
TBAF (2.0 equiv, 1M in THF)
-
Anhydrous THF
Step-by-Step Procedure:
-
Deprotonation: In an oven-dried flask under an inert atmosphere (N2), dissolve the 1H-pyrazole (1.0 mmol) in anhydrous THF (5.0 mL). Cool the solution to 0 °C.
-
Base Addition: Dropwise add KHMDS (1.2 mL, 1.2 mmol). Stir for 30 minutes to ensure complete formation of the pyrazolide anion.
-
Alkylation: Add (chloromethyl)dimethylphenylsilane (1.2 mmol) dropwise. Warm the reaction to room temperature and stir for 2 hours. Validation Check: TLC or LC-MS should indicate >95% consumption of the starting pyrazole and formation of the silylated intermediate.
-
Protodesilylation: Add H2O (0.5 mL) followed by TBAF (2.0 mL, 2.0 mmol). Heat the mixture to 60 °C for 4 hours. Causality Note: The addition of water is critical as it acts as the proton source during the cleavage of the C-Si bond by the fluoride ion.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NaHCO3 (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N1-methyl pyrazole.
Protocol B: Cu-Catalyzed Ullmann-Type N-Arylation
Causality Note: The use of Cu2O combined with 1,10-phenanthroline creates a soluble, highly active catalytic species that facilitates the cross-coupling at lower temperatures than traditional Ullmann conditions, preserving sensitive functional groups like sulfonyl fluorides.
Materials:
-
1H-pyrazole derivative (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Cu2O (25 mol%)
-
1,10-Phenanthroline (60 mol%)
-
K2CO3 (3.0 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Catalyst Activation: In a Schlenk tube, combine Cu2O (0.25 mmol), 1,10-phenanthroline (0.60 mmol), and anhydrous toluene (3.0 mL). Stir at room temperature for 15 minutes to pre-form the active copper-ligand complex.
-
Reagent Addition: Add the 1H-pyrazole (1.0 mmol), aryl iodide (1.2 mmol), and finely powdered K2CO3 (3.0 mmol).
-
Coupling: Seal the tube and heat to 150 °C for 17 hours under vigorous stirring. Causality Note: Vigorous stirring is essential due to the heterogeneous nature of the solid carbonate base in toluene.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (20 mL) and filter through a short pad of Celite to remove copper salts and inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash chromatography to isolate the N1-aryl pyrazole.
References
-
Yang, E., & Dalton, D. M. (2024). "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents." The Journal of Organic Chemistry, 89(6), 4221-4224.[Link]
-
Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[Link]
-
Khanal, B., et al. (2025). "Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones." Asian Journal of Organic Chemistry, 14(9), e00474.[Link]
-
Meador, R. I., et al. (2022). "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 3(2), 111-121.[Link]
The Pyrazole Scaffold: A Cornerstone of Modern Agrochemical Research
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction: The "Privileged" Status of Pyrazoles in Crop Protection
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, have emerged as a cornerstone in the development of modern agrochemicals.[1][2] Their versatile chemical nature allows for extensive structural modifications, making the pyrazole scaffold a "privileged" structure in agrochemical discovery.[1] This means it is a recurring and successful motif found in a wide range of commercial products.[1] Pyrazole-based compounds have been successfully commercialized as potent fungicides, herbicides, and insecticides, playing an indispensable role in sustainable agriculture and crop protection.[1][3] Their success stems from their ability to interact with a diverse range of biological targets in pests, weeds, and fungi.[1]
This guide provides an in-depth overview of the application of pyrazoles in agrochemical research, complete with detailed experimental protocols, workflow diagrams, and data interpretation strategies to empower researchers in this dynamic field.
Chapter 1: The Pyrazole Core - A Versatile Scaffold for Bioactivity
The pyrazole ring's utility in agrochemical design is due to several key features:
-
Multiple Substitution Sites: The pyrazole ring offers several positions for chemical modification, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize biological activity, selectivity, and physicochemical characteristics.[4][5]
-
Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold that can orient substituents in a precise three-dimensional arrangement, facilitating strong binding to target enzymes or receptors.
-
Metabolic Stability: The pyrazole core is generally stable to metabolic degradation in plants and target organisms, contributing to the compound's residual activity and overall efficacy.
-
Broad-Spectrum Activity: Through targeted modifications, the pyrazole scaffold has given rise to compounds with diverse modes of action, leading to a wide array of commercial products for controlling various agricultural threats.[6][7]
The combination of these attributes makes the pyrazole ring an excellent starting point for the discovery of novel, highly active agrochemicals.
Chapter 2: Synthesis and Derivatization of Pyrazole-Based Agrochemicals
The synthesis of pyrazole derivatives is a well-established field, with numerous methods available for constructing and functionalizing the heterocyclic core. A particularly important class of pyrazole-based agrochemicals is the pyrazole carboxamides, which are central to many modern fungicides.[1][8]
Protocol 2.1: Synthesis of a Model Pyrazole-4-Carboxamide Fungicide
This protocol outlines a general, multi-step synthesis for a pyrazole-4-carboxamide, a key structural motif in many Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Rationale: This synthetic route is a common and robust method for producing pyrazole-4-carboxamides. It begins with the construction of the pyrazole ring, followed by the installation and subsequent modification of the carboxylic acid functionality to form the final amide. Each step is chosen for its reliability and scalability.
Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier-Haack Reaction: Add phosphoryl chloride (POCl₃, 0.35 mol) dropwise to ice-cold N,N-dimethylformamide (DMF, 0.16 mol).
-
To this mixture, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol).
-
Reflux the reaction mixture for 1 hour.
-
After cooling, pour the mixture into ice-cold water (300 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol to yield the product.[9]
Step 2: Oxidation to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Add the pyrazole-4-carbaldehyde from Step 1 (5 mmol) and potassium permanganate (KMnO₄, 18 mmol) to a water/acetone mixture (3:2 ratio, 50 mL).
-
Heat the mixture at 80°C for 4 hours.
-
Filter the reaction mixture to remove manganese dioxide.
-
Acidify the filtrate to a pH of 2 using hydrochloric acid (HCl).
-
Collect the resulting white solid by filtration and dry to obtain the carboxylic acid.[9]
Step 3: Formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
-
To the carboxylic acid from Step 2 (2.50 mmol), add thionyl chloride (SOCl₂, 10 mmol).
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to yield the acid chloride, which can be used directly in the next step.[9]
Step 4: Amide Formation to Yield the Final Product
-
In a flask containing tetrahydrofuran (THF, 5 mL), dissolve the acid chloride from Step 3 (2.50 mmol) and triethylamine (Et₃N, 2.5 mmol).
-
In a separate container, dissolve the desired substituted amine (2.50 mmol) in THF.
-
Add the amine solution dropwise to the acid chloride solution in an ice-water bath (0-5°C).
-
Stir the mixture vigorously at room temperature for 10 hours.
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography to afford the target pyrazole-carboxamide.[9]
Chapter 3: High-Throughput Screening and Bioassays
Once a library of pyrazole derivatives has been synthesized, it must be screened for biological activity. In vitro bioassays are a crucial first step in identifying promising lead compounds.
Protocol 3.1: In Vitro Antifungal Assay Against Rhizoctonia solani
Rationale: This protocol describes a mycelial growth inhibition assay, a standard method for evaluating the efficacy of fungicides. Rhizoctonia solani is a widespread soil-borne plant pathogen that causes significant crop losses, making it a relevant target for screening. The EC₅₀ value (half-maximal effective concentration) is a key quantitative measure of a compound's potency.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Mycelial plugs of R. solani from an actively growing culture
-
Sterile petri dishes (9 cm diameter)
-
Sterile pipette tips and a micropipette
-
Incubator
Procedure:
-
Preparation of Media: Prepare PDA medium according to the manufacturer's instructions. Autoclave to sterilize and then cool to 50-60°C in a water bath.
-
Dosing: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent-only control must also be prepared. Swirl gently to ensure even distribution.
-
Plating: Pour the dosed PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing R. solani culture and place it, mycelium-side down, in the center of each PDA plate.
-
Incubation: Seal the plates and incubate them at 25°C in the dark.
-
Data Collection: After the mycelial growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control plates, and T is the average diameter of the mycelial colony in the treated plates.
-
-
EC₅₀ Determination: Use the inhibition data at different concentrations to calculate the EC₅₀ value through probit analysis or other suitable statistical software.
Chapter 4: Unraveling the Mechanism of Action (MoA)
Understanding how a compound exerts its biological effect is critical for its development. Pyrazole-based agrochemicals have several well-known mechanisms of action.
-
Fungicides (SDHIs): A major class of pyrazole fungicides, including bixafen and fluxapyroxad, are Succinate Dehydrogenase Inhibitors (SDHIs).[1][10] They inhibit Complex II of the mitochondrial electron transport chain, blocking ATP production and causing fungal cell death.[1][10]
-
Insecticides: Pyrazole insecticides act on various targets. Fipronil is a potent antagonist of the GABA-gated chloride channel in neurons, leading to central nervous system disruption.[1][11] Others, like tolfenpyrad and tebufenpyrad, inhibit mitochondrial electron transport at Complex I.[1][11]
-
Herbicides: Pyrazole herbicides often target key plant enzymes. One prominent class inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis, leading to bleaching and plant death.[1][3]
Diagram 4.1: Mechanism of Action for SDHI Fungicides
Caption: Pyrazole SDHI fungicides block the fungal respiratory chain at Complex II.
Chapter 5: Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to optimizing lead compounds.[5] They involve systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity.[4][5] This iterative process helps identify the key structural features required for potency and selectivity.
Diagram 5.1: Workflow for Pyrazole Agrochemical SAR Study
Caption: Iterative cycle for optimizing pyrazole agrochemicals via SAR studies.
Table 5.1: Example SAR Data for Pyrazole-4-Carboxamide Analogs Against R. solani
| Compound ID | R¹ on Pyrazole Ring | R² on Amide Phenyl Ring | In Vitro EC₅₀ (µg/mL) |
| Lead-01 | -CH₃ | -H | 1.5 |
| Analog-02 | -CF₃ | -H | 0.8 |
| Analog-03 | -CHF₂ | -H | 0.5 |
| Analog-04 | -CH₃ | 2-Cl | 1.2 |
| Analog-05 | -CHF₂ | 2-Cl | 0.2 |
| Analog-06 | -CHF₂ | 4-Cl | 0.9 |
Interpretation: The data in Table 5.1 suggests that:
-
Electron-withdrawing groups at the R¹ position (e.g., -CHF₂) enhance fungicidal activity compared to an electron-donating group (-CH₃).[4]
-
A chlorine substituent at the 2-position (ortho) of the phenyl ring is beneficial for activity, while a 4-position (para) substituent is less favorable.
-
The combination of a difluoromethyl group at R¹ and a 2-chloro substituent at R² (Analog-05) results in the most potent compound in this series.
Conclusion: The Future of Pyrazoles in Agrochemicals
The pyrazole scaffold continues to be a highly fruitful area of research for the discovery of new agrochemicals.[6][7] Future work will likely focus on developing novel pyrazole derivatives with new modes of action to combat the growing issue of resistance to existing chemistries.[10] Furthermore, the design of pyrazole compounds with improved environmental profiles and greater crop safety will be paramount.[4] The methodologies and protocols outlined in this guide provide a solid foundation for researchers to contribute to the next generation of innovative and sustainable crop protection solutions based on the versatile pyrazole core.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications.
- Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Unknown Source.
- Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. PubMed.
- Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- SDHI fungicides and turfgrass disease control: An overview. UGA.
- The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. Unknown Source.
- The Recent Development of the Pyrazoles : A Review. TSI Journals.
- PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS.
- Pyrazole derivatives: Recent advances in discovery and development of pesticides. Unknown Source.
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- Mode of action of pyrazoles and pyridazinones. ResearchGate.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. site.caes.uga.edu [site.caes.uga.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3,5-Diisopropyl-1H-pyrazol-4-amine Synthesis
Welcome to the Application Support Portal. As researchers and drug development professionals, you understand that synthesizing sterically hindered pyrazole derivatives requires precise control over reaction kinetics and thermodynamics. This guide is engineered to help you troubleshoot, optimize, and scale the synthesis of 3,5-Diisopropyl-1H-pyrazol-4-amine , a privileged pharmacophore scaffold.
Below, we detail the mechanistic causality behind each synthetic choice, provide self-validating protocols, and address the most common points of failure encountered in the laboratory.
Mechanistic Workflow & Route Selection
The synthesis of 3,5-dialkyl-4-aminopyrazoles generally proceeds through one of two pathways. The Classical 3-Step Route (Knorr cyclization, followed by nitration and reduction) is the industry standard due to its scalability and predictable impurity profile. The Alternative 2-Step Route utilizes an oxime intermediate but often suffers from lower yields due to incomplete cyclization-reduction cascades.
Fig 1: Validated synthetic pathways for 3,5-Diisopropyl-1H-pyrazol-4-amine.
Troubleshooting Guide & FAQs
Q1: Why is the yield of my initial Knorr pyrazole cyclization significantly lower than when I synthesize the dimethyl analog? Causality: The Knorr pyrazole synthesis relies on the nucleophilic attack of hydrazine on a 1,3-dicarbonyl compound1[1]. The two bulky isopropyl groups in 2,6-dimethyl-3,5-heptanedione create severe steric hindrance around the carbonyl carbons, drastically increasing the activation energy required for the formation of the intermediate hydrazone. Solution: Do not run this reaction at room temperature. Shift the thermodynamic equilibrium by refluxing the mixture in ethanol for at least 12–16 hours. Adding a catalytic amount of glacial acetic acid (0.1 eq) increases the electrophilicity of the carbonyl carbon via protonation, facilitating the initial nucleophilic attack.
Q2: During the nitration step, I am observing oxidative degradation, ring opening, and poor yields of the 4-nitro intermediate. How can this be mitigated? Causality: Pyrazole rings are electron-rich and susceptible to oxidative cleavage by concentrated nitric acid. While the protonation of the pyrazole nitrogen in strong acid (H₂SO₄) partially deactivates the ring, the electron-donating inductive effect of the two isopropyl groups makes the molecule highly reactive2[2]. Uncontrolled exotherms lead to the oxidation of the isopropyl methine protons. Solution: Strictly control the temperature. Pre-cool the pyrazole/H₂SO₄ solution to 0 °C. Add the nitrating mixture (HNO₃/H₂SO₄) dropwise at a rate that maintains the internal temperature below 5 °C. Allow it to warm to room temperature only after complete addition.
Q3: The reduction of the 4-nitro group using Pd/C and H₂ gas stalls at 50% conversion. What causes this and how do I fix it? Causality: Stalled catalytic hydrogenation is typically caused by catalyst poisoning. Trace amounts of sulfurous impurities (from the H₂SO₄ used in nitration) strongly coordinate to the palladium surface, deactivating it. Additionally, the bulky isopropyl groups restrict the planar adsorption of the nitro group onto the catalyst surface. Solution: First, ensure the 4-nitro intermediate is rigorously washed with saturated NaHCO₃ and recrystallized to remove all acidic/sulfur residues. If the issue persists, switch to a robust single-electron transfer (SET) reduction method, such as Iron powder and Ammonium Chloride ( Fe/NH4Cl ), which is highly tolerant of steric bulk and impurities3[3].
Quantitative Data: Reduction Methodology Comparison
Selecting the correct reduction method is critical for optimizing the final yield of the 4-aminopyrazole. Below is a comparative analysis of validated reduction systems.
| Reduction System | Reagents & Conditions | Chemoselectivity | Typical Yield | Operational Advantages | Operational Drawbacks |
| Catalytic Hydrogenation | 10% Pd/C, H2 (50 psi), EtOH, RT | High | 80 - 85% | Clean reaction profile; simple filtration workup. | Requires pressure vessels; highly sensitive to trace sulfur poisoning. |
| Iron-Mediated (SET) | Fe powder, NH4Cl , EtOH/ H2O , 80 °C | Very High | 90 - 95% | Extremely robust; immune to catalyst poisoning; cheap. | Requires hot filtration to remove iron sludge ( Fe3O4 ). |
| Tin(II) Chloride | SnCl2⋅2H2O , EtOH/HCl, 70 °C | Moderate | 70 - 75% | Fast reaction kinetics. | Harsh acidic conditions; generates toxic heavy metal waste. |
Self-Validating Experimental Protocols
The following protocols detail the optimized 3-step route. Each step includes built-in causality explanations and self-validating checkpoints to ensure process integrity.
Step 1: Synthesis of 3,5-Diisopropyl-1H-pyrazole
-
Causality of Reagents: Hydrazine hydrate acts as the binucleophile. Ethanol is chosen as the solvent because its boiling point (78 °C) provides the necessary thermal energy to overcome the steric hindrance of the isopropyl groups without degrading the reagents.
-
Procedure:
-
Charge a round-bottom flask with 2,6-dimethyl-3,5-heptanedione (1.0 eq) and absolute ethanol (0.5 M concentration).
-
Add glacial acetic acid (0.1 eq) to catalyze the imine formation.
-
Slowly add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to 80 °C for 14 hours.
-
Concentrate the mixture under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over Na2SO4 , and evaporate to yield the product.
-
-
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting diketone is UV-active. The successful formation of the pyrazole will show a new, highly polar spot that stains strongly with iodine vapor.
Step 2: Synthesis of 3,5-Diisopropyl-4-nitro-1H-pyrazole
-
Causality of Reagents: Concentrated H₂SO₄ acts as both a solvent and a catalyst, protonating HNO₃ to generate the highly electrophilic nitronium ion ( NO2+ ). The protonation of the pyrazole N2 atom directs the substitution exclusively to the C4 position.
-
Procedure:
-
Dissolve 3,5-diisopropyl-1H-pyrazole (1.0 eq) in concentrated H₂SO₄ (5 volumes) and cool to 0 °C using an ice-salt bath.
-
Prepare a nitrating mixture of concentrated HNO₃ (1.5 eq) and concentrated H₂SO₄ (2 volumes).
-
Add the nitrating mixture dropwise over 45 minutes, maintaining the internal temperature below 5 °C.
-
Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture over crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash extensively with cold water and saturated NaHCO3 until the filtrate is pH neutral, and dry under vacuum.
-
-
Self-Validation Checkpoint: The reaction mixture will transition from colorless to pale yellow. Upon pouring over ice, a sudden precipitation of a white-to-pale-yellow solid confirms successful nitration. Lack of precipitation indicates over-oxidation or incomplete reaction.
Step 3: Synthesis of 3,5-Diisopropyl-1H-pyrazol-4-amine (Iron Reduction Method)
-
Causality of Reagents: Iron powder serves as the electron donor, while NH4Cl acts as a mild proton source. This combination prevents the over-acidification that could lead to the degradation of the newly formed amine.
-
Procedure:
-
Suspend 3,5-diisopropyl-4-nitro-1H-pyrazole (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).
-
Add Ammonium Chloride ( NH4Cl , 5.0 eq) and Iron powder (325 mesh, 5.0 eq).
-
Heat the vigorously stirred suspension to 80 °C (reflux) for 4 hours.
-
Filter the hot mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate, basify with 1M NaOH to pH 9, and extract with Dichloromethane (3x).
-
Dry the combined organic layers over Na2SO4 and concentrate to yield the pure amine.
-
-
Self-Validation Checkpoint: The reaction suspension will turn from pale yellow to dark brown/black as Fe3O4 is generated. TLC of the final product will react instantaneously with Ninhydrin stain (heating required) to produce a deep purple spot, definitively confirming the presence of a primary aliphatic/heteroaromatic amine.
References
-
A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds SciSpace[Link]
-
Improved synthesis of 1H, 4H-3, 6-dinitropyrazolo[4, 3-C]pyrazole ResearchGate[Link]
Sources
Technical Support Center: Purification of 3,5-Diisopropyl-1H-pyrazol-4-amine
Welcome to the Advanced Technical Support Center. 3,5-Diisopropyl-1H-pyrazol-4-amine is a highly valuable, electron-rich heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents (1[1]). However, its unique electronic structure—combining an amphoteric pyrazole core with a highly nucleophilic exocyclic amine—presents severe challenges during isolation, including rapid auto-oxidation, severe chromatographic tailing, and NMR spectral broadening.
This guide is engineered to provide researchers with self-validating, mechanistically grounded solutions to these specific purification bottlenecks.
Part 1: Troubleshooting & FAQs (Mechanistic Causality)
Q1: My crude reaction mixture turns from pale yellow to dark red/brown during concentration or filtration. What is happening, and how do I prevent it? The Causality: 4-Aminopyrazoles are highly electron-rich. The pyrazole ring donates electron density into the exocyclic amine, significantly lowering its oxidation potential. Exposure to atmospheric oxygen—especially in the presence of trace transition metals like Pd/C from the preceding nitro-reduction step—triggers a single-electron transfer (SET) oxidation. This generates highly colored radical cations and oligomeric degradation products (2[2]). The Solution: You must maintain a strict inert atmosphere (Argon/N₂) during the entire workup. Use only degassed solvents (sparged with Argon for 15 minutes) and perform "reverse filtration" or Schlenk-line techniques to remove the catalyst without oxygen exposure.
Q2: I am experiencing severe streaking on my silica gel column, and my isolated yield is abysmal (<30%). How can I improve resolution? The Causality: The basic exocyclic amine (pKa ~4.5) and the pyrazole nitrogen act as strong hydrogen-bond donors and acceptors. Standard normal-phase silica contains acidic silanol groups (pKa ~4.5–5.5). When these interact, the separation mechanism shifts from partition chromatography to chemisorption/ion-exchange, causing the compound to bind irreversibly to the column (3[3]). The Solution: Pre-treat your silica gel by flushing the packed column with 1% Triethylamine (Et₃N) in your starting solvent. This caps the acidic silanols. Alternatively, switch to neutral Alumina or reverse-phase C18 chromatography.
Q3: My isolated product looks pure by LC-MS, but the ¹H-NMR shows broad, unresolved humps for the isopropyl and pyrazole protons. Is it impure? The Causality: 1H-pyrazoles undergo rapid annular tautomerism (prototropic exchange between the N1 and N2 positions). At room temperature, this exchange occurs at a rate comparable to the NMR timescale, leading to signal coalescence and broad peaks (1[1]). The Solution: Do not discard the batch. Dissolve the sample in DMSO-d₆ and heat the NMR probe to 60–80°C. The increased thermal energy accelerates the tautomeric exchange past the NMR timescale, yielding a sharp, time-averaged spectrum.
Part 2: Quantitative Data & Chromatographic Optimization
To prevent yield loss during purification, selecting the correct stationary and mobile phase is critical. The table below summarizes the quantitative performance of various chromatographic systems for 3,5-Diisopropyl-1H-pyrazol-4-amine.
| Stationary Phase | Solvent System (v/v) | Additive | Product R_f / R_t | Peak Shape / Resolution | Yield Recovery |
| Standard Silica (60 Å) | Hexane / EtOAc (1:1) | None | 0.15 | Severe Streaking | < 30% |
| Basified Silica | DCM / MeOH (95:5) | 1% Et₃N | 0.45 | Sharp, Symmetrical | > 85% |
| Neutral Alumina | Hexane / EtOAc (7:3) | None | 0.50 | Moderate Tailing | ~ 75% |
| Reverse Phase (C18) | H₂O / MeCN Gradient | 0.1% NH₄OH | R_t = 4.2 min | Excellent (LC-MS) | > 90% (Prep-LC) |
Part 3: Self-Validating Purification Protocol
This protocol is designed for the isolation of 3,5-Diisopropyl-1H-pyrazol-4-amine immediately following the Pd/C-catalyzed hydrogenation of its nitro/nitroso precursor (4[4]). Every step includes a built-in validation check to ensure the integrity of the process.
Step 1: Anaerobic Catalyst Filtration
-
Action: Purge the reaction vessel with Argon for 15 minutes prior to opening. Filter the crude reduction mixture through a tightly packed Celite pad under a positive pressure of Argon. Wash the pad with degassed ethanol.
-
Causality: Pd/C is highly pyrophoric and can ignite solvent vapors if exposed to oxygen, while simultaneously catalyzing the rapid aerobic oxidation of the newly formed 4-aminopyrazole to a diazo or polymeric species.
-
Validation Check: Observe the filtrate. Self-Validation: If the filtrate remains pale yellow/amber, the inert atmosphere was successfully maintained. If it turns pink or dark red, oxygen ingress has occurred.
Step 2: Acid-Base Extraction
-
Action: Concentrate the filtrate under reduced pressure (bath temp < 35°C). Dissolve the residue in 1M HCl (pH ~2) and wash with diethyl ether (2 × 50 mL). Basify the aqueous layer to pH 10 using saturated aqueous Na₂CO₃, then extract with degassed Ethyl Acetate (3 × 50 mL). Dry over anhydrous Na₂SO₄ and concentrate.
-
Causality: The basic exocyclic amine allows the compound to partition into the aqueous phase as a water-soluble ammonium salt, selectively leaving neutral and acidic impurities (like unreacted starting materials) in the organic wash.
-
Validation Check: Spot the diethyl ether wash on a TLC plate. Self-Validation: There should be no UV-active spot corresponding to the product (R_f ~0.45 in basified DCM/MeOH). If the product is present, the aqueous layer was not sufficiently acidic.
Step 3: Basified Flash Chromatography
-
Action: Slurry-pack silica gel using DCM containing 1% v/v Triethylamine (Et₃N). Flush the column with 2 column volumes of this mixture. Load the crude product and elute with a gradient of 0–5% MeOH in DCM (maintaining 1% Et₃N throughout).
-
Causality: Et₃N irreversibly binds to the highly acidic silanol sites on the silica gel, preventing the aminopyrazole from chemisorbing to the stationary phase.
-
Validation Check: Monitor the eluting fractions via TLC. Self-Validation: The product band must elute as a tight, symmetrical spot. If the spot exhibits a "comet tail," the silica was insufficiently deactivated; halt elution and increase Et₃N to 2%.
Step 4: Inert Storage
-
Action: Transfer the purified solid to an amber glass vial, backfill with Argon, seal with Parafilm, and store at -20°C.
-
Causality: Light and ambient temperatures slowly promote radical-mediated auto-oxidation over time.
Part 4: Experimental Workflow Visualization
Decision workflow for the anaerobic purification and chromatography of 4-aminopyrazoles.
Sources
optimization of reaction conditions for pyrazole synthesis
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic causality behind reaction optimization. Whether you are scaling up an active pharmaceutical ingredient (API) or exploring green chemistry alternatives, this self-validating guide provides the authoritative grounding needed to resolve complex synthetic bottlenecks in pyrazole chemistry.
Core Principles & FAQs: Mechanistic Insights
Q1: Why does the Knorr pyrazole synthesis often result in a 1:1 mixture of regioisomers, and how can I control this? A1: In the Knorr synthesis, the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is governed by a delicate balance of steric hindrance and electronic effects[1]. When the electrophilicity of the two carbonyl carbons is similar, the initial nucleophilic attack occurs indiscriminately, yielding a ~1:1 mixture of regioisomers[1]. To control this, you must amplify the electronic differentiation. For example, introducing Lewis acid additives like LiCl can coordinate selectively with the diketone, directing the hydrazine attack and drastically improving regioselectivity (e.g., >50:1 ratio)[2].
Q2: How does solvent choice dictate the regiochemical outcome? A2: Solvent choice is not merely a medium for dissolution; it actively participates in transition state stabilization. Traditional polar protic solvents (like ethanol) indiscriminately hydrogen-bond, masking the subtle electronic differences of the substrate[3]. Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), provides a strongly hydrogen-bond donating but weakly nucleophilic environment[1]. This selectively activates the more electron-rich carbonyl without competing as a nucleophile, thereby driving kinetic control[1].
Q3: Are there sustainable, "green" alternatives to traditional volatile organic solvents (VOCs) for pyrazole synthesis? A3: Yes. Deep Eutectic Solvents (DESs), such as choline chloride-urea mixtures, have emerged as highly effective, biodegradable, and low-toxicity alternatives[4]. DESs act as both the reaction medium and a supramolecular catalyst, accelerating reaction rates and enhancing selectivity while minimizing the environmental footprint[4],[5].
Troubleshooting Guide: Resolving Common Bottlenecks
Issue 1: Poor Regioselectivity (Formation of Undesired Isomer)
-
Cause: The inherent properties of the starting materials favor the unwanted isomer under thermodynamic control, or the solvent fails to differentiate the electrophilic centers[1].
-
Solution:
-
Solvent Modification: Transition from ethanol to TFE[1].
-
Catalyst Screening: Introduce a Lewis acid (e.g., LiCl) to chelate the 1,3-dicarbonyl, which has been proven critical in the scale-up of complex pyrazole fragments like Lenacapavir[2],[6].
-
Alternative Routes: If Knorr synthesis fails, consider oxidatively induced N–N bond coupling using titanium imido complexes, which allows access to challenging 5-alkyl-3-arylpyrazoles from alkynes and nitriles[7].
-
Issue 2: Low Yields and Incomplete Cyclization
-
Cause: The dehydration step (aromatization of the hydroxypyrazoline intermediate) is stalled due to insufficient driving force or water accumulation[8].
-
Solution:
Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Mechanistic Pathways
Understanding the exact sequence of bond formation is critical for implementing in-process controls (IPCs). The Knorr synthesis proceeds via a hydrazone intermediate, followed by intramolecular cyclization to a hydroxypyrazoline, and finally, dehydration to the aromatic pyrazole[10].
Mechanistic pathway of the Knorr pyrazole synthesis highlighting selectivity steps.
Data Presentation: Optimization Metrics
The following table summarizes the quantitative impact of various reaction conditions on the regioselectivity and yield of unsymmetrical 1,3-dicarbonyl cyclizations.
| Reaction Condition | Solvent | Additive / Catalyst | Temp (°C) | Regioselectivity (Desired:Undesired) | Yield (%) | Mechanistic Rationale |
| Baseline (Protic) | Ethanol | None | 78 | 1.2 : 1 | 65 | Protic solvent indiscriminately hydrogen-bonds, failing to differentiate the electrophilicity of the two carbonyls. |
| Fluorinated | TFE | None | 25 | 15 : 1 | 82 | Strong H-bond donation amplifies carbonyl electrophilicity differences without competing as a nucleophile. |
| Lewis Acid Directed | MTBE | LiCl | 25 | >50 : 1 | 88 | Li⁺ coordinates selectively to the diketone, sterically and electronically directing the hydrazine attack. |
| Green / DES | ChCl:Urea | None | 60 | 20 : 1 | 91 | Deep eutectic solvent provides a green reaction medium while acting as a supramolecular catalyst. |
Experimental Protocols: Self-Validating Regioselective Synthesis
To guarantee reproducibility, a protocol must be a self-validating system. The following methodology incorporates critical In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding.
Objective: Synthesize a highly pure regioisomer (>95% purity) using Lewis acid-directed cyclization.
-
Step 1: Substrate Activation & Baseline Verification
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in anhydrous MTBE[2].
-
Self-Validation Check 1: Perform Karl Fischer titration on the solvent to ensure water content is <100 ppm, preventing premature hydrolysis.
-
-
Step 2: Additive Coordination
-
Charge LiCl (1.5 eq) to the reactor and stir for 30 minutes at 25 °C. The Lewis acid chelates the dicarbonyl, differentiating the electrophilic centers[2].
-
-
Step 3: Hydrazine Addition & Hydrazone Formation
-
Slowly add the substituted hydrazine (1.1 eq) over 1 hour to control the exothermic reaction[2].
-
Self-Validation Check 2 (IPC): Pull an aliquot for UPLC-MS analysis. Do not proceed until >95% conversion to the hydrazone intermediate is confirmed, and verify the initial regioisomer ratio.
-
-
Step 4: Cyclization & Dehydration
-
Heat the reaction mixture to 45 °C to drive the intramolecular cyclization and subsequent dehydration[2].
-
Self-Validation Check 3 (IPC): Monitor by UPLC-MS until the hydroxypyrazoline intermediate is fully consumed (<1% area).
-
-
Step 5: Workup & Structural Verification
-
Quench with water, extract with MTBE, and concentrate under reduced pressure.
-
Self-Validation Check 4: Perform 2D NOESY NMR on the isolated product. The presence of cross-peaks between the N-substituent and the adjacent pyrazole ring proton definitively validates the regiochemistry[11].
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ORCID [orcid.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iscre28.org [iscre28.org]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity Control in the Synthesis of Unsymmetrical Pyrazoles
Welcome to the technical support center for controlling regioselectivity in the synthesis of unsymmetrical pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The pyrazole scaffold is a critical pharmacophore in numerous therapeutic agents, making the ability to synthesize specific regioisomers essential. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges you may encounter in the lab.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of unsymmetrical pyrazoles, providing explanations for the underlying causes and actionable strategies for resolution.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Problem: The electronic and steric differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl substrate are insufficient under your current reaction conditions to favor the formation of one regioisomer over the other.
Causality: In the classical Knorr pyrazole synthesis, a 1,3-dicarbonyl compound reacts with a hydrazine. With an unsymmetrical dicarbonyl, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates and, subsequently, two regioisomeric pyrazole products. When the steric and electronic properties of the substituents flanking the carbonyl groups are similar, the activation energies for both reaction pathways are comparable, resulting in a mixture of products.
Troubleshooting Strategies:
-
Solvent Modification: This is often the most effective first step. Switching to a fluorinated alcohol solvent, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity, often yielding a single detectable regioisomer. These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties.
-
Catalyst Variation: If the reaction is being run under neutral conditions, consider adding a catalytic amount of acid (e.g., acetic acid) or base. The reaction mechanism is sensitive to pH, which can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine and influence the regiochemical outcome.
-
Temperature Adjustment: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of one regioisomer over the other.
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent steric and electronic properties of your starting materials favor the formation of the unwanted isomer under the current experimental setup.
Causality: The regiochemical outcome is primarily governed by a combination of steric hindrance and electronic effects of the substituents on both the dicarbonyl compound and the hydrazine. A bulky substituent on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack.
Troubleshooting Strategies:
-
Protecting Group Strategy: In some cases, a protecting group can be used to temporarily block one of the reactive sites, directing the reaction toward the desired outcome.
-
Modification of Starting Materials: If feasible, consider synthesizing a new precursor with altered steric or electronic properties to favor the formation of the desired regioisomer.
-
Alternative Synthetic Routes: Explore different synthetic methodologies beyond the Knorr condensation. Approaches like 1,3-dipolar cycloadditions or regioselective direct substitution on the pyrazole ring can offer alternative pathways to the desired product.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Causality: Regioisomers often have very similar physical properties, which can make their separation challenging.
Troubleshooting Strategies:
-
Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the solvent system (eluent) is crucial. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) can be used to screen for an effective solvent system that provides good separation between the two spots corresponding to the regioisomers. Once an optimal solvent system is identified, perform flash column chromatography on silica gel.
-
Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method. This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.
II. Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. For example, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield two different products. Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties. For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a necessity.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity in the Knorr pyrazole synthesis is primarily governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. Key factors include:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.
-
Reaction Conditions: The choice of solvent and catalyst (acidic, basic, or neutral conditions) can significantly alter the reaction pathway and, consequently, the regiomeric outcome.
Q3: Can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?
A3: Absolutely. The solvent can play a critical role in controlling which regioisomer is preferentially formed. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles
Section 1: Fundamental FAQs & Mechanistic Insights
Technical Support Center: Troubleshooting and Preventing Oxidation of Aminopyrazole Derivatives
Introduction Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-leishmanial agents. However, their electron-rich heteroaromatic nature renders them highly susceptible to oxidative degradation. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to maintain the structural integrity of aminopyrazole derivatives during synthesis, purification, and biological evaluation.
Q1: Why do my aminopyrazole solutions spontaneously turn red or brown during workup or benchtop storage? A: This color change is the hallmark of single-electron oxidation. The electron-donating amino group significantly lowers the oxidation potential of the pyrazole ring. When exposed to atmospheric oxygen, light, or trace transition metals (e.g., Fe³⁺, Cu²⁺), the aminopyrazole undergoes a single-electron transfer to form a highly reactive, colored aminopyrazolone free radical[1]. These unstable nitrogen-centered radicals rapidly undergo bimolecular N–N coupling (dimerization) to form highly conjugated, intensely colored azopyrazole derivatives[2].
Q2: How does the substitution pattern affect the oxidative stability of the pyrazole core? A: The position of the amino group and the nature of surrounding substituents dictate the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule.
-
4-Aminopyrazoles are notoriously the most unstable because the electron density is highly localized, making them prime targets for rapid air oxidation[3].
-
3- and 5-Aminopyrazoles are slightly more stable but will still degrade under oxidative conditions without protection[4].
-
Electron-withdrawing groups (EWGs) (e.g., halogens, esters) on the pyrazole ring stabilize the amine by pulling electron density away from the nitrogen, raising the oxidation potential.
Section 2: Visualization of the Degradation Pathway
Mechanistic pathway of aminopyrazole oxidation leading to dimerization or bioactivation.
Section 3: Troubleshooting Guide - Synthesis & Purification
Q3: I am reducing a nitro-pyrazole to an aminopyrazole using Pd/C and H₂. The product degrades during filtration over Celite. How can I prevent this? A: The high surface area of Celite or silica, combined with the sudden exposure to atmospheric oxygen during vacuum filtration, creates a perfect storm for rapid oxidation. Troubleshooting steps:
-
Solvent Degassing: Purge your extraction and washing solvents (e.g., ethanol, ethyl acetate) with an inert gas for at least 15 minutes to remove oxygen from the solvent voids[3].
-
Inert Filtration: Do not use standard open-air Büchner filtration. Instead, use a Schlenk frit under a continuous Argon blanket, or employ "back-way" (positive pressure) cannula filtration to transfer the amine solution directly to a purged receiving flask[3].
-
Temperature Control: Perform the concentration step on a rotary evaporator using a high-vacuum pump and a low-temperature water bath (< 30 °C)[3].
Q4: Can I use protecting groups to stabilize the aminopyrazole intermediate during multi-step syntheses? A: Yes. Because unprotected free 5-aminopyrazoles are highly unstable under oxidative conditions, transient protection is highly recommended[4]. Converting the amine to an N-acetyl or N-benzoyl derivative effectively delocalizes the nitrogen lone pair into the carbonyl group, shutting down the single-electron oxidation pathway. If protection is not viable, forming the hydrochloride (HCl) salt immediately after isolation protonates the amine, drastically improving benchtop stability.
Section 4: Quantitative Data & Stability Metrics
To guide your experimental design, the following table summarizes the comparative stability of various 5-aminopyrazole states.
| Derivative State | Storage Condition | Estimated Half-Life (t₁/₂) | Primary Degradation Product |
| Unprotected Free Base | Ambient Air, 25 °C, Light | < 2 hours | Azopyrazole dimer |
| Unprotected Free Base | Argon Blanket, Dark, 4 °C | > 72 hours | Trace dimers |
| N-Acetyl Protected | Ambient Air, 25 °C, Light | Stable (> 1 month) | None observed |
| HCl Salt Form | Ambient Air, 25 °C, Dark | > 2 weeks | Trace oxidation |
Section 5: Self-Validating Experimental Protocol
Protocol: Inert Isolation of Oxidation-Sensitive Aminopyrazoles Causality Note: This protocol relies on the total exclusion of oxygen and the minimization of thermal energy to prevent the initiation of the radical cascade.
-
Preparation of Degassed Solvents:
-
Step: Sparge ethyl acetate and methanol with Argon gas for 20 minutes using a submerged needle.
-
Validation: A dissolved oxygen (DO) meter should read < 0.5 mg/L. Alternatively, the absence of bubbling upon applying a brief vacuum to the solvent flask confirms successful degassing.
-
-
Reaction Quenching & Catalyst Removal:
-
Step: Upon completion of the Pd/C hydrogenation, purge the reaction vessel headspace with Argon for 5 minutes.
-
Step: Connect the reaction flask to a pre-purged Schlenk filter funnel packed with a Celite pad (pre-wetted with degassed solvent).
-
-
Positive Pressure Filtration:
-
Step: Apply positive Argon pressure to force the reaction mixture through the frit into a receiving Schlenk flask. Causality: Do not use vacuum, as negative pressure can draw ambient air through leaky joints, immediately oxidizing the product.
-
-
Concentration & Storage:
-
Step: Concentrate the filtrate under high vacuum (rotary evaporator backfilled with Argon) keeping the bath temperature below 30 °C.
-
Step: Immediately flush the resulting solid/oil with Argon, wrap the flask in aluminum foil to exclude light, and store at -20 °C.
-
Self-validating workflow for the inert isolation of oxidation-sensitive aminopyrazoles.
Section 6: Biological Assay Considerations
Q5: Are there stability concerns when screening aminopyrazoles in in vitro biological assays (e.g., liver microsomes)? A: Yes. Beyond benchtop chemical oxidation, aminopyrazoles are prone to enzymatic bioactivation. In human liver microsomal incubations, cytochrome P450 enzymes can oxidize the aminopyrazole motif into reactive electrophilic intermediates. These intermediates can covalently bind to biological macromolecules, which is a structural alert for idiosyncratic toxicity. In assay development, this degradation pathway can be validated and monitored by trapping the reactive intermediates using glutathione (GSH) ethyl ester and detecting the adducts via LC-MS[5].
References
- Iogannsen M.G., et al. "Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction." ibmc.msk.ru.
- "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry - ACS Publications.
- "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2." ResearchGate.
- "Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines." The Journal of Organic Chemistry - ACS Publications.
- "Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology - ACS Publications.
Sources
Technical Support Center: Pyrazole Synthesis via Condensation Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazoles via condensation reactions. Here you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to enhance your experimental success.
Section 1: Reaction Fundamentals and Troubleshooting Common Issues
This section addresses the core challenges frequently encountered during the synthesis of pyrazoles, focusing on the widely used Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2]
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] A systematic approach is crucial for troubleshooting.
Potential Causes & Solutions:
-
Hydrazine Instability: Hydrazine and its derivatives can be sensitive to air and light, leading to degradation.[1][3] Phenylhydrazine, in particular, is prone to oxidation.[1]
-
Suboptimal Reaction Conditions:
-
Temperature and Time: The reaction may be incomplete. Conventional methods can sometimes require prolonged refluxing.[4]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.[4]
-
-
Stoichiometry: Incorrect stoichiometry can lead to unreacted starting materials.
-
Catalyst: The absence or incorrect choice of a catalyst can slow down the reaction.
-
-
Product Loss During Workup:
-
Extraction Issues: The pyrazole product might not be efficiently extracted into the desired solvent.
-
Incomplete Precipitation: The product may not fully precipitate from the solution upon cooling or addition of an anti-solvent.[1]
-
Solution: Optimize your workup procedure. Ensure the pH is appropriate for your pyrazole's solubility during extraction. For precipitation, ensure sufficient cooling time and consider using an ice bath to maximize product crashing out.[1]
-
-
Troubleshooting Workflow for Low Yield:
Caption: A workflow diagram for troubleshooting low product yield.
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines.[1][2][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products that can be difficult to separate.
Factors Influencing Regioselectivity & Solutions:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can sterically direct the initial attack to the less hindered carbonyl group.[3][5]
-
Solution: If possible, choose starting materials with significantly different steric environments around the carbonyl groups.
-
-
Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound influences the electrophilicity of the carbonyl carbons. Electron-withdrawing groups increase electrophilicity and can favor attack at the proximal carbonyl.
-
Reaction Conditions:
-
pH Control: The regioselectivity of the reaction can be highly dependent on the pH. Acidic conditions might favor one isomer, while basic conditions favor the other.[5]
-
Solution: Systematically screen the reaction with and without an acid or base catalyst. For instance, using acetic acid in toluene might favor one isomer, while sodium ethoxide in ethanol could favor the other.[5]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
General Mechanism of Knorr Pyrazole Synthesis & Regioisomer Formation:
Caption: General mechanism of Knorr pyrazole synthesis illustrating the formation of regioisomers.
Q3: My reaction mixture is turning dark yellow/red and forming many impurities. What is causing this and how can I prevent it?
Discoloration and the formation of impurities are often linked to the stability of the hydrazine reagent and potential side reactions.[1]
Potential Causes & Solutions:
-
Hydrazine Decomposition: As mentioned, hydrazines, especially phenylhydrazine, can decompose or oxidize, generating colored byproducts.[1][3]
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions may become more prevalent.
-
Solution:
-
Optimize the reaction temperature and time by monitoring with TLC. Avoid unnecessarily high temperatures or long reaction durations.
-
If purification is the primary issue, activated charcoal treatment of the crude product solution can help adsorb colored impurities before further purification steps.[2]
-
-
Section 2: Experimental Protocols and Purification
Q4: Can you provide a general, step-by-step protocol for a Knorr-type pyrazole synthesis?
Certainly. This is a general protocol that will likely require optimization for your specific substrates.
Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
-
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
-
Hexanes (for washing/recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1 eq.) and 1-propanol.[1]
-
Add hydrazine hydrate (2 eq.) to the mixture, followed by the catalytic amount of glacial acetic acid.[1]
-
Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), with a mobile phase of 30% ethyl acetate/70% hexanes. The reaction is typically complete within 1-2 hours.[1]
-
Once the reaction is complete, remove the heat source. While the solution is still hot, slowly add deionized water with stirring. The pyrazole product should precipitate as a solid.[1]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water, followed by cold hexanes to remove non-polar impurities.[1]
-
Allow the product to air dry or dry in a desiccator.
-
Q5: What are the best methods for purifying crude pyrazole products?
The choice of purification method depends on the nature of the impurities and the physical state of your product.
| Purification Method | When to Use | Key Considerations |
| Recrystallization | For solid products with moderate purity. | Solvent selection is critical. The ideal solvent should dissolve the compound at high temperatures and have low solubility at room temperature or below. |
| Column Chromatography | For separating mixtures of compounds with different polarities (e.g., regioisomers, unreacted starting materials). | Silica gel is commonly used. For basic pyrazoles that may stick to acidic silica, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[8] |
| Acid-Base Extraction | For separating basic pyrazole products from neutral or acidic impurities. | The pyrazole is protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase. The aqueous layer is then basified (e.g., with 1 M NaOH) to precipitate the purified pyrazole.[2] |
| Distillation | For liquid pyrazole products with boiling points that are significantly different from the impurities. | Vacuum distillation is often necessary for high-boiling pyrazoles to prevent thermal decomposition. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in pyrazole synthesis? Glacial acetic acid often serves as both a solvent and a catalyst.[4] It facilitates the initial condensation of the hydrazine with a carbonyl group to form a hydrazone intermediate, and the subsequent intramolecular cyclization to form the pyrazole ring.[1][4]
Q2: Can pyrazole synthesis be performed without a solvent? Yes, solvent-free methods have been developed and are considered a "green chemistry" approach.[4] These often involve grinding the solid reactants together, sometimes with a catalyst, to initiate the reaction.[4] Microwave-assisted organic synthesis (MAOS) can also be performed under solvent-free conditions and offers advantages such as drastically reduced reaction times and improved yields.[4]
Q3: My TLC shows multiple spots even after the reaction should be complete. What are they likely to be? The multiple spots could be unreacted starting materials (1,3-dicarbonyl or hydrazine), the desired product, and potentially side products or regioisomers.[2][4] If one of the prominent spots corresponds to your starting dicarbonyl, it indicates an incomplete reaction.[4] If you used an unsymmetrical dicarbonyl, you might be seeing two product spots for the different regioisomers.[2]
Q4: Are there alternatives to the 1,3-dicarbonyl and hydrazine condensation method? Yes, while the Knorr synthesis is the most common, other methods exist. These include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, as well as various multicomponent synthesis strategies.[2][9] For instance, pyrazoles can be synthesized from α,β-unsaturated nitriles and hydrazines to yield 5-aminopyrazoles.[10]
References
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available at: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Physics: Conference Series. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Process for the purification of pyrazoles. Google Patents.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. Available at: [Link]
-
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification & Troubleshooting for 3,5-Diisopropyl-1H-pyrazol-4-amine
Welcome to the Technical Support Center. 3,5-Diisopropyl-1H-pyrazol-4-amine is a highly valuable building block in pharmaceutical development, but its purification is notoriously challenging. The combination of lipophilic isopropyl groups and a highly electron-rich pyrazole-4-amine core makes this compound highly susceptible to "oiling out" (liquid-liquid phase separation) and rapid oxidative degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating recrystallization protocol to help you achieve >99% purity.
Part 1: Core Troubleshooting FAQs
Q1: My crude 3,5-Diisopropyl-1H-pyrazol-4-amine is a dark reddish-brown oil instead of a solid. Why did it "oil out" and how do I induce crystallization? Cause: Oiling out occurs when the melting point of your compound is depressed below the saturation temperature of the solvent due to a high impurity load. The synthesis of this compound typically starts from 2,6-dimethyl-3,5-heptanedione[1]. Unreacted diketone or oxime intermediates act as highly lipophilic plasticizers, preventing crystal lattice formation. Solution: Do not attempt to force crystallization directly from a heavily contaminated oil. You must perform an acid-base pre-treatment to strip away the neutral diketone impurities before attempting recrystallization.
Q2: During hot recrystallization, my solution darkens significantly, and the recovered crystals are discolored. How can I prevent this thermal degradation? Cause: Thermal oxidation. The C4-amine group on the pyrazole ring is exceptionally electron-rich. Exposure to dissolved oxygen at elevated temperatures generates reactive nitroso radicals, which rapidly couple into dark red/brown azo or polymeric species[2]. Solution: Transition to a degassed solvent system and introduce a water-soluble antioxidant. Adding 0.1–0.5 wt% L-ascorbic acid to an aqueous ethanol solvent system acts as a sacrificial radical scavenger, effectively halting the oxidative cascade[3].
Part 2: Mechanistic Workflows
To successfully purify this compound, you must address both the physical phase issues (oiling out) and the chemical stability issues (oxidation).
Decision tree for troubleshooting recrystallization phase separation and oxidation issues.
Oxidative degradation pathway of pyrazole-4-amines and antioxidant intervention.
Part 3: Data Presentation & Solvent Strategy
Choosing the right solvent system requires balancing the lipophilicity of the isopropyl groups with the hydrogen-bonding capacity of the pyrazole core.
Table 1: Impurity Partitioning & Physicochemical Profile
| Component | Chemical Nature | Partitioning Behavior | Removal Strategy |
| 3,5-Diisopropyl-1H-pyrazol-4-amine | Basic, Lipophilic | Soluble in acidic aq. solutions (as salt) and organic solvents (as free base) | Target Product (Isolate via pH shift) |
| 2,6-Dimethyl-3,5-heptanedione | Neutral, Highly Lipophilic | Remains in organic phase during acidic extraction | Acid-Base Extraction[1] |
| Azo/Polymeric Byproducts | Neutral/Slightly Basic, High MW | Poorly soluble in cold alkanes, strongly adsorbs to carbon | Activated Charcoal Filtration[2] |
Table 2: Solvent System Selection Matrix
| Solvent System | Ratio | Pros | Cons |
| Ethanol / Water | 1:1 to 3:1 | Excellent for incorporating water-soluble antioxidants (ascorbic acid); steep solubility curve. | May require longer vacuum drying times. |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | High volatility for easy drying; good for highly lipophilic batches. | Prone to oiling out if impurity load is >10%. |
| Toluene | Pure | Good for high-temperature recrystallization. | High boiling point; requires strict inert atmosphere. |
Part 4: Optimized & Self-Validating Recrystallization Protocol
This protocol utilizes an initial acid-base wash to ensure the material is pure enough to crystallize, followed by an antioxidant-stabilized recrystallization to prevent thermal degradation.
Phase 1: Acid-Base Pre-Purification (Validation Check)
Causality: Exploits the basicity of the pyrazole-4-amine to separate it from neutral starting materials[4].
-
Dissolution: Dissolve the crude, dark oil/solid in Ethyl Acetate (10 mL/g).
-
Acidic Extraction: Extract the organic layer with 1M HCl (3 x 5 mL/g). The basic pyrazole-4-amine protonates and migrates to the aqueous layer. Discard the dark organic layer containing neutral diketones.
-
Basification (Self-Validation): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches >10.
-
Validation Check: The solution must turn cloudy as the free-base amine precipitates. If it remains clear, the target amine is absent.
-
-
Recovery: Extract the cloudy aqueous layer with fresh Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a semi-pure solid.
Phase 2: Stabilized Recrystallization
Causality: Displacing oxygen and adding a radical scavenger prevents the electron-rich amine from polymerizing during heating[3].
-
Solvent Preparation: Prepare a 1:1 mixture of Ethanol and Water. Sparge the solvent with Argon or Nitrogen gas for 15 minutes. Add 0.5 wt% L-ascorbic acid.
-
Hot Dissolution: Heat the stabilized solvent to 70°C under an inert atmosphere. Slowly add the semi-pure solid until just dissolved (approx. 5-8 mL/g).
-
Decolorization (Self-Validation): Add 5 wt% activated charcoal to the hot solution. Stir for 10 minutes, then filter hot through a pad of Celite.
-
Validation Check: The filtrate must be pale yellow or completely colorless. If it retains a dark brown hue, repeat the charcoal treatment.
-
-
Controlled Crystallization: Transfer the clear filtrate to a clean flask. Cool the solution slowly (approx. 0.5°C/min) to room temperature. Do not crash-cool in an ice bath immediately, as rapid cooling traps solvent and impurities, causing oiling out. Once at room temperature, transfer to a 4°C refrigerator for 2 hours to maximize yield.
-
Isolation: Filter the resulting white/light-yellow crystals via vacuum filtration. Wash the filter cake with ice-cold, degassed 10% Ethanol/Water. Dry under vacuum at 40°C with a nitrogen bleed to yield the >99% pure product.
References
- 18362-64-6|2,6-Dimethyl-3,5-heptanedione, Ambeed.
- New Celecoxib Derivatives as Anti-Inflammatory Agents, Journal of Medicinal Chemistry (ACS).
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review, PMC.
- US10233155B2 - Processes for the preparation of pesticide compounds, Google Patents.
Sources
- 1. 18362-64-6|2,6-Dimethyl-3,5-heptanedione| Ambeed [ambeed.com]
- 2. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
Technical Support Center: Navigating the Complexities of Pyrazole Isomer Characterization
Welcome to the Technical Support Center dedicated to addressing the common pitfalls in the characterization of pyrazole isomers. Pyrazole scaffolds are foundational in medicinal chemistry and materials science, but their structural versatility, particularly the potential for isomerism, presents significant analytical challenges.[1][2][3][4] Different isomers can exhibit vastly different biological activities, toxicological profiles, and physical properties, making unambiguous characterization a critical step in research and development.[5]
This guide is structured to provide direct, actionable answers to the most pressing questions encountered by researchers in the field. We will delve into the nuances of synthesis, separation, and spectroscopic analysis, offering not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthetic Challenges & Regioisomer Control
Q1: My pyrazole synthesis yielded a mixture of regioisomers. What are the primary factors controlling regioselectivity?
A1: The formation of regioisomers is a frequent outcome, especially in classic condensation reactions like the Knorr synthesis, which involves reacting a 1,3-dicarbonyl compound with a hydrazine.[5] The regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine starting material can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[5]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for initial attack by the hydrazine.[5]
-
Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can profoundly influence the reaction pathway and the resulting isomer ratio.[5] For instance, certain fluorinated alcohols have been shown to alter regioselectivity.[5]
Troubleshooting Synthetic Regioselectivity:
| Factor | Recommendation | Causality |
| Solvent | Screen a range of solvents with varying polarities and hydrogen-bonding capabilities. | Solvents can stabilize different transition states, altering the activation energy barrier for the formation of one regioisomer over the other.[5] |
| Catalyst | Evaluate both acid (e.g., HCl, H₂SO₄) and base (e.g., NaOH, Et₃N) catalysis. | The catalyst can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls, thereby influencing the site of initial attack.[5] |
| Temperature | Vary the reaction temperature. | At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that forms faster. At higher temperatures, thermodynamic control may dominate, favoring the more stable isomer. |
| Substituents | If possible, modify substituents on the starting materials to enhance steric or electronic bias. | Strategically placing bulky or electron-withdrawing groups can be a powerful tool to direct the reaction toward a single isomer.[5][6] |
Section 2: Chromatographic Separation
Q2: My pyrazole isomers are co-eluting on a silica gel column. How can I improve their separation?
A2: Co-elution is a common hurdle due to the similar polarities of many pyrazole regioisomers.[7][8] Here’s a systematic approach to troubleshoot this issue:
-
Confirm Separability with TLC: Before attempting column chromatography, ensure you can achieve baseline separation on a Thin-Layer Chromatography (TLC) plate. If the spots are not distinct on TLC, they will not separate on a column using the same eluent.
-
Optimize the Mobile Phase:
-
Adjust Polarity: Fine-tune the solvent ratio. For normal-phase chromatography on silica, even small changes in the polar solvent component (e.g., ethyl acetate in hexanes) can have a significant impact.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system fails, explore other options like dichloromethane/methanol or toluene/acetone. The different solvent-solute interactions can alter selectivity.
-
-
Improve Column Technique:
-
Dry Loading: This is often superior to wet loading. Dissolve your crude mixture in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry powder. This powder is then carefully added to the top of the column. This technique prevents band broadening caused by using a strong loading solvent.[7]
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
-
Consider Alternative Stationary Phases: If silica gel is ineffective, consider using alumina or reversed-phase (C18) silica gel, as the different surface chemistries can provide the necessary selectivity.[9]
Protocol: Dry Loading for Flash Column Chromatography
-
Dissolve: Dissolve the crude pyrazole mixture in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Adsorb: Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to the solution.
-
Evaporate: Remove the solvent completely under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Load: Carefully transfer the silica-adsorbed sample onto the top of the packed chromatography column.
-
Elute: Begin elution with the optimized mobile phase.
Section 3: Spectroscopic Characterization
Q3: How can I definitively distinguish between 1,3-, 1,4-, and 1,5-substituted pyrazole isomers using NMR spectroscopy?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for isomer differentiation, but 1D proton (¹H) spectra can often be ambiguous. A multi-technique NMR approach is required for unequivocal assignment.[2]
-
¹H NMR: Pay close attention to chemical shifts and coupling constants. The electronic environment of the ring protons is highly sensitive to the substituent pattern.[8] However, tautomerism in N-unsubstituted pyrazoles can lead to averaged signals and complex coupling patterns, complicating direct interpretation.[10]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct for each isomer. In cases of rapid tautomerism, the signals for C3 and C5 can broaden or merge.[2]
-
2D NMR (The Decisive Tool):
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. This helps to trace the connectivity of substituents to the pyrazole ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It reveals long-range (2- and 3-bond) correlations between protons and carbons. For example, observing a correlation from the N1-substituent's protons to both the C3 and C5 carbons can confirm the N1-substitution pattern and help differentiate C3 from C5.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A NOESY correlation between the protons of an N-substituent and a C5-substituent, for instance, provides definitive proof of that specific regioisomer.[8][11][12]
-
Troubleshooting NMR Signal Assignment:
| Issue | Symptom | Recommended Action | Rationale |
| Ambiguous 1D Spectra | Overlapping signals, complex multiplets. | Acquire 2D COSY, HSQC, and HMBC spectra. | 2D NMR spreads the information into a second dimension, resolving overlap and revealing crucial connectivity information.[10] |
| Tautomerism | Broad signals, fewer signals than expected. | Run Variable Temperature (VT) NMR. | Lowering the temperature can slow the proton exchange, resolving the broad signals into two distinct sets for each tautomer.[10] |
| Differentiating C3 vs. C5 | Unclear which substituent is at which position. | Run HMBC and NOESY experiments. | HMBC shows long-range couplings to specific carbons. NOESY shows through-space proximity, which is unambiguous for assigning adjacent substituents.[12] |
Q4: My pyrazole isomers have identical mass-to-charge ratios in mass spectrometry. How can I use MS to differentiate them?
A4: While isomers will, by definition, have the same molecular ion peak, mass spectrometry (MS) can still be a valuable tool, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS).
-
Fragmentation Patterns (GC-MS): In electron ionization (EI) used in GC-MS, the fragmentation patterns of regioisomers can be different.[8] The position of a substituent influences which bonds are likely to break. For example, the loss of specific neutral molecules (like HCN or N₂) can be characteristic of a particular substitution pattern.[13][14]
-
Chromatographic Separation (LC-MS/GC-MS): The primary role of the MS in this context is as a highly sensitive detector for the chromatograph. If you can achieve chromatographic separation (see Q2), the MS will confirm that the eluting peaks have the same mass, confirming they are isomers.
-
Tandem Mass Spectrometry (MS/MS): If co-elution is unavoidable, MS/MS can sometimes help. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you may generate unique daughter ions for each isomer, allowing for their differentiation and quantification.
Section 4: The Definitive Answer - X-ray Crystallography
Q5: I've tried all the spectroscopic and chromatographic techniques, but I still have ambiguity. What is the ultimate method for structure confirmation?
A5: When all other methods fail or if absolute, undeniable proof of structure is required (e.g., for a patent filing or regulatory submission), single-crystal X-ray crystallography is the gold standard.[15]
This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the exact position of every atom in the molecule.[16][17] This leaves no ambiguity about the isomeric form.
Protocol: Generalized Workflow for Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the purified isomer, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[15]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) and irradiated with X-rays. A detector collects the diffraction pattern as the crystal is rotated.[15]
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental diffraction data.
-
Data Analysis: The final refined structure provides the definitive connectivity and stereochemistry of the molecule.[15]
References
- BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579.
- Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (n.d.). New Journal of Chemistry.
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367, 35–43.
- Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). PMC.
- Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
- Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (n.d.). Organic & Biomolecular Chemistry.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
- BenchChem. (2025).
- BenchChem. (2025).
- Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (n.d.).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- BioPharma Services. (2024). Bioanalytical Method Development: Isomers.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Mass spectral investigation of compounds 1 and 11-15. (n.d.).
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. (2016). The Journal of Organic Chemistry.
- Separation Science in Drug Development, Part III: Analytical Development. (2015).
- Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applic
- Gas Chromatograph of Pyrazole Isomer Mixture. (n.d.).
- Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
- Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSL
- BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
- Ok, S., Şen, E., & Kasımoğulları, R. (2020).
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrazole-Ligated Complex Reactions
Welcome to the Advanced Technical Support Center for homogeneous catalysis. Pyrazole and pyridyl-pyrazole ligands are highly versatile in transition metal catalysis (e.g., Ru, Ir, Pd, Ni, Cu) due to their tunable electronic properties and amphiprotic nature. However, these same properties can lead to complex deactivation pathways, including off-cycle dimerization, ligand dissociation, and substrate poisoning.
This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve catalyst degradation in pyrazole-ligated systems.
Diagnostic Logic Tree
Before altering your reaction conditions, it is critical to identify the specific mechanism of deactivation. Use the diagnostic workflow below to categorize the kinetic failure mode of your catalytic cycle.
Diagnostic workflow for identifying and mitigating pyrazole-ligated catalyst deactivation.
Section 1: In-Depth Troubleshooting Guides
Issue 1: Ligand Rotational Barriers and Thermal Degradation
The Problem: Your Cp*Ir or Ru complex with a pyridyl-pyrazole ligand exhibits high turnover frequencies (TOF) at mild temperatures (e.g., 60°C) but rapidly deactivates under reflux conditions. The Causality: Steric bulk (such as methyl groups) on the pyrazole moiety can introduce a severe rotational barrier between the pyridine and pyrazole rings. At elevated temperatures, the thermal energy overcomes the stabilizing metal-ligand coordination, inducing unfavorable conformational shifts or complete ligand dissociation. This exposes the metal center to irreversible deactivation[1]. The Solution: Modify the coordination moieties with electron-donating substituents (e.g., -OMe, -OH) on the pyrazole ring. This increases the electron density donated to the metal, strengthening the metal-ligand bond and locking the catalyst in its active conformation even under reflux[1].
Issue 2: Base-Induced Deprotonation and Inactive Dimer Formation
The Problem: The reaction stalls prematurely when strong inorganic bases are used, accompanied by a color change in the reaction mixture. The Causality: Protic pyrazoles (N-unsubstituted) are amphiprotic. In the presence of a base, the N-H proton is easily removed, yielding a pyrazolate anion. Unlike neutral pyrazole, the pyrazolate strongly favors bridging two metal centers. This bridging forms highly stable, catalytically dormant dinuclear or polynuclear complexes, sequestering the active monomeric species[2]. The Solution: If the N-H bond is not mechanistically required for metal-ligand cooperative hydrogen transfer, use N-substituted (protic-blocked) pyrazoles. If the N-H bond is required, strictly limit base equivalents or switch to a milder base.
Issue 3: Substrate Poisoning and Off-Cycle Dormant States
The Problem: The catalyst shows zero initial turnover or dies rapidly in cross-coupling reactions involving primary amines, N-heteroaromatics, or halide impurities. The Causality: Primary amines or sensitive heteroarenes can competitively displace the pyrazole or supporting ligands, leading to the formation of catalytically dormant off-cycle complexes[3]. Furthermore, impurities like NaCl can strongly coordinate to open metal sites, acting as irreversible poisons and significantly inhibiting the reaction[1]. In Ni-catalyzed fluorinations, inappropriate ligand bite angles can lead to monomeric tricoordinate Ni(I) off-cycle deactivation products rather than the desired reductive elimination[4]. The Solution: Utilize bulky supporting ligands to prevent multidentate binding of substrates, and ensure rigorous desalting of all starting materials.
Section 2: Self-Validating Experimental Protocols
Protocol A: Reaction Progress Kinetic Analysis (RPKA) for Deactivation Profiling
To definitively prove whether your catalyst is dying over time or simply suffering from product inhibition, use this self-validating kinetic protocol[5].
Step-by-Step Methodology:
-
Prepare Standard Reaction (Reaction A): Set up your catalytic reaction under standard optimized conditions (e.g., 1.0 M substrate, 5 mol% catalyst) in a reaction calorimeter or an in situ FTIR/NMR tube.
-
Prepare "Same Excess" Reaction (Reaction B): Set up a second reaction where the initial substrate concentration is reduced by 20% (e.g., 0.8 M), but keep the catalyst concentration identical to Reaction A.
-
Data Acquisition: Monitor the consumption of the substrate over time for both reactions until completion or stalling.
-
Data Processing: Plot the Reaction Rate ( d[Substrate]/dt ) on the Y-axis versus the absolute Substrate Concentration ( [Substrate] ) on the X-axis for both reactions.
-
Self-Validation Check:
-
Overlay: If the curve for Reaction B perfectly overlays the curve for Reaction A, the catalyst is perfectly stable; any rate drop is purely due to substrate depletion or product inhibition.
-
Separation: If Reaction A's curve falls below Reaction B's curve at the same substrate concentration, irreversible catalyst deactivation is occurring on the reaction timescale[5].
-
Protocol B: Trapping and Reversing Off-Cycle Pyrazolate Dimers
If you suspect base-induced dimerization[2], use this protocol to validate and potentially reverse the deactivation.
Step-by-Step Methodology:
-
Extraction: Extract a 0.5 mL aliquot from the stalled reaction mixture under a strict inert atmosphere (N2/Ar glovebox).
-
Filtration: Pass the aliquot through a 0.2 μm PTFE syringe filter to remove any precipitated metal nanoparticles (e.g., Pd black or Cu(0)).
-
Spectroscopic Analysis: Analyze the homogeneous filtrate via 1 H NMR. Look for the disappearance of the pyrazole N-H resonance (typically broad, >10 ppm) and a distinct upfield/downfield shift in the pyrazole backbone protons, which is the spectroscopic signature of pyrazolate bridging[2].
-
Self-Validation Check (Reactivation): Treat the NMR tube with 1.0 equivalent (relative to the catalyst) of a mild, non-coordinating acid (e.g., highly dilute HOTf). If the N-H peak reappears and catalytic turnover temporarily resumes upon adding fresh substrate, you have validated that the deactivation is a reversible base-induced dimerization.
Section 3: Quantitative Data Summary
| Deactivation Pathway | Kinetic Signature (RPKA) | Spectroscopic Marker | Typical Mitigation Strategy |
| Thermal Degradation / Ligand Loss | Exponential decay of rate over time; independent of product concentration. | Appearance of free ligand signals in 1 H NMR; metal black precipitation. | Install electron-donating groups (-OMe, -OH) to strengthen M-L bond[1]. |
| Pyrazolate Dimerization | Gradual rate decay correlated with base concentration. | Loss of N-H proton (>10 ppm); shifted pyrazole backbone protons[2]. | Use N-alkylated pyrazoles or strictly control base equivalents. |
| Substrate / Halide Poisoning | Rate vs. [Substrate] plot does not pass through the [0,0] origin[5]. | Shift in metal center coordination sphere via UV-Vis or EPR (for Ni/Cu). | Rigorous desalting (remove NaCl)[1]; increase steric bulk of supporting ligands. |
| Off-Cycle Ligand Displacement | Zero or near-zero initial rate; dormant state formation. | Formation of monomeric tricoordinate species (e.g., in Ni catalysis)[4]. | Utilize rigid ligands with wider bite angles to prevent substrate chelation[3]. |
Section 4: Frequently Asked Questions (FAQs)
Q: Why does my Cp*Ir-pyrazole catalyst die under reflux but work perfectly at 60°C? A: Thermal stress exacerbates the rotational barrier between the pyridine and pyrazole rings. At reflux, this dynamic strain leads to unfavorable conformations or ligand dissociation, exposing the active site to irreversible degradation[1].
Q: How do I prevent base-mediated decomposition in Pd-catalyzed C-N coupling with pyrazole ligands? A: Strong bases can deprotonate sensitive heteroarenes or the pyrazole itself, leading to dormant complexes. Switch to a moderate-strength base (like NaOTMS) and pair it with a bulky dialkylbiaryl monophosphine ligand. The steric bulk prevents primary amines from displacing the ligand and forming dormant off-cycle complexes[3].
Q: My pyrazole-ligated Ni(II) complex deactivates immediately upon adding Selectfluor. What is happening? A: Selectfluor drives the oxidation of the metal to a high-valent Ni(IV) σ-aryl fluoride intermediate. If your pyrazole ligand lacks sufficient electron-donating capacity or the correct bite angle, the complex cannot stabilize the d 6 Ni(IV) geometry and undergoes rapid off-cycle degradation rather than the desired C(sp 2 )-F reductive elimination[4].
Q: Can I regenerate a catalyst that has formed a pyrazolate-bridged dimer? A: Yes, conditionally. If the dimerization is purely driven by the deprotonation of the amphiprotic pyrazole N-H bond[2], introducing a highly controlled, stoichiometric amount of mild acid can re-protonate the pyrazolate. This breaks the dimer and regenerates the active monomeric species. However, if irreversible metal-metal bonds or clusters have formed, regeneration is impossible.
Sources
- 1. Additive‐Free Formic Acid Dehydrogenation Catalyzed by a Cp*Ir Complex with Pyridyl‐Pyrazole Ligand: Long‐Term Hydrogen Generation and Impurity Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes | MDPI [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Substituted Pyrazole Synthesis
For researchers at the forefront of medicinal chemistry and materials science, the pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved drugs and advanced materials.[1][2] Its prevalence in blockbuster drugs like the anti-inflammatory Celecoxib and the anti-cancer agent Crizotinib underscores the therapeutic versatility of this five-membered heterocycle.[1] The strategic synthesis of substituted pyrazoles is therefore a critical competency in drug discovery and development, directly influencing the novelty, diversity, and patentability of new chemical entities.
This guide provides an in-depth comparative analysis of the most robust and widely adopted methods for synthesizing substituted pyrazoles. Moving beyond a simple recitation of steps, we will dissect the underlying mechanisms, explore the causal factors behind experimental choices, and present field-proven protocols to empower you, the researcher, to select and execute the optimal synthetic strategy for your specific target molecules.
The Knorr Pyrazole Synthesis: The Classic Workhorse
First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most straightforward and versatile methods for accessing polysubstituted pyrazoles.[3][4] It is often the first method considered for a new pyrazole target due to the ready availability of the starting materials.[5]
Mechanism and Regioselectivity
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups.[6] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the stable, aromatic pyrazole ring.[3][6]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, two regioisomeric products are possible.[3] The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Generally, the most nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the dicarbonyl compound first.[3] This selectivity can be influenced by steric hindrance and the electronic properties of the substituents, as well as by fine-tuning reaction conditions like pH.[3]
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a general procedure for the synthesis of 1,3,5-substituted pyrazoles from a substituted acetylacetone and a hydrazine.[2]
Materials:
-
Substituted 1,3-diketone (e.g., benzoylacetone) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., ethanol) in the round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution dropwise while stirring at room temperature.
-
Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 1-4 hours.[3][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).[1]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.[8]
-
Wash the collected solid with cold water and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole.
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
This method provides an alternative route, particularly for 3,5-diaryl-1H-pyrazoles, utilizing readily available α,β-unsaturated aldehydes and ketones, commonly known as chalcones.[5][9] The reaction proceeds via a cyclocondensation with hydrazine derivatives.
Mechanism and Workflow
The reaction of a chalcone with hydrazine typically does not directly yield the aromatic pyrazole. Instead, it forms a pyrazoline , a partially saturated five-membered ring intermediate.[2][8] To obtain the final pyrazole, a subsequent oxidation step is required to aromatize the ring.[5] This two-step nature is a key differentiator from the direct Knorr synthesis. Various oxidizing agents can be employed, such as hydrogen peroxide, iodine, or simply exposure to air under certain conditions.[2][5]
Diagram: Pyrazole Synthesis from Chalcones Workflow
Caption: General workflow for pyrazole synthesis from chalcones.
Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles
This protocol details the synthesis of a pyrazole from a chalcone and hydrazine monohydrate, followed by dehydration/oxidation.[2]
Materials:
-
β-Arylchalcone (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours. The reaction initially forms a pyrazoline intermediate.[9]
-
Monitor the reaction by TLC to confirm the consumption of the starting chalcone.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
The intermediate pyrazoline can often be oxidized to the pyrazole by various methods, sometimes occurring spontaneously upon workup or requiring a specific oxidizing agent. For this specific procedure, the dehydration of the pyrazoline intermediate yields the desired pyrazole.[2]
-
Purify the final product by recrystallization from ethanol.
1,3-Dipolar Cycloaddition: The Regioselective Approach
For syntheses demanding high regiocontrol, the 1,3-dipolar cycloaddition is an exceptionally powerful tool.[10] This method involves the [3+2] cycloaddition of a diazo compound or a nitrile imine (the 3-atom component) with an alkyne or an alkene that can eliminate to an alkyne (the 2-atom component).[10]
Mechanism and Advantages
A common strategy involves the in situ generation of a nitrile imine from a hydrazonoyl halide using a base.[5] This reactive intermediate then rapidly undergoes cycloaddition with an alkyne. The primary advantage of this method is its high regioselectivity , which is often difficult to achieve with unsymmetrical substrates in the Knorr synthesis.[5] The reaction conditions are typically mild, often proceeding at room temperature.[5] Another variation involves the decomposition of tosylhydrazones to generate a diazo compound, which then reacts with an alkyne.[11]
Diagram: 1,3-Dipolar Cycloaddition Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijirt.org [ijirt.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
validation of 3,5-Diisopropyl-1H-pyrazol-4-amine structure by X-ray crystallography
Title: Structural Validation of 3,5-Diisopropyl-1H-pyrazol-4-amine: A Comparative Guide to X-ray Crystallography vs. Alternative Analytics
Executive Summary
In the realm of drug discovery and materials science, pyrazole derivatives serve as privileged scaffolds. However, validating the exact 3D structure of symmetrically substituted pyrazoles like 3,5-Diisopropyl-1H-pyrazol-4-amine presents a unique analytical bottleneck. Because of[1]. When analyzed in solution, this dynamic exchange renders the 3- and 5-isopropyl groups chemically equivalent, masking the true static structure.
To overcome this, Single-Crystal X-ray Diffraction (SCXRD) is employed as the gold standard. As a Senior Application Scientist, I have designed this guide to objectively compare SCXRD against alternative methods, providing a self-validating experimental workflow to unambiguously assign the regiochemistry, tautomeric state, and hydrogen-bonding network of this complex molecule.
Comparative Analysis: Why SCXRD Outperforms Solution-State Methods
While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for preliminary identification,[2].
-
Solution NMR : In solution,[3]. While low-temperature NMR can slow this exchange to reveal distinct tautomers, it cannot map the complex intermolecular hydrogen-bonding networks (such as catemers or dimers) that dictate the compound's physical properties.
-
HRMS : Confirms the exact mass and molecular formula (C9H17N3) but provides zero spatial information regarding the orientation of the isopropyl groups or the amino moiety.
-
SCXRD : By crystallizing the compound, the dynamic tautomerism is "frozen." SCXRD provides absolute atomic coordinates, allowing researchers to[1].
Table 1: Comparative Analysis of Structural Validation Techniques
| Technique | 3D Coordinate Mapping | Tautomer Resolution | Intermolecular Interactions | Sample Requirement |
| SCXRD | Absolute (Atomic level) | Unambiguous (Static solid state) | Maps H-bond networks | Single crystal (>0.1 mm) |
| Solution NMR | None (Through-space NOE only) | Time-averaged (Dynamic exchange) | Solvent-dependent | Soluble powder (mg scale) |
| Solid-State NMR | None | Resolves static tautomers | Identifies packing effects | Crystalline powder (mg) |
| HRMS | None | Cannot differentiate | None (Gas phase) | Trace amounts (µg scale) |
Experimental Workflow: A Self-Validating Protocol
A robust analytical protocol must be self-validating—meaning the generated data inherently proves the correctness of the experimental design without relying on theoretical assumptions. Below is the optimized SCXRD workflow for 3,5-Diisopropyl-1H-pyrazol-4-amine.
Workflow for structural validation of 3,5-Diisopropyl-1H-pyrazol-4-amine by X-ray crystallography.
Step-by-Step Methodology & Causality
Step 1: Crystal Engineering and Growth
-
Action : Dissolve 50 mg of purified 3,5-Diisopropyl-1H-pyrazol-4-amine in an anhydrous, aprotic solvent mixture (e.g., hexane/ethyl acetate 1:1). Allow the solvent to evaporate slowly at 20°C over 3–5 days in a vibration-free environment.
-
Causality :[1]. Using an aprotic solvent prevents solvent molecules from competing for these hydrogen-bonding sites, allowing the intrinsic self-assembly of the pyrazole to dictate the crystal lattice. Slow evaporation minimizes the kinetic trapping of defects, ensuring a highly ordered lattice required for high-resolution diffraction.
Step 2: Crystal Mounting and Cryocooling
-
Action : Select a pristine single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil and mount it on a goniometer loop. Immediately transfer to the diffractometer under a steady 100 K nitrogen stream.
-
Causality : Cryocooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This is critical for pyrazoles, as reducing thermal motion is the only way to accurately resolve the faint electron density of the light hydrogen atoms attached to the N1 and C4-amino groups, which are essential for proving the tautomeric state.
Step 3: Data Collection
-
Action : Irradiate the crystal using a microfocus X-ray source (Mo-Kα, λ = 0.71073 Å, or Cu-Kα). Collect diffraction frames over a full sphere of reciprocal space to achieve >99% completeness.
-
Causality : High data redundancy and completeness ensure a robust signal-to-noise ratio. This allows for the accurate modeling of anisotropic displacement parameters for all non-hydrogen atoms, preventing false-positive identification of structural anomalies.
Step 4: Structure Solution and Unrestrained Refinement
-
Action : Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 . Crucial Step: Locate the N-H and NH2 protons in the difference Fourier map and refine their coordinates freely, without applying geometric restraints.
-
Causality : Freely refining the protons is the ultimate self-validation step. If the protons remain stable during refinement without being forced into calculated ideal positions, it provides unambiguous, unbiased proof of the specific tautomeric form and the hydrogen bond geometry.
Quantitative Data Presentation
To ensure the structural model is trustworthy, the refinement must meet strict crystallographic criteria.[4].
Table 2: SCXRD Validation Metrics for Small Molecules
| Parameter | Target Threshold | Causality / Significance |
| R1 (R-factor) | < 5% (0.05) | [4]. |
| wR2 | < 15% (0.15) | Weighted R-factor; accounts for data variance. Ensures refinement is not artificially skewed by strong reflections. |
| Goodness-of-Fit (S) | ~ 1.0 | Validates the weighting scheme. Values near 1.0 indicate that the model's errors are purely statistical. |
| Thermal Ellipsoids | 50% probability | Confirms atoms are correctly assigned. Abnormally large ellipsoids indicate disorder or incorrect atom typing. |
Conclusion
For dynamic, symmetrically substituted heterocycles like 3,5-Diisopropyl-1H-pyrazol-4-amine, standard solution-state analytics provide an incomplete picture. By employing a rigorously designed X-ray crystallography workflow—centered on proper solvent selection, cryocooling, and unrestrained proton refinement—researchers can achieve a self-validating, absolute 3D structural assignment. This level of precision is non-negotiable for downstream applications in rational drug design and catalyst optimization.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at:[Link]
-
Dynamic intermolecular tautomerism of 3,5-dimethylpyrazole in the solid state by carbon-13 CP/MAS NMR spectroscopy and x-ray crystallography. ACS Publications. Available at:[Link]
-
Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at:[Link]
-
Protein X-Ray Structure Validation: Key Criteria. ProteinStructures. Available at: [Link]
Sources
Comparative Spectroscopic Analysis of 3,5-Dialkyl-1H-pyrazol-4-amines
Executive Summary
The 3,5-dialkyl-1H-pyrazol-4-amine scaffold is a privileged pharmacophore widely utilized in the development of highly selective kinase inhibitors (e.g., targeting FGFR3 and EGFR)[1][2] and as a foundational building block in organic synthesis[3]. For application scientists and drug development professionals, accurately characterizing this scaffold is critical. The electronic nature of the C3 and C5 substituents profoundly impacts the molecule's tautomeric equilibrium, nucleophilicity, and corresponding spectroscopic signatures.
This guide objectively compares the spectroscopic performance of the 3,5-dialkyl series against electron-withdrawing alternatives (such as 3,5-dinitro and fluorinated analogs) and provides a self-validating experimental workflow for rigorous structural confirmation.
Mechanistic Causality: Electronic Effects on the Pyrazole Core
Understanding the spectroscopic data of pyrazole derivatives requires analyzing the inductive (+I/-I) and mesomeric (+M/-M) effects of their substituents.
In the 3,5-dialkyl-1H-pyrazol-4-amine series (e.g., 3,5-dimethyl), the alkyl groups act as electron-donating groups (EDGs) via hyperconjugation and +I effects. This localized electron density shields the pyrazole core. Consequently, the ¹H NMR signals for the C4-amine (NH₂) and the pyrazole N-H protons are pushed upfield.
In stark contrast, substituting the alkyl groups with nitro groups (e.g., 3,5-dinitro-1H-pyrazol-4-amine) introduces powerful electron-withdrawing groups (EWGs)[4]. The -I and -M effects drain electron density from the ring, heavily deshielding the protons and shifting their NMR signals significantly downfield. Fluorinated analogs exhibit a similar, albeit highly localized, electron-pulling effect[5].
Electronic effects of C3/C5 substituents on NMR chemical shifts.
Comparative Spectroscopic Data
The table below summarizes the quantitative spectroscopic differences between the 3,5-dialkyl series and its alternative structural analogs. This data serves as a benchmark for confirming substitution patterns during analog synthesis[4][5][6].
| Compound Class | Representative Molecule | ¹H NMR: NH₂ Shift (DMSO-d₆) | ¹H NMR: Pyrazole NH Shift | Primary FTIR Stretches (cm⁻¹) | LC-MS [M+H]⁺ (m/z) |
| 3,5-Dialkyl (EDG) | 3,5-Dimethyl-1H-pyrazol-4-amine | δ 3.50 – 4.00 ppm | δ 11.0 – 11.5 ppm (br) | ~3300 (N-H), 1620 (C=N) | 112.1 |
| 3,5-Dinitro (EWG) | 3,5-Dinitro-1H-pyrazol-4-amine | δ ~6.50 ppm | δ >13.0 ppm (br) | ~3400 (N-H), 1550 (NO₂) | 174.0 |
| Fluorinated Alkyl | 1-(Difluoromethyl)-1H-pyrazol-4-amine | δ ~4.50 ppm | N/A (N1 substituted) | ~3350 (N-H), 1100 (C-F) | 134.1 |
| Kinase Scaffold | 5-Methyl-1-(2-morpholinoethyl)-... | δ ~4.00 ppm | N/A (N1 substituted) | ~3320 (N-H), 2850 (C-H) | 289.1 (Fragment) |
Note: The dramatic downfield shift of the NH₂ protons in the 3,5-dinitro analog (δ ~6.50 ppm) compared to the 3,5-dimethyl analog (δ ~3.80 ppm) is a direct consequence of the deshielding effect of the NO₂ groups.
Self-Validating Experimental Protocol: Spectroscopic Characterization
To ensure scientific integrity, the characterization of 3,5-dialkyl-1H-pyrazol-4-amines must follow a self-validating workflow. The causality behind each solvent and instrument choice is detailed below to prevent common analytical artifacts.
Step 1: LC-MS Purity Verification
-
Procedure: Dissolve 1 mg of the synthesized pyrazole in 1 mL of LC-MS grade Methanol. Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).
-
Causality: Pyrazoles are highly prone to forming regioisomers during synthesis. UV trace integration at 254 nm ensures the sample is >95% pure.
-
Self-Validation: If the UV purity is <95%, the sample is rejected. Proceeding to NMR with an impure sample will result in overlapping tautomeric and impurity peaks, rendering structural assignment impossible.
Step 2: Multinuclear NMR Acquisition
-
Procedure: Dissolve 15 mg of the validated compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.
-
Causality: Why DMSO-d₆ and not CDCl₃? Pyrazoles exhibit rapid tautomerism and possess exchangeable N-H and NH₂ protons. CDCl₃ often yields broad, unresolved signals due to rapid proton exchange. DMSO-d₆ strongly solvates the molecule via hydrogen bonding, slowing the exchange rate and allowing for crisp, distinct resolution of the pyrazole N-H and amine NH₂ protons[2][3].
-
Self-Validation: Calculate the integration ratio. For 3,5-dimethyl-1H-pyrazol-4-amine, the ratio of the methyl protons to the NH₂ protons must be exactly 6:2. Any deviation indicates incomplete deprotection or degradation.
Step 3: FTIR-ATR Analysis
-
Procedure: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply optimal pressure and scan from 4000 to 400 cm⁻¹.
-
Causality: Why ATR over traditional KBr pellets? KBr is highly hygroscopic. Absorbed atmospheric water creates a massive, broad O-H stretch around 3300-3400 cm⁻¹, which perfectly masks the critical N-H stretching doublet (symmetric/asymmetric) of the pyrazole's primary amine. ATR is matrix-free, preventing this interference.
-
Self-Validation: The presence of a distinct doublet in the 3300-3400 cm⁻¹ region confirms a primary amine (NH₂). A single peak would indicate a secondary amine, flagging a structural error.
Spectroscopic characterization workflow for pyrazole derivatives.
Application Efficacy in Drug Discovery
The predictable spectroscopic behavior of the 3,5-dialkyl-1H-pyrazol-4-amine series makes it an ideal scaffold for rational drug design. For instance, when developing covalent FGFR3 selective inhibitors, the electron-donating nature of the 3,5-dimethyl groups enhances the nucleophilicity of the C4-amine, facilitating efficient coupling reactions during library synthesis[2]. Furthermore, tracking the disappearance of the characteristic NH₂ protons (δ 3.50–4.00 ppm) in ¹H NMR serves as an immediate, reliable indicator of successful amide bond formation when synthesizing advanced targeted therapeutics[1].
References
-
Benchchem. 3,5-Dimethyl-1H-pyrazol-4-amine synthesis pathway. Benchchem. 3
-
PubChem. Pyrazole, 4-amino-3,5-dimethyl-. National Institutes of Health. 6
-
ACS Publications. Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors. American Chemical Society. 1
-
ResearchGate. Synthesis of 4-amino-3,5-dinitro-1H-pyrazole using vicarious nucleophilic substitution of hydrogen. ResearchGate.4
-
TIJER. SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. TIJER.org. 5
-
ACS Publications. Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. American Chemical Society. 2
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Optimizing DFT Protocols for Pyrazole Derivatives: A Comparative Guide to Functionals and Software Packages
Target Audience: Researchers, computational chemists, and drug development professionals.
Density Functional Theory (DFT) has become an indispensable tool in rational drug design, particularly for mapping the electronic structure, reactivity, and binding affinities of heterocyclic pharmacophores. Pyrazole derivatives—the core scaffold in blockbuster drugs like Celecoxib and Rimonabant—present unique computational challenges due to their electron-rich nitrogen lone pairs, tautomerization potential, and reliance on π−π stacking in protein binding pockets.
As a Senior Application Scientist, I frequently observe research teams defaulting to legacy protocols (e.g., B3LYP/6-31G*) that fail to accurately capture the non-covalent interactions critical to pyrazole chemistry. This guide objectively compares the performance of modern DFT functionals and software packages, providing a self-validating, field-proven workflow for analyzing pyrazole derivatives.
Methodological Comparison: The Functional Showdown
The choice of exchange-correlation functional dictates the accuracy of your HOMO-LUMO gaps, Molecular Electrostatic Potential (MEP) maps, and transition state barriers. Below is an objective comparison of the three most utilized functionals for pyrazole analysis.
B3LYP: The Legacy Workhorse
B3LYP remains the most widely cited functional for geometry optimization and baseline electronic properties[1]. However, it fundamentally lacks medium-range electron correlation. Causality: Because B3LYP cannot natively account for dispersion forces, it systematically underestimates the π−π stacking interactions between the pyrazole ring and aromatic amino acids (like Phenylalanine or Tyrosine) during downstream molecular docking preparations.
M06-2X: The Non-Covalent Champion
Developed by Truhlar, M06-2X is a meta-GGA hybrid functional parametrized specifically for non-covalent interactions and thermochemistry. When coupled with Grimme’s D3 dispersion correction (M06-2X-D3), it is vastly superior for modeling the 1,3-dipolar cycloaddition reactions (13-DCR) used to synthesize pyrazoles[2]. It accurately predicts the activation strain and charge transfer (HOMO to LUMO) between diazo compounds and nitroethylene derivatives[2].
ω B97X-D: The Long-Range Expert
This range-separated hybrid functional includes empirical dispersion by default. It excels in predicting the UV-Vis absorption spectra (via TD-DFT) and hyperpolarizability of pyrazole derivatives, outperforming B3LYP in capturing charge-transfer excitations across the conjugated system.
Table 1: Performance Comparison of DFT Functionals for Pyrazole Scaffolds
| Functional | Dispersion Correction | Geometry Optimization | Reaction Barriers (Kinetics) | Non-Covalent Interactions | Recommended Use Case |
| B3LYP | None (unless D3 added) | Excellent | Poor (Underestimates) | Poor | Baseline MEP maps; legacy comparisons. |
| M06-2X | Excellent (Native + D3) | Excellent | Highly Accurate | Excellent | 13-DCR synthesis pathways; docking prep. |
| ω B97X-D | Native | Excellent | Good | Excellent | TD-DFT; Non-linear optical (NLO) properties. |
Software Ecosystems: Gaussian vs. ORCA
Selecting the right computational chemistry package impacts both throughput and budget.
-
Gaussian 16: The industry standard. It offers highly optimized algorithms for transition state searches (e.g., the Berny algorithm) and seamless integration with GaussView for visualizing MEPs and Natural Bond Orbitals (NBO)[3]. However, its licensing costs can be prohibitive.
-
ORCA 5: A powerful, rapidly growing alternative that is free for academic use[4]. ORCA is highly parallelized and features the Resolution of Identity (RI) approximation, which drastically accelerates hybrid functional calculations. For pyrazole researchers scaling up to large libraries, ORCA provides enterprise-level performance without the enterprise price tag.
Standardized Experimental Protocol: A Self-Validating System
A computational protocol is only as robust as its internal validation. The following step-by-step workflow ensures thermodynamic stability and high-fidelity electronic mapping.
Step 1: Geometry Optimization
-
Action: Optimize the initial 3D pyrazole structure using M06-2X/6-311++G(d,p).
-
Causality: The diffuse functions (++) are strictly required here. The pyrazole ring contains electron-rich nitrogen atoms; diffuse functions allow the electron cloud to expand properly, preventing artificial constriction of the lone pairs which dictate hydrogen bonding in kinase hinge regions.
Step 2: Vibrational Frequency Calculation (The Validation Step)
-
Action: Run a Hessian matrix calculation at the same level of theory.
-
Causality: This is a self-validating mathematical check. If the calculation yields zero imaginary frequencies (NIMAG = 0), the geometry is a true local minimum. If one imaginary frequency is present, the structure is trapped in a transition state (saddle point) and must be perturbed and re-optimized.
Step 3: Electronic Property Extraction
-
Action: Generate the HOMO-LUMO orbitals and the MEP map.
-
Causality: The HOMO-LUMO gap directly correlates to the chemical hardness and kinetic stability of the pyrazole derivative[1]. The MEP map identifies the most nucleophilic (red) and electrophilic (blue) regions, guiding the prediction of cytochrome P450 metabolism sites.
Caption: Standard self-validating DFT workflow for pyrazole derivatives prior to molecular docking.
Case Study: Regioselectivity in Pyrazole Synthesis
To demonstrate the predictive power of the M06-2X-D3/6-31G(d) protocol, we examine the 1,3-dipolar cycloaddition reaction (13-DCR) between a diazo compound and an electron-deficient nitroethylene derivative[2].
Experimentally, this reaction yields 100% ortho regioisomers. When modeled using legacy B3LYP, the activation energy gap between the ortho and meta transition states is often too narrow to explain this absolute selectivity. However, applying the Activation Strain Model (ASM) via M06-2X-D3 accurately reproduces the experimental reality[2].
The computational data reveals an activation barrier ( ΔG‡ ) of 8.68 kcal/mol for the ortho pathway, compared to a prohibitive 13.81 kcal/mol for the meta pathway[2]. This 5.13 kcal/mol difference definitively proves why the meta isomer is never observed in the laboratory.
Caption: Activation strain model for 1,3-dipolar cycloaddition in pyrazole synthesis.
Conclusion
For modern drug discovery programs analyzing pyrazole derivatives, migrating from B3LYP to dispersion-corrected functionals like M06-2X or ω B97X-D is not just an academic exercise—it is a strict requirement for accuracy. By pairing these advanced functionals with diffuse-augmented basis sets (6-311++G(d,p)) and leveraging highly parallelized software like ORCA or Gaussian, researchers can generate highly reliable electronic structures that seamlessly translate into successful in vitro and in vivo outcomes.
Sources
- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
comparing the chelating properties of different pyrazole-based ligands
Executive Summary & Chemical Context
Pyrazole ligands, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represent a cornerstone of modern coordination chemistry 1[1]. Their unique electronic structure allows them to act as versatile π -donors and moderate π -acceptors. Depending on the substitution pattern and linker geometry, pyrazoles can be engineered to function as monodentate, bridging, or multidentate chelating agents 2[2].
As a Senior Application Scientist, selecting the correct pyrazole derivative is rarely just about binding affinity; it is about controlling the stereochemistry, tuning the hemilability for catalysis, or ensuring physiological stability for metallodrugs. This guide provides a rigorous comparison of the chelating properties of different pyrazole-based architectures, focusing on their thermodynamic stability, stereochemical control, and practical applications.
Structural Classes and Coordination Logic
The denticity of pyrazole ligands fundamentally dictates the coordination geometry and the resulting stability of the metal complex.
-
Bidentate Ligands (e.g., Bis(pyrazolyl)methane): These neutral ligands typically enforce square planar or tetrahedral geometries. They are highly valued in catalysis because their coordination is strong enough to stabilize reactive intermediates, yet they can exhibit hemilability—temporarily vacating a coordination site to allow substrate binding.
-
Tridentate "Scorpionates" (Tp vs. Tpm): The invention of scorpionate ligands revolutionized transition metal chemistry by providing robust, facially capping chelators.
-
Tris(pyrazolyl)borate (Tp): An anionic, strongly electron-donating ligand that enforces a rigid facial (fac) octahedral geometry. The negative charge significantly increases the metal-ligand stability constant ( logK ), making Tp complexes highly resistant to demetallation in biological media 3[3].
-
Tris(pyrazolyl)methane (Tpm): The neutral carbon-centered analogue of Tp. By replacing the boron apex with a carbon atom, Tpm becomes a weaker electron donor 4[4]. This subtle electronic difference makes Tpm complexes more water-soluble and slightly more labile, which is advantageous for aqueous biphasic catalysis.
-
Classification and coordination logic of pyrazole-based ligands.
Quantitative Comparison of Chelating Performance
Thermodynamic stability is the primary metric for evaluating chelating agents. The stability constants ( logK ) are heavily influenced by the ionic strength of the medium, the dielectric constant of the solvent, and the Lewis acidity of the metal center.
Table 1: Comparative Chelating Properties of Pyrazole-Based Ligands
| Ligand Class | Representative Ligand | Denticity | Charge | Typical Coordination Geometry | Relative Stability | Key Application |
| Monodentate | 3,5-Dimethylpyrazole | 1 | Neutral | Linear / Square Planar | Low-Moderate | Supramolecular assemblies |
| Bidentate | Bis(pyrazolyl)methane | 2 | Neutral | Tetrahedral / Sq. Planar | Moderate-High | Catalytic precursors |
| Tridentate | Tris(pyrazolyl)borate (Tp) | 3 | Anionic (-1) | Facial Octahedral | Very High | Anticancer metallodrugs |
| Tridentate | Tris(pyrazolyl)methane (Tpm) | 3 | Neutral | Facial Octahedral | High | Water-soluble catalysts |
Table 2: Experimental Stability Constants ( logK ) for Substituted Pyrazoles
(Conditions: 70% Dioxane-Water, 0.1M Ionic Strength, 28°C)5[5],[6],[7]
| Metal Ion | Ligand Type | Stoichiometry | logK1 (1:1 Complex) | logK2 (1:2 Complex) |
| Cu(II) | Chlorosubstituted Pyrazole | 1:1, 1:2 | ~ 6.5 - 7.2 | ~ 5.1 - 5.8 |
| Ni(II) | Chlorosubstituted Pyrazole | 1:1, 1:2 | ~ 5.8 - 6.4 | ~ 4.5 - 5.2 |
| Co(II) | Chlorosubstituted Pyrazole | 1:1, 1:2 | ~ 5.5 - 6.1 | ~ 4.2 - 4.9 |
| Nd(III) | Chlorosubstituted Pyrazole | 1:1, 1:2 | ~ 4.8 - 5.5 | ~ 3.9 - 4.5 |
Data Insight: The logK1 values are consistently higher than logK2 values across all transition metals. This is due to the increased steric hindrance and electrostatic repulsion encountered when a second bulky pyrazole ligand attempts to coordinate to the 1:1 complex. Furthermore, the stability order strictly follows the Irving-Williams series ( Co<Ni<Cu>Zn ), driven by ligand field stabilization energy (LFSE) and Jahn-Teller distortion in Cu(II) complexes.
Experimental Protocols for Ligand Evaluation
Protocol A: pH-Metric Determination of Metal-Ligand Stability Constants
Causality & Logic: Pyrazole derivatives often exhibit poor aqueous solubility. Conducting titrations in a 70% dioxane-water mixture ensures ligand homogeneity while maintaining a measurable dielectric constant 5[5],[7]. The Calvin-Bjerrum technique is employed as a self-validating system : by running three parallel titrations, we isolate the exact proton displacement caused by metal-ligand coordination. The deviation between the "Acid + Ligand" curve and the "Acid + Ligand + Metal" curve serves as the internal mathematical validation of complexation.
Calvin-Bjerrum pH-metric titration workflow for stability constants.
Step-by-Step Methodology:
-
Preparation: Prepare 0.01 M stock solutions of the pyrazole ligand and the transition metal nitrate in a 70% (v/v) dioxane-water mixture. Adjust the ionic strength to 0.1 M using KNO3 .
-
Titration Set 1 (Baseline): Titrate a known volume of free acid (e.g., HNO3×10−2 M) against standard 0.101 M NaOH.
-
Titration Set 2 (Proton-Ligand): Titrate a mixture of free acid + ligand ( 20×10−4 M) against NaOH to determine the pK (dissociation constant).
-
Titration Set 3 (Metal-Ligand): Titrate a mixture of free acid + ligand + metal ion ( 4×10−4 M) against NaOH.
-
Data Processing: Calculate the average number of ligands bound per metal ( nˉ ) and the free ligand exponent ( pL ) at each pH increment to extract logK1 and logK2 .
Protocol B: Synthesis of Scorpionate Transition Metal Complexes
Causality & Logic: Designing metallodrugs requires preventing premature degradation in the bloodstream. Utilizing the bulky TpiPr (hydrotris(3-isopropylpyrazolyl)borate) ligand provides a steric "umbrella" that shields the metal core 3[3]. The synthesis relies on an oxygen-atom transfer (OAT) reaction, which thermodynamically drives the substitution of labile chlorides with biologically active O,O- or S,O-bidentate ligands while reducing the metal center.
Step-by-Step Methodology:
-
Precursor Assembly: Synthesize the Mo(VI) starting material, TpiPrMoO2Cl , by reacting Mo2O4 with the TpiPr ligand in a non-coordinating solvent under an inert atmosphere.
-
OAT Reaction: Introduce the secondary bidentate ligand (e.g., a thiomaltol derivative) in the presence of an oxygen acceptor (like triphenylphosphine). The OAT reaction reduces the Mo(VI) to Mo(IV), facilitating the chelation of the secondary ligand.
-
Isolation & Formulation: Precipitate the resulting green Mo(IV) complex. For biological testing, formulate the highly lipophilic complex using polyvinylpyrrolidone (PVP) as a solubilizing agent to ensure adequate aqueous bioavailability.
Applications in Drug Development & Catalysis
-
Anticancer Metallodrugs: Mo(IV) complexes anchored by Tp ligands have shown highly promising in vitro and in vivo anticancer activity. The high denticity and steric bulk of the tris(pyrazolyl)borate ligand protect the metal center from premature hydrolysis and off-target protein binding in biological fluids, allowing the complex to reach the tumor microenvironment intact 3[3].
-
Homogeneous Catalysis: Tpm (tris(pyrazolyl)methane) complexes of Mn, Ru, and Au are heavily utilized in transfer hydrogenation and Henry reactions. The neutral nature of the Tpm ligand allows it to undergo hemilabile shifts (e.g., shifting from κ3 to κ2 coordination), temporarily opening a coordination site for substrate activation without leading to catalyst decomposition 4[4].
References
- Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents.
- Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications.National Institutes of Health (NIH) / PMC.
- Syntheses of tris(pyrazolyl)methane ligands and complexes: Comparison of ligand donor properties.
- The First Anticancer Tris(pyrazolyl)borate Molybdenum(IV) Complexes: Tested in Vitro and in Vivo.Chemistry - A European Journal / NIH.
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- 4. researchgate.net [researchgate.net]
- 5. Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents – Material Science Research India [materialsciencejournal.org]
- 6. Determination of Stability Constant of Some Transition Metal Ions Chelates With Substituted Pyrazoles - ProQuest [proquest.com]
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Hirshfeld surface analysis of pyrazole derivatives
Unveiling Intermolecular Interactions in Pyrazole Derivatives: A Comparative Guide to Hirshfeld Surface Analysis, QTAIM, and NCI
Executive Summary & The Structural Challenge
Pyrazole derivatives are widely recognized as "privileged structures" in medicinal chemistry, forming the core scaffold of numerous anti-inflammatory agents, kinase inhibitors (e.g., LRRK2 inhibitors), and antimicrobials[1],[2]. The pharmacological efficacy and solid-state stability of these therapeutics are heavily dictated by their crystal packing, which relies on a delicate interplay of non-covalent interactions—primarily N–H···N/O hydrogen bonds and π−π stacking of the heterocyclic rings[2].
For drug development professionals and crystallographers, accurately mapping these interactions is paramount. This guide objectively compares Hirshfeld Surface Analysis (HSA) with two rigorous quantum mechanical alternatives: the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index [3]. By synthesizing experimental data and detailing a self-validating analytical protocol, this guide provides a comprehensive framework for evaluating crystal engineering in pyrazole derivatives.
Comparative Methodology Analysis
To thoroughly understand crystal packing, researchers must bridge the gap between macroscopic crystallographic geometry and microscopic quantum mechanics. The three dominant methodologies serve complementary, rather than redundant, roles[3].
Hirshfeld Surface Analysis (HSA)
-
Mechanism: HSA partitions the crystal's electron density into regions where the promolecule's electron density dominates over the procrystal environment[4]. It generates a unique 3D surface mapped with properties like dnorm (normalized contact distance), alongside 2D fingerprint plots[5].
-
Causality of Choice: HSA is chosen for its computational efficiency and visual intuitiveness. It is the only method that provides a rapid, quantitative percentage breakdown of all intermolecular contacts (e.g., H···H vs. C···H) across the entire molecular surface without requiring heavy ab initio wavefunction calculations[3].
Quantum Theory of Atoms in Molecules (QTAIM)
-
Mechanism: Developed by Bader, QTAIM performs a topological analysis of the actual electron density ( ρ ) and its Laplacian ( ∇2ρ ) to locate Bond Critical Points (BCPs) between interacting atoms[4].
-
Causality of Choice: A red spot on a Hirshfeld dnorm surface only indicates that atoms are closer than their van der Waals radii; it cannot differentiate between a stabilizing electronic bond and a forced steric clash[4]. QTAIM is chosen to rigorously prove the existence and strength of a bond. For a true hydrogen bond in pyrazoles, the BCP must exhibit an electron density ( ρ ) between 0.002–0.034 a.u. and a Laplacian ( ∇2ρ ) between 0.024–0.139 a.u.[2].
Non-Covalent Interaction (NCI) Index
-
Mechanism: NCI analyzes the reduced density gradient (RDG) at low electron densities to visualize interactions as continuous 3D isosurfaces, color-coded from blue (strongly attractive) to red (strongly repulsive)[3].
-
Causality of Choice: QTAIM often struggles to define highly delocalized interactions, such as the parallel π−π stacking common in pyrazole rings, because a single BCP may not exist[4]. NCI is chosen to map these broad, weak interactions, revealing them as distinct green isosurfaces[2].
Caption: Complementary relationship between HSA, QTAIM, and NCI methodologies.
Quantitative Data & Performance Comparison
The following tables summarize the comparative performance of these methods and present typical experimental data derived from recent crystallographic studies on pyrazole derivatives (e.g., tetrahydropyrazolo[1,2-a]pyrazolones and pyrazolo[3,4-g]isoquinolines)[6],[2].
Table 1: Methodological Performance Comparison
| Feature | Hirshfeld Surface Analysis (HSA) | QTAIM Analysis | NCI Index (RDG) |
| Primary Output | 3D dnorm surfaces & 2D fingerprint plots[5] | Topological BCPs ( ρ , ∇2ρ )[2] | 3D RDG Isosurfaces & Scatter plots[3] |
| Computational Cost | Low (Seconds/Minutes) | High (Hours/Days for DFT) | Medium (Hours) |
| Key Strength for Pyrazoles | Quantifies exact % of H···H, C···H, and N···H contacts[6]. | Differentiates strong N-H···O bonds from weak van der Waals forces[2]. | Visualizes delocalized π−π stacking between pyrazole rings[2]. |
| Limitation | Cannot confirm if a close contact is electronically stabilizing[4]. | Misses broad, delocalized interactions lacking a clear BCP. | Highly sensitive to grid resolution; can produce noisy visual data. |
Table 2: Experimental Contact Breakdown in a Representative Pyrazole Derivative (Aggregated data based on LRRK2 inhibitor and tetrahydropyrazolo structures[6],[2])
| Interaction Type | HSA Contribution (%) | QTAIM BCP Electron Density ( ρ ) | NCI Visual Output |
| H···H (van der Waals) | 37.1% – 55.0% | < 0.005 a.u. | Broad Green Isosurface |
| O···H / N···H (H-Bonds) | 19.5% – 31.3% | 0.015 – 0.034 a.u. | Dense Blue Discs |
| C···H / C···C ( π−π ) | 10.6% – 15.0% | ~ 0.008 a.u. (often absent) | Flat Green/Brown Planes |
Self-Validating Experimental Protocol
To ensure scientific integrity, researchers must not use these tools in isolation. The following step-by-step protocol establishes a self-validating system where the macroscopic observations of HSA are rigorously tested by the quantum mechanical calculations of QTAIM and NCI.
Step 1: Crystallographic Data Normalization
-
Action: Obtain the .cif file from X-ray diffraction. Perform a constrained Density Functional Theory (DFT) optimization (e.g., B3LYP/6-311G(d,p)) keeping heavy atoms fixed while relaxing hydrogen positions[7].
-
Causality: X-ray diffraction measures electron density, not nuclear positions, artificially shortening X–H bonds by ~0.1 Å[2]. If raw X-ray coordinates are used for QTAIM, the electron density at the BCP will be severely underestimated, leading to false negatives for hydrogen bonds.
Step 2: Hirshfeld Surface Generation
-
Action: Import the normalized structure into CrystalExplorer. Generate the 3D dnorm surface and 2D fingerprint plots[5].
-
Causality: The dnorm surface uses a red-white-blue color scheme. Red spots indicate intermolecular distances shorter than the sum of van der Waals radii[6]. This step rapidly maps the entire molecule, providing a spatial boundary and quantifying the exact percentage of contact types (e.g., identifying that H···H contacts dominate the packing)[3].
Step 3: QTAIM & NCI Cross-Validation (The Self-Validating Step)
-
Action: Export the optimized wavefunction (.wfn) to Multiwfn or AIMAll. Use the spatial coordinates of the HSA dnorm red spots as a targeted filter to search for QTAIM Bond Critical Points (BCPs)[4],[8].
-
Validation Logic:
-
Confirmation: If a strong N···H contact appears as a red spot on the Hirshfeld surface, QTAIM must yield a BCP with ρ between 0.002–0.034 a.u. and ∇2ρ between 0.024–0.139 a.u. to be scientifically classified as a true hydrogen bond[2].
-
Refutation (Steric Clash): If a red spot exists on the HSA but no BCP is found, analyze the NCI RDG plot. A red NCI isosurface in that region confirms the HSA contact is actually a repulsive steric clash, not a stabilizing bond[8].
-
Delocalization ( π−π ): If HSA shows a high percentage of C···C contacts but QTAIM finds no BCPs between the pyrazole rings, the NCI plot will validate the interaction via a broad green isosurface between the parallel planes[2].
-
Caption: Workflow for comprehensive, self-validating intermolecular interaction analysis.
Conclusion
For the rational design of pyrazole-based therapeutics, relying solely on X-ray distance measurements is insufficient. Hirshfeld Surface Analysis provides an unparalleled, intuitive breakdown of the macroscopic crystal packing[3]. However, to achieve true scientific rigor, HSA must be coupled with QTAIM and NCI analyses[4]. By employing the self-validating protocol outlined above, researchers can definitively distinguish between coincidental packing artifacts and genuine, stabilizing non-covalent interactions, thereby accelerating the development of highly stable and efficacious drug candidates.
References
-
[6] National Center for Biotechnology Information (PMC). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Available at: [Link]
-
[1] IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. Available at: [Link]
-
[7] Taylor & Francis. Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Available at: [Link]
-
[5] Frontiers. Weak noncovalent interactions in two positional isomers of acrylonitrile derivatives: inputs from PIXEL energy, Hirshfeld surface and QTAIM analyses. Available at: [Link]
-
[4] ACS Publications. Quantum-Chemical Insight into Structure–Reactivity Relationship in 4,5,6,7-Tetrahalogeno-1H-benzimidazoles: A Combined X-ray, DSC, DFT/QTAIM, Hirshfeld Surface-Based, and Molecular Docking Approach. Available at: [Link]
-
[2] National Center for Biotechnology Information (PMC). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). Available at:[Link]
-
[8] Taylor & Francis. Structural, Spectroscopic, Quantum Chemical, RDG, AIM, ELF, Fukui, O–H…N Hydrogen Bonding and NLO Activity of 2-Hydroxy-2-Phenyl Acetophenone Oxime: Experimental and Theoretical Approach. Available at:[Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. tandfonline.com [tandfonline.com]
Comparative Guide: Biological Activity of 3,5-Diisopropyl-1H-pyrazol-4-amine vs. Alternative Pyrazole Scaffolds
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural nuances that dictate a molecule's transition from a promiscuous hit to a selective clinical candidate. The 4-aminopyrazole core is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors [1]. Its innate ability to mimic the adenine ring of ATP allows it to anchor deeply into the hinge region of kinases.
However, the substitution pattern on the pyrazole ring dramatically alters its biological activity, selectivity, and physicochemical profile. This guide provides an objective, data-driven comparison of the highly sterically hindered 3,5-diisopropyl-1H-pyrazol-4-amine against its less substituted pyrazole counterparts, detailing the causality behind these structural choices and providing self-validating protocols for their experimental evaluation.
Mechanistic Rationale: The Hinge-Binding Paradigm
To understand the biological activity of these scaffolds, we must first examine the thermodynamics of kinase binding. The unsubstituted pyrazole nitrogen atoms act as a perfect hydrogen bond donor-acceptor pair, interacting with backbone residues (e.g., Glu930 and Leu932 in JAK2)[2].
When we introduce bulky diisopropyl groups at the 3 and 5 positions, three critical mechanistic shifts occur:
-
Entropic Pre-organization: The sheer steric bulk of the isopropyl groups restricts the rotation of the substituent attached to the 4-amino position. This forces the molecule into a rigid, bioactive conformation, reducing the entropic penalty upon target binding.
-
Hydrophobic Shielding: The isopropyl groups shield the polar pyrazole core from the solvent. While this increases the desolvation penalty, it highly favors insertion into deep, lipophilic pockets adjacent to the kinase hinge region.
-
Kinome Selectivity: The expanded van der Waals radius of the diisopropyl groups acts as a spatial filter. It physically prevents the scaffold from entering smaller, more restricted ATP-binding pockets (like those in certain CDKs), thereby increasing selectivity for kinases with larger hydrophobic clefts (e.g., Aurora kinases and PLK4)[3, 4].
Mechanistic binding model of 3,5-diisopropyl-4-aminopyrazoles in the kinase ATP pocket.
Comparative Biological & Physicochemical Profiling
The decision to utilize a 3,5-diisopropyl-1H-pyrazol-4-amine scaffold over simpler alternatives is a classic medicinal chemistry trade-off between target affinity/selectivity and physicochemical drug-likeness (ADME).
Below is a consolidated comparison of how substitution at the 3 and 5 positions impacts the biological and chemical profile of the resulting inhibitors.
| Scaffold Type | Representative Kinase Targets | Key Structural Impact | Biological Activity Profile | Physicochemical Impact (ADME) |
| Unsubstituted 1H-pyrazol-4-amine | JAK1/2/3, CDK2 [1, 2] | Minimal steric bulk; allows free rotation of the 4-amino vector. | Broad kinome promiscuity; nanomolar to micromolar IC50s. | Low LogP; excellent aqueous solubility; high risk of off-target toxicity. |
| 3,5-Dimethyl-1H-pyrazol-4-amine | Aurora A/B, JAK2 [3] | Moderate steric constraint; balances pocket insertion and solubility (e.g., AT9283). | High potency (~3 nM for Aurora B); improved selectivity. | Balanced LogP; good membrane permeability and metabolic stability. |
| 3,5-Diisopropyl-1H-pyrazol-4-amine | PLK4, Selective GPCRs [4] | Severe steric bulk; locks conformation; deep hydrophobic pocket insertion. | Sub-nanomolar potency for specific targets; high kinome selectivity. | High LogP; poor aqueous solubility; high plasma protein binding risk. |
Self-Validating Experimental Workflows
To objectively evaluate the biological activity of highly lipophilic scaffolds like 3,5-diisopropyl-1H-pyrazol-4-amine, experimental design must account for compound aggregation and non-specific binding. The following protocols are engineered as self-validating systems —meaning they contain internal controls that independently verify the integrity of the assay, regardless of the compound's performance.
Self-validating experimental workflow for evaluating pyrazole-based kinase inhibitors.
Protocol A: HTRF-Based Biochemical Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is prioritized over standard colorimetric assays because the time-resolved readout eliminates auto-fluorescence interference commonly caused by highly conjugated pyrazole derivatives.
Self-Validation Logic:
-
Z'-Factor Control: Includes a no-enzyme control (0% activity) and a vehicle control (100% activity) to ensure assay robustness (Z' > 0.6 required).
-
Reference Standard: Staurosporine is run in parallel. If Staurosporine fails to yield its historical IC50, the entire plate is invalidated.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Crucial Step: Add 0.01% Brij-35 to prevent the highly lipophilic diisopropyl pyrazoles from forming colloidal aggregates that cause false-positive inhibition.
-
Compound Dilution: Serially dilute the 3,5-diisopropyl pyrazole derivatives in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 1% (higher concentrations denature the kinase).
-
Pre-Incubation: Add recombinant kinase (e.g., JAK2 or PLK4) and incubate with the compound for 30 minutes at room temperature. This allows slow-binding, sterically hindered inhibitors to reach thermodynamic equilibrium.
-
Reaction Initiation: Add ATP at exactly the apparent Km of the specific kinase, along with the biotinylated peptide substrate. Using ATP at Km ensures the assay is highly sensitive to ATP-competitive pyrazole inhibitors.
-
Detection: After 60 minutes, add the HTRF detection reagents (Eu-cryptate labeled anti-phospho antibody and Streptavidin-XL665) formulated in EDTA to stop the kinase reaction. Read the plate at 620 nm and 665 nm. Calculate IC50 using a 4-parameter logistic regression.
Protocol B: Cellular Target Engagement (Phospho-Western Blot)
Biochemical potency does not guarantee cellular efficacy. The high LogP of diisopropyl derivatives often leads to membrane trapping or sequestration by serum proteins. This assay validates true intracellular target engagement.
Self-Validation Logic:
-
Total vs. Phospho Probing: We probe for both the phosphorylated target (e.g., p-STAT5) and the total target protein (t-STAT5). A valid inhibitor will reduce the p-STAT5 signal while t-STAT5 remains constant. If t-STAT5 drops, the compound is inducing non-specific cytotoxicity or protein degradation, not selective kinase inhibition.
Step-by-Step Methodology:
-
Cell Culture: Seed target cells (e.g., HEL cells for JAK2 evaluation) in 6-well plates in RPMI media supplemented with 10% FBS.
-
Treatment: Treat cells with the pyrazole compounds at 1x, 5x, and 10x their biochemical IC50 for exactly 2 hours. Causality: A 2-hour window is long enough to observe signaling cascade inhibition but short enough to precede compound-induced apoptosis, which would confound the protein readout.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails (e.g., NaF, Na3VO4) to freeze the phosphorylation state.
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Probe sequentially for the phospho-target, strip the membrane, and re-probe for the total-target and a loading control (e.g., GAPDH).
Conclusion
The transition from an unsubstituted 1H-pyrazol-4-amine to a 3,5-diisopropyl-1H-pyrazol-4-amine scaffold is a powerful strategic move in drug design. While it significantly increases the synthetic complexity and lipophilicity of the molecule, the diisopropyl groups provide unparalleled entropic pre-organization and spatial filtering. When validated through rigorous, aggregate-free biochemical assays and internally controlled cellular models, this scaffold can yield highly selective, sub-nanomolar inhibitors capable of targeting kinases with deep hydrophobic pockets.
References
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. MDPI.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.
- Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4.
Cross-Reactivity Profiling of Pyrazole-Based Enzyme Inhibitors: A Comparative Technical Guide
Executive Summary
The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has emerged as a privileged structure in modern medicinal chemistry and kinase inhibitor design[1]. Because the pyrazole ring acts as a highly effective bioisostere for the arene core, its N-1 and N-2 atoms serve as critical hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the highly conserved ATP-binding hinge region of target enzymes[2].
However, this structural affinity for the ATP-binding pocket introduces a profound challenge: cross-reactivity . With over 500 kinases in the human kinome sharing structural homology at the ATP site, pyrazole-based inhibitors frequently exhibit off-target effects that can compromise their therapeutic window. As a Senior Application Scientist, I have structured this guide to objectively compare the selectivity profiles of prominent pyrazole-based inhibitors, elucidate the mechanistic causality behind their off-target effects, and provide self-validating experimental protocols for rigorous cross-reactivity screening.
The Mechanistic Basis of Pyrazole Cross-Reactivity
The efficacy of pyrazole-based drugs like (a JAK1/2 inhibitor) and (a RET inhibitor) stems from their ability to mimic the adenine ring of ATP[3],[4]. While this drives high-affinity binding (often in the sub-nanomolar range), it also creates a vulnerability to off-target binding in kinases with similarly shaped hydrophobic pockets (such as the S1 pocket).
A classic example of this phenomenon is observed with Ruxolitinib . While engineered to selectively inhibit Janus kinases (JAK1 and JAK2) to manage myeloproliferative neoplasms[5], extensive phenotypic profiling has revealed that Ruxolitinib also exhibits off-target inhibition of rho-associated kinases (ROCK)[6]. This cross-reactivity inadvertently impairs dendritic cell migration, altering the patient's immune response beyond the intended JAK-STAT pathway suppression[7],[6].
Fig 1: Mechanistic divergence of pyrazole-based Ruxolitinib showing primary and off-target pathways.
Comparative Quantitative Selectivity Profiles
To establish a drug's safety profile, researchers must quantify the "Fold Selectivity"—the ratio of the off-target IC₅₀ to the primary target IC₅₀. A higher fold selectivity indicates a wider therapeutic window. The table below synthesizes the cross-reactivity data of several benchmark pyrazole-based inhibitors.
| Inhibitor | Primary Target | Primary IC₅₀ (nM) | Key Off-Target (Cross-Reactivity) | Off-Target IC₅₀ (nM) | Fold Selectivity |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | TYK2 / ROCK | 19 / ~200 | ~6.8x / ~70x |
| Pralsetinib | RET (WT) | 0.4 | VEGFR2 / FGFR1 | >35 / >100 | >87x / >250x |
| Zanubrutinib | BTK | 0.5 | EGFR / ITK | >1000 / >1000 | >2000x |
| Compound 10q (Exp.) | FLT3 | 230 | c-KIT | >2000 | >8.6x |
Data synthesized from comparative kinase profiling studies and structural activity relationship (SAR) reports[3],[4],[8]. Zanubrutinib demonstrates superior selectivity due to its specific covalent binding mechanism, whereas early-stage experimental compounds (e.g., Compound 10q) show narrower windows requiring further SAR optimization.
Self-Validating Experimental Workflows for Selectivity Profiling
A robust cross-reactivity study cannot rely on a single assay modality. Because biochemical assays do not account for cellular ATP concentrations (which hover around 1–5 mM in vivo) or membrane permeability, a self-validating system utilizing both biochemical and phenotypic counter-screens is mandatory[9],[7].
Protocol A: High-Throughput Kinome Selectivity Profiling (Radiometric Assay)
Causality: We utilize a radiometric ³³P-ATP incorporation assay rather than a fluorescence resonance energy transfer (FRET) assay for primary kinome profiling. Pyrazole-based compounds, particularly those with extended conjugated systems, frequently exhibit auto-fluorescence. Using a radiometric readout eliminates optical interference, preventing false-positive or false-negative artifacts during hit identification.
-
Enzyme & Substrate Preparation: Plate >300 recombinant human kinases (including wild-type and clinically relevant mutants like JAK2 V617F) in a 384-well format. Add the specific peptide substrate for each kinase.
-
Compound Titration (Self-Validation): Do not use single-point screening. Prepare a 10-point dose-response curve (ranging from 0.1 nM to 10 µM) for the pyrazole inhibitor. Internal Control: Include Staurosporine as a pan-kinase positive control to validate enzyme activity, and 1% DMSO as a vehicle negative control.
-
Radiometric Reaction: Initiate the reaction by adding a mixture of cold ATP (at the Km for each specific kinase) and trace ³³P-ATP. Incubate for 2 hours at room temperature.
-
Quenching and Readout: Quench the reaction with phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted ³³P-ATP, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Cell-Based Phenotypic Cross-Reactivity Validation
Causality: To confirm that the biochemical selectivity translates to a cellular environment, we measure the phosphorylation of downstream biomarker proteins. If a compound kills cells at 10 nM but target phosphorylation persists until 100 nM, the cytotoxicity is driven by an off-target mechanism.
-
Cell Line Selection: Culture target-dependent cell lines (e.g., SET-2 cells for JAK2) alongside target-independent counter-screen lines.
-
Inhibitor Treatment: Treat cells with the pyrazole inhibitor at concentrations bracketing the biochemical IC₅₀ (e.g., 1x, 10x, 100x IC₅₀) for 2 hours.
-
Biomarker Readout: Lyse the cells and perform an ELISA or Western Blot.
-
Primary Target Readout: Measure pSTAT5 (for JAK2 activity).
-
Off-Target Readout: Measure pERK or pAKT to assess cross-reactivity with broader survival pathways.
-
-
Viability Correlation: In a parallel plate, run a 72-hour MTT viability assay. Correlate the IC₅₀ of target phosphorylation with the GI₅₀ (Growth Inhibition 50) of the cells. A 1:1 correlation validates on-target efficacy.
Fig 2: Self-validating workflow for hit-to-lead cross-reactivity screening of pyrazole inhibitors.
Structural Optimization to Mitigate Cross-Reactivity
When cross-reactivity is identified, structural optimization of the pyrazole core is required. Because the N-1 and N-2 atoms are locked into the hinge region, medicinal chemists must exploit the vectors pointing toward the solvent-exposed region or the hydrophobic back pocket (S1 pocket)[2].
For instance, introducing bulky, metabolically stable substituents (such as a tert-butyl or trifluoromethyl group) at the C-3 or C-4 position of the pyrazole ring can create steric clashes with off-target kinases while perfectly filling the unique allosteric pockets of the primary target[8]. This strategy was instrumental in evolving first-generation multi-kinase inhibitors into highly selective next-generation therapies.
References
-
Abdel-Maksoud, M. S., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules (MDPI), vol. 27, no. 1, 2022.[Link]
-
Rudolph, J., et al. "The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK." Leukemia (Nature), vol. 30, no. 10, 2016.[Link]
-
Ghoreschi, K., et al. "Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures." PubMed (NIH), 2019.[Link]
-
Bolognesi, M. L., et al. "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia." PMC (NIH), 2018.[Link]
-
Popa, M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences (MDPI), vol. 24, no. 14, 2023.[Link]
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- 4. mdpi.com [mdpi.com]
- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 6. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
High-Resolution Structural Elucidation of Novel Pyrazoles: A Comparative Guide to SCXRD, MicroED, and NMR
Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The precise three-dimensional arrangement of atoms within these molecules is crucial for understanding their structure-activity relationships (SAR) and for designing more potent, selective therapeutic agents[1].
For drug development professionals, choosing the right analytical technique to elucidate these structures is critical. While 2D HMBC Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent connectivity data for confirming regiospecific synthesis[2], Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for determining high-resolution 3D structures, precise bond lengths, and absolute configurations[3]. Recently, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative for small molecules that resist forming large single crystals[4]. This guide objectively compares these methodologies, providing the experimental data and self-validating protocols necessary to optimize your structural biology pipeline.
Causality & Mechanism: Comparing Analytical Modalities
To make informed decisions, researchers must understand the physical causality behind each technique's strengths and limitations.
-
Single-Crystal X-ray Diffraction (SCXRD): SCXRD directs X-rays at a high-quality single crystal. Because X-rays scatter weakly by interacting with electron clouds, a relatively large, well-ordered crystal (typically >10–50 µm) is required to achieve a sufficient signal-to-noise ratio[4]. The primary advantage of SCXRD is its ability to determine absolute configuration via anomalous dispersion, especially when halogens (e.g., iodine or bromine) are incorporated into the pyrazole scaffold[5].
-
Microcrystal Electron Diffraction (MicroED): Utilizing a transmission electron microscope (TEM) at cryogenic temperatures, MicroED relies on electrons interacting with the electrostatic potential of both the nucleus and the electron cloud. This interaction is orders of magnitude stronger than X-rays[6]. Consequently, MicroED can yield sub-angstrom resolution data from nanocrystals (100 nm to 1 µm)[3]. However, determining absolute configuration remains challenging due to dynamical scattering effects.
-
Nuclear Magnetic Resonance (NMR): While 2D NMR is indispensable for rapid structural verification in solution[2], it only provides relative stereochemistry and time-averaged conformations. It lacks the ability to precisely map solid-state intermolecular interactions (e.g., hydrogen bonding networks, π−π stacking) without heavy computational modeling.
Quantitative Performance Comparison
| Parameter | SCXRD | MicroED | 2D NMR (Solution) |
| Crystal Size Requirement | > 10–50 µm[4] | 100 nm – 1 µm[3] | None (~1-5 mg dissolved) |
| Resolution Limit | Sub-angstrom (< 0.8 Å) | ~ 0.8 - 1.0 Å[7] | N/A (Connectivity only) |
| Absolute Configuration | Yes (via anomalous dispersion)[5] | No (Currently limited)[8] | No (Relative only) |
| Data Collection Time | Hours to Days | Minutes (Continuous rotation)[6] | Minutes to Hours |
| Intermolecular Mapping | Excellent (H-bonds, π−π stacking) | Excellent | Limited (NOESY/ROESY) |
Structural Elucidation Decision Workflow
Caption: Decision matrix for selecting the optimal structural elucidation technique.
Self-Validating Protocol: SCXRD for Novel Pyrazoles
To ensure high-fidelity data, the following self-validating protocol is recommended for pyrazole derivatives[1]. Every step includes a validation checkpoint to prevent downstream analytical failures.
Step 1: Crystal Selection and Mounting
-
Action: Under a polarizing microscope, select a single crystal free of twinning or cracks. Mount the crystal on a goniometer head using a cryoloop and paratone oil.
-
Validation: Uniform extinction of the crystal under cross-polarized light confirms its single-crystal nature.
Step 2: Cryocooling
-
Action: Place the mounted crystal in a cold nitrogen stream (typically 100–120 K)[1].
-
Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances high-angle diffraction intensity, which is critical for resolving fine structural details like hydrogen atom positions.
Step 3: Data Collection
-
Action: Utilize a diffractometer equipped with a microfocus X-ray source and a photon-counting detector. Use Cu K α radiation ( λ = 1.54184 Å).
-
Causality: Cu K α radiation is preferred over Mo K α for organic pyrazoles because its longer wavelength maximizes the anomalous scattering signal of lighter elements (like oxygen or halogens). This is strictly necessary for unambiguous absolute structure determination.
Step 4: Integration and Absorption Correction
-
Action: Process frames using crystallographic software (e.g., CrysAlisPro) and apply multi-scan absorption corrections.
-
Validation: An internal agreement factor ( Rint ) < 0.05 indicates high-quality, internally consistent data free of severe absorption artifacts.
Step 5: Structure Solution and Refinement
-
Action: Solve using direct methods or charge-flipping (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Validation: Ensure the final R1 factor is < 0.05 and the goodness-of-fit (S) is near 1.0.
Case Study: Structural Insights into Pyrazole-Based Kinase Inhibitors
Recent pharmaceutical studies on novel 4-thiophenyl-pyrazole derivatives have demonstrated their profound efficacy as dual EGFR/VEGFR-2 inhibitors in anticancer therapy[2].
When subjected to SCXRD analysis, these compounds reveal a distinctly non-planar conformation. The data shows specific dihedral angles (e.g., ~32.95°) between the pyrazole ring and adjacent phenyl/thiophenyl moieties.
-
The Causality of Conformation: This non-planarity is not a random artifact; it is a critical structural feature that allows the molecule to perfectly occupy the ATP-binding pocket of the kinase, avoiding steric clashes while maximizing surface area contact.
-
Intermolecular Mapping: Furthermore, SCXRD precisely maps the intermolecular hydrogen-bonded chains (C–H···O) and π⋯π stacking interactions. Understanding these solid-state interactions helps formulation scientists predict the compound's solubility, polymorph stability, and ultimate target binding affinity.
By blocking these receptors, pyrazole derivatives exert their anticancer effects by modulating key signaling pathways, effectively shutting down tumor cell proliferation[1][2].
Caption: Mechanism of action for pyrazole derivatives inhibiting EGFR/VEGFR-2.
Conclusion
While MicroED is revolutionizing the analysis of microcrystalline powders and NMR remains indispensable for rapid solution-state verification, SCXRD stands as the definitive technique for the comprehensive structural elucidation of novel pyrazoles. The ability of SCXRD to unambiguously assign absolute stereochemistry and map intricate hydrogen-bonding networks provides drug development professionals with the critical, self-validating data required for rational, structure-based drug design.
References
-
Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Source: benchchem.com. 1
-
Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. Source: creative-biostructure.com. 3
-
Frontiers. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Source: frontiersin.org. 4
-
NIH. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Source: nih.gov. 5
-
ResearchGate. Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Source: researchgate.net. 2
-
NIH. Microcrystal Electron Diffraction of Small Molecules. Source: nih.gov. 6
-
NIScPR. Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole. Source: niscpr.res.in.
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- 5. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemie.hhu.de [chemie.hhu.de]
Comparative Analysis of Anti-Inflammatory Efficacy: Celecoxib vs. Novel Pyrazole Derivatives
Executive Summary & Mechanistic Rationale
The pyrazole scaffold is a cornerstone in medicinal chemistry, historically validated by the development of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor[1]. While celecoxib effectively manages inflammation with a reduced risk of gastrointestinal (GI) bleeding compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs), its long-term use is associated with cardiovascular liabilities due to a prostaglandin E2 (PGE2) and prostacyclin (PGI2) imbalance[1].
To overcome these limitations, drug development professionals are engineering novel pyrazole derivatives . By modifying the rigid sulfonamide pharmacophore of celecoxib, researchers have developed tunable structures that exhibit multi-target profiles (e.g., dual COX-2/5-LOX inhibition), superior COX-2 selectivity indices (SI), and enhanced gastric safety profiles[2][3]. This guide objectively compares the biochemical and in vivo performance of celecoxib against emerging pyrazole classes.
Structural and Mechanistic Divergence
The Celecoxib Baseline
Celecoxib achieves its selectivity via a central 1,5-diarylpyrazole ring and a distinct sulfonamide group that inserts into the side pocket of the COX-2 active site (Val523 in COX-2 vs. Ile523 in COX-1)[1]. While highly effective at halting the arachidonic acid cascade toward PGE2, traditional COX-2 inhibition shunts arachidonic acid toward the 5-lipoxygenase (5-LOX) pathway, increasing leukotriene B4 (LTB4) production, which can exacerbate leukocyte-mediated gastric damage and cardiovascular stress.
Next-Generation Pyrazoles
-
Lonazolac Bioisosteres (Pyrazole Carboxylates): By replacing acidic moieties with non-acidic pyrazole esters, researchers have synthesized derivatives that maintain the central pyrazole ring but eliminate the sulfonamide group. These compounds bind the COX-2 pocket with higher affinity, achieving profound selectivity indices (up to 98.71) compared to celecoxib[2].
-
Dual COX-2/5-LOX Inhibitors: Benzothiophen-2-yl pyrazole derivatives are designed to simultaneously block both arms of the arachidonic acid cascade. This dual inhibition prevents the leukotriene shunt, offering a synergistic reduction in inflammation with near-zero ulcerogenicity[3].
-
Aminooxy-Propionic Acid Derivatives: Interestingly, some novel 1,5-diarylpyrazoles (e.g., compound 16) demonstrate massive in vivo anti-inflammatory and analgesic superiority over celecoxib, despite showing negligible in vitro COX-1/COX-2 inhibition[4]. This suggests alternative, highly potent downstream mechanisms (such as direct cytokine modulation) that bypass traditional enzymatic blockade.
Arachidonic acid cascade showing traditional COX-2 vs. novel dual COX-2/5-LOX inhibition.
Comparative Quantitative Data
The following table synthesizes experimental data from recent pharmacological evaluations, benchmarking novel pyrazole classes directly against celecoxib.
| Compound Class / Reference | Primary Target(s) | COX-2 IC₅₀ (μM) | Selectivity Index (SI)* | In Vivo ED₅₀ (mg/kg) | Ulcer Index (UI) |
| Celecoxib (Standard)[2][3] | COX-2 | 0.22 – 0.87 | 8.68 – 13.65 | 40.39 | ~3.02 |
| Pyrazole Carboxylates (e.g., 15c, 19d)[2] | COX-2 | 0.059 – 0.41 | 28.56 – 98.71 | 8.22 – 31.22 | 1.22 – 3.93 |
| Benzothiophen-2-yl Pyrazoles [3] | COX-2 / 5-LOX | 0.01 | 344.56 | ~15.5 | Minimal |
| Aminooxy-Propionic Pyrazoles (e.g., 16)[4] | In Vivo Active | N/A (No in vitro activity) | N/A | 23.0 (ED₃₀) | Highly Favorable |
*Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). Higher values indicate greater safety against COX-1 mediated gastric mucosal damage.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of novel pyrazoles must follow a self-validating system: biochemical affinity must be proven in vitro, followed by functional in vivo efficacy, and finally, physiological safety profiling.
Protocol A: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
Causality: This assay establishes the fundamental biochemical selectivity of the synthesized pyrazole before introducing the pharmacokinetic complexities of an in vivo system.
-
Preparation: Reconstitute human recombinant COX-2 and ovine COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Incubation: Add the test pyrazole derivatives (dissolved in DMSO, final concentration <1%) at varying concentrations (0.01–100 μM). Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add arachidonic acid (substrate) to a final concentration of 100 μM. Incubate for exactly 2 minutes at 37°C.
-
Termination & Quantification: Stop the reaction by adding 1M HCl. Add stannous chloride to reduce PGE2 to a stable PGF2α derivative. Quantify the prostaglandin levels using a competitive Enzyme Immunoassay (EIA) kit reading absorbance at 412 nm.
-
Data Analysis: Calculate IC₅₀ using non-linear regression. Determine SI as COX-1 IC₅₀ / COX-2 IC₅₀.
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema & Ulcerogenic Profiling
Causality: Validates systemic anti-inflammatory efficacy while simultaneously quantifying gastric safety, directly addressing the primary clinical limitation of NSAIDs.
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 24 hours with free access to water. Divide into groups (n=6): Control (vehicle), Celecoxib standard (50 mg/kg), and Test Pyrazoles (varying doses).
-
Dosing: Administer compounds orally via gavage.
-
Edema Induction: One hour post-administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the control group.
-
Ulcerogenic Profiling: At the 5-hour mark, euthanize the animals. Excise the stomachs, open along the greater curvature, and rinse with saline. Examine the gastric mucosa under a stereomicroscope to calculate the Ulcer Index (UI) based on the severity and number of lesions.
Standardized preclinical workflow for evaluating novel pyrazole derivatives.
Conclusion
While celecoxib remains a clinical benchmark for COX-2 selective inhibition, novel pyrazole derivatives demonstrate profound biochemical and physiological advantages. By structurally tuning the pyrazole core—such as substituting the sulfonamide group for carboxylate esters or integrating dual LOX-inhibitory pharmacophores—researchers are achieving sub-micromolar potency, exponential increases in selectivity, and near-complete eradication of gastric ulceration.
References
-
New Celecoxib Derivatives as Anti-Inflammatory Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Molecular Diversity (via PMC/NIH) URL:[Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives International Journal of Pharmaceutical Sciences URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
